(3-Ethyloxetan-3-yl)methyl methacrylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3-ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-10(5-12-6-10)7-13-9(11)8(2)3/h2,4-7H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHKWPIEJYAPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151264-19-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, (3-ethyl-3-oxetanyl)methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151264-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10457203 | |
| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37674-57-0 | |
| Record name | (3-Ethyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37674-57-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of (3-Ethyloxetan-3-yl)methyl methacrylate
An In-depth Technical Guide to the Synthesis and Characterization of (3-Ethyloxetan-3-yl)methyl Methacrylate
Authored by a Senior Application Scientist
Abstract
This compound is a hybrid functional monomer of significant interest in the fields of polymer and materials science. It uniquely combines a methacrylate group, amenable to free-radical polymerization, with an oxetane ring, which can undergo cationic ring-opening polymerization (CROP).[1][2] This dual functionality allows for the development of advanced materials with tailored properties, such as dual-cure systems, and solves common issues like oxygen inhibition in radical curing.[2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in mechanistic principles and validated laboratory protocols. It is intended for researchers and professionals engaged in drug development, polymer chemistry, and advanced materials formulation.
Introduction: The Rationale for a Hybrid Monomer
In the pursuit of high-performance polymers, monomers that offer multiple polymerization pathways are invaluable. This compound, hereafter referred to as EOMMA, is a prime example. Its structure incorporates two key reactive moieties:
-
A Methacrylate Group: This vinyl group is readily polymerized through free-radical mechanisms, often initiated by thermal or photoinitiators. This is a cornerstone of acrylic polymer chemistry.
-
An Oxetane Ring: This four-membered cyclic ether possesses significant ring strain (approximately 107 kJ/mol), making it susceptible to cationic ring-opening polymerization (CROP).[3] This process, typically initiated by strong acids or cationic photoinitiators, results in the formation of a polyether backbone.[4][5]
This combination allows for sequential or simultaneous curing processes, leading to interpenetrating polymer networks (IPNs) with enhanced mechanical and thermal properties. The oxetane moiety also imparts desirable characteristics such as low viscosity and good solubility in many organic solvents.[6] The 3,3-disubstituted pattern of the oxetane ring is particularly useful as it avoids the creation of a new chiral center upon synthesis.[7]
Synthesis of this compound
The synthesis of EOMMA is achieved through a classic esterification reaction, specifically the reaction of (3-Ethyloxetan-3-yl)methanol with methacryloyl chloride.
Reaction Mechanism and Stoichiometry
The underlying mechanism is a nucleophilic acyl substitution . The lone pair of electrons on the hydroxyl oxygen of (3-Ethyloxetan-3-yl)methanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of methacryloyl chloride.[8][9] The high reactivity of the acyl chloride makes it an excellent reagent for this transformation.[10] The reaction proceeds via a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The liberated hydrogen chloride (HCl) is neutralized by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, driving the reaction to completion.[11]
Caption: Workflow for the synthesis and purification of EOMMA.
Causality-Driven Experimental Protocol
This protocol is designed as a self-validating system. Each step is chosen to control the reaction's kinetics, maximize yield, and ensure the stability of the final product.
Materials & Equipment:
-
(3-Ethyloxetan-3-yl)methanol
-
Methacryloyl chloride (freshly distilled)
-
Triethylamine (distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM)
-
Monomethoxyhydroquinone (MEHQ) or Butylated hydroxytoluene (BHT) as an inhibitor[11]
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen inlet
Step-by-Step Methodology:
-
System Preparation (Inert Environment): Assemble the glassware and flame-dry under vacuum. Allow to cool under a positive pressure of dry nitrogen. This is critical as methacryloyl chloride reacts vigorously with water.[9][10]
-
Reagent Charging (Stoichiometry & Inhibition): In the reaction flask, dissolve (3-Ethyloxetan-3-yl)methanol (1.0 eq) and triethylamine (1.1-1.2 eq) in anhydrous DCM. The slight excess of base ensures complete neutralization of the HCl byproduct.[11] Add a catalytic amount of MEHQ inhibitor (e.g., 200 ppm) to prevent premature polymerization of the methacrylate group.[11]
-
Controlling Reaction Kinetics (Temperature): Cool the stirred solution to 0 °C using an ice-water bath. This mitigates the exothermic nature of the reaction, preventing side reactions and potential polymerization.[11]
-
Acyl Chloride Addition (Rate Control): Dissolve methacryloyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the alcohol/amine mixture over 30-60 minutes. A white precipitate of triethylamine hydrochloride will form. The slow addition is paramount to maintain temperature control.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation (Purification Prelude): Filter the reaction mixture to remove the triethylamine hydrochloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any residual acid), and brine.[11]
-
Final Purification (Purity Assurance): Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product as a clear, colorless to light yellow liquid.[6][11][12]
Comprehensive Characterization
Thorough characterization is essential to confirm the chemical structure and purity of the synthesized EOMMA.
Caption: Logical workflow for the structural and purity validation of EOMMA.
Spectroscopic Analysis
3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and effective technique for identifying the key functional groups present in the molecule.
-
Protocol: A drop of the neat liquid sample is placed between two NaCl or KBr salt plates. The spectrum is recorded over a wavenumber range of 4000 to 600 cm⁻¹.
-
Data Summary:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2970-2880 | C-H Stretch (sp³) | Ethyl, Methylene |
| ~1720 | C=O Stretch | Ester (Methacrylate) |
| ~1638 | C=C Stretch | Alkene (Methacrylate) |
| ~1160 | C-O Stretch (Ester) | Ester Linkage |
| ~950 | C-O-C Symmetric Stretch | Oxetane Ring |
(Note: Peak positions are approximate. The C=O and C=C stretches are highly characteristic for methacrylates.[13][14])
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural elucidation by mapping the carbon-hydrogen framework.
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are then acquired.
-
Expected ¹H NMR Signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.1 and ~5.6 | s, s | 1H, 1H | CH₂ =C (vinyl protons) |
| ~4.3 | s | 2H | -O-CH₂ -Oxetane |
| ~4.5 and ~4.4 | d, d | 2H, 2H | Oxetane ring CH₂ |
| ~1.9 | s | 3H | C=C-CH₃ (methacrylate methyl) |
| ~1.8 | q | 2H | -CH₂ -CH₃ (ethyl group) |
| ~0.9 | t | 3H | -CH₂-CH₃ (ethyl group) |
-
Expected ¹³C NMR Signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O (ester carbonyl) |
| ~136 | C=C -CH₃ (quaternary alkene) |
| ~126 | C H₂=C (vinyl) |
| ~80 | Oxetane ring C H₂ |
| ~70 | -O-C H₂-Oxetane |
| ~43 | Oxetane quaternary C |
| ~26 | -C H₂-CH₃ (ethyl group) |
| ~18 | C=C-C H₃ (methacrylate methyl) |
| ~8 | -CH₂-C H₃ (ethyl group) |
(Note: Chemical shifts are predictive and based on analogous structures.[15][16])
3.1.3. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound.
-
Protocol: The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source.
-
Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular formula C₁₀H₁₆O₃.
Physical Properties
A summary of the key physical properties of EOMMA is provided below.
| Property | Value |
| CAS Number | 37674-57-0[1][17] |
| Molecular Formula | C₁₀H₁₆O₃[17][18] |
| Molecular Weight | 184.23 g/mol [17][18] |
| Appearance | Colorless to light yellow liquid[6] |
| Purity (Typical) | >98.0% (GC) |
Reactivity and Polymerization Pathways
The true utility of EOMMA lies in its ability to undergo polymerization through two distinct, non-interfering mechanisms.
Caption: Distinct polymerization routes available for the EOMMA monomer.
-
Free-Radical Polymerization: Initiated by heat or UV light in the presence of a radical source (e.g., AIBN, benzoyl peroxide), the methacrylate C=C double bond polymerizes to form a polymethacrylate chain.
-
Cationic Ring-Opening Polymerization (CROP): In the presence of a cationic initiator, the oxygen atom of the oxetane ring is protonated or complexed, creating an active oxonium ion.[19] This active site is then attacked by the oxygen of another monomer molecule, propagating the chain and forming a polyether structure.[19][20][21] This reaction can proceed via an activated chain end (ACE) or activated monomer (AM) mechanism.[20][21]
Conclusion
This compound is a versatile monomer whose synthesis via esterification is straightforward and scalable. The presented protocols for its synthesis, purification, and characterization provide a robust framework for obtaining high-purity material. Its successful characterization hinges on a combination of spectroscopic techniques (FT-IR, NMR, MS), each providing a unique piece of structural evidence. The dual-polymerization capability of EOMMA makes it a valuable building block for creating advanced polymeric materials with tailored properties for a wide range of applications, from specialty coatings and adhesives to complex biomaterials.
References
- 1. This compound | 37674-57-0 [chemicalbook.com]
- 2. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]
- 3. benchchem.com [benchchem.com]
- 4. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. China this compound CAS 37674-57-0 factory and manufacturers | Unilong [unilongmaterial.com]
- 7. Oxetanes - Enamine [enamine.net]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. vandemark.com [vandemark.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Methyl methacrylate(80-62-6) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. chembk.com [chembk.com]
- 18. echemi.com [echemi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
A Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Ethyloxetan-3-yl)methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Ethyloxetan-3-yl)methyl methacrylate. As a valuable monomer in polymer chemistry and a potential building block in medicinal chemistry, a thorough understanding of its structural characterization by NMR is paramount. This guide, written from the perspective of a Senior Application Scientist, delves into the causality behind spectral features, offering field-proven insights into the interpretation of the NMR data for this specific molecule.
Introduction
This compound is a bifunctional molecule containing a strained oxetane ring and a polymerizable methacrylate group. The oxetane moiety is of significant interest in medicinal chemistry as it can serve as a metabolically stable surrogate for gem-dimethyl or carbonyl groups, potentially improving the physicochemical properties of drug candidates. The methacrylate group allows for its incorporation into polymers, leading to materials with unique properties imparted by the oxetane ring, such as increased hydrophilicity and potential for post-polymerization modification.
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from related structures.
Molecular Structure and Atom Numbering
To facilitate the spectral analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering system will be used consistently throughout the guide to correlate specific atoms with their corresponding NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the analysis of chemical shifts of similar structural motifs found in oxetanes and methacrylates. The chemical environment of each proton determines its resonance frequency (chemical shift), and the neighboring protons influence the signal's multiplicity through spin-spin coupling.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| H9a, H9b | ~6.1 and ~5.5 | d, d | J ≈ 1.5 | Vinyl protons |
| H1a, H1b | ~4.5 - 4.3 | ABq | J ≈ 6-8 | Oxetane CH₂ |
| H2a, H2b | ~4.5 - 4.3 | ABq | J ≈ 6-8 | Oxetane CH₂ |
| H5 | ~4.2 | s | - | Methylene linker |
| H10 | ~1.9 | s | - | Methacrylate CH₃ |
| H11 | ~1.8 | q | J ≈ 7.5 | Ethyl CH₂ |
| H12 | ~0.9 | t | J ≈ 7.5 | Ethyl CH₃ |
In-depth Analysis of the Predicted ¹H NMR Spectrum
-
Vinyl Protons (H9a, H9b, ~6.1 and ~5.5 ppm): The two protons on the terminal double bond of the methacrylate group are diastereotopic and will appear as two distinct signals. The proton cis to the carbonyl group (H9b) is expected to be more shielded and appear at a lower chemical shift (~5.5 ppm) compared to the proton trans to the carbonyl group (H9a, ~6.1 ppm). Both signals will likely appear as doublets due to geminal coupling, with a small coupling constant (J ≈ 1.5 Hz).
-
Oxetane Methylene Protons (H1, H2, ~4.5 - 4.3 ppm): The two methylene groups of the oxetane ring (C1 and C2) are chemically equivalent due to symmetry but the protons within each methylene group are diastereotopic. They are adjacent to a stereocenter (C3). This will result in a complex second-order splitting pattern, likely an AB quartet for each methylene group. These protons are deshielded due to the adjacent oxygen atom, hence their downfield chemical shift.
-
Methylene Linker Protons (H5, ~4.2 ppm): The two protons of the methylene group linking the oxetane ring to the methacrylate ester are expected to appear as a singlet. These protons are deshielded by the adjacent oxygen atom of the ester and the quaternary carbon of the oxetane.
-
Methacrylate Methyl Protons (H10, ~1.9 ppm): The methyl group attached to the double bond of the methacrylate moiety will appear as a singlet in the vinylic methyl region of the spectrum.
-
Ethyl Group Protons (H11, H12, ~1.8 and ~0.9 ppm): The ethyl group attached to the quaternary carbon of the oxetane ring will give rise to a quartet for the methylene protons (H11) and a triplet for the methyl protons (H12). The quartet arises from coupling to the three protons of the adjacent methyl group, and the triplet arises from coupling to the two protons of the adjacent methylene group. The methylene protons (H11) are more deshielded as they are closer to the oxetane ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| C7 | ~167 | Carbonyl (C=O) |
| C8 | ~136 | Quaternary vinyl C |
| C9 | ~125 | Terminal vinyl CH₂ |
| C1, C2 | ~78 | Oxetane CH₂ |
| C5 | ~72 | Methylene linker |
| C3 | ~42 | Quaternary oxetane C |
| C11 | ~28 | Ethyl CH₂ |
| C10 | ~18 | Methacrylate CH₃ |
| C12 | ~8 | Ethyl CH₃ |
In-depth Analysis of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (C7, ~167 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule and will appear at a characteristic downfield chemical shift.
-
Vinyl Carbons (C8, C9, ~136 and ~125 ppm): The two sp² hybridized carbons of the methacrylate double bond will appear in the vinylic region of the spectrum. The quaternary carbon (C8) will be at a lower field than the terminal methylene carbon (C9).
-
Oxetane Carbons (C1, C2, C3, ~78 and ~42 ppm): The two methylene carbons of the oxetane ring (C1 and C2) are equivalent and will appear as a single peak around 78 ppm, deshielded by the ring oxygen. The quaternary carbon of the oxetane ring (C3) will be more shielded, appearing around 42 ppm.
-
Methylene Linker Carbon (C5, ~72 ppm): The carbon of the methylene group connecting the oxetane and methacrylate moieties will be deshielded by the adjacent oxygen and the quaternary carbon, appearing around 72 ppm.
-
Alkyl Carbons (C10, C11, C12, ~28, ~18, and ~8 ppm): The remaining sp³ hybridized carbons of the ethyl and methacrylate methyl groups will appear in the upfield region of the spectrum, with their chemical shifts determined by their local electronic environment.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data, the following protocol provides a reliable starting point.
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good dissolving power for many organic molecules and its single deuterium lock signal.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (modern spectrometers can reference to the residual solvent peak).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the probe for both ¹H and ¹³C frequencies.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- For ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- For ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum.
- Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds (longer delays may be needed for quaternary carbons), and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the spectra to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Self-Validating System and Trustworthiness
The presented protocol and spectral interpretation form a self-validating system. The integration of the ¹H NMR signals should correspond to the number of protons in the molecule. The splitting patterns must be consistent with the neighboring protons. Furthermore, the correlations observed in 2D NMR experiments (if performed) must align with the proposed structure and the 1D spectral assignments. Any deviation would indicate either an incorrect assignment or the presence of impurities.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a solid foundation for its structural characterization. By understanding the principles behind the predicted chemical shifts and coupling patterns, researchers and scientists can confidently interpret experimental data, verify the structure and purity of their samples, and advance their work in polymer science and drug development. The provided experimental protocol offers a robust method for obtaining high-quality NMR data for this and similar molecules.
An In-depth Technical Guide to the Health and Safety Profile of (3-Ethyloxetan-3-yl)methyl Methacrylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for (3-Ethyloxetan-3-yl)methyl methacrylate (CAS No. 37674-57-0), a functional monomer increasingly utilized in the development of advanced polymers and materials. As a Senior Application Scientist, the following sections synthesize critical data from Material Safety Data Sheets (MSDS) with practical, field-proven insights to ensure safe and effective handling in a research and development setting. The underlying principle of this guide is not merely to state protocols but to explain the scientific rationale, fostering a proactive safety culture built on understanding.
Section 1: Chemical and Physical Identity
This compound, also known as oxetane methacrylate (OXMA), is a unique monomer possessing both a free-radical polymerizable methacrylate group and a cationic polymerizable oxetane ring.[1] This dual functionality makes it a valuable component in hybrid curing systems, offering enhanced properties such as improved adhesion, abrasion resistance, and rapid curing under UV irradiation.[2] Understanding its physical and chemical properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| CAS Number | 37674-57-0 | [3][4][5] |
| Molecular Formula | C10H16O3 | [3][4] |
| Molecular Weight | 184.23 g/mol | [3][4] |
| Appearance | Colorless to light yellow clear liquid | [4][6] |
| Boiling Point | 239.0 °C @ 760 Torr | [7] |
| Density | 1.004 - 1.02 g/mL | [6][7] |
| Flash Point | 93 °C (Combustible Liquid) | [6] |
| Refractive Index | ~1.454 | [7] |
The combustible nature of this liquid (Flash Point > 93°C) dictates that it must be kept away from open flames, hot surfaces, and sparks.[6][8] Its relatively low volatility at room temperature reduces, but does not eliminate, the risk of vapor inhalation compared to more volatile methacrylates.
Section 2: Hazard Identification and GHS Classification
A thorough understanding of a chemical's hazards is paramount. The Globally Harmonized System (GHS) provides a standardized framework for communicating these risks. While some sources indicate no signal word is required, others classify it with specific hazards that demand careful attention.[3]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation. | |
| Hazardous to the Aquatic Environment (Long-term) | Chronic 3 | H412: Harmful to aquatic life with long lasting effects. | None |
Note: GHS classifications can vary between suppliers. The above table represents a consolidation of potential hazards identified in available safety data sheets.[3]
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and the potential for inducing skin sensitization. Methacrylates as a class are known skin sensitizers, meaning that repeated exposure can lead to an allergic skin reaction (allergic contact dermatitis).[9][10] This causality is critical to understand: the initial exposures may only cause mild irritation, but they can prime the immune system, leading to a more severe reaction upon subsequent contact. Therefore, preventing initial skin contact is not just about avoiding immediate irritation but about preventing long-term sensitization.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is achieved through a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and, finally, Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control for handling this chemical is to work in a well-ventilated area.[3][11][12] For procedures that may generate aerosols or mists, or when heating the material, a chemical fume hood is mandatory.[13] All equipment used for handling, including containers and transfer lines, must be electrically grounded to prevent the buildup of static electricity, which could serve as an ignition source.[11][12]
Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it must be based on a risk assessment of the specific procedure being performed.
-
Eye Protection : Tightly fitting safety goggles with side-shields are required to protect against splashes.[3] Standard safety glasses do not provide adequate protection from chemical splashes.
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are essential. Given the methacrylate chemistry, butyl rubber or polyvinyl alcohol gloves are often recommended.[13] It is crucial to inspect gloves for any signs of degradation or puncture before each use.[3] Always wash hands after removing gloves.[3]
-
Lab Coat/Protective Clothing : A standard lab coat should be worn. For larger quantities or tasks with a higher splash potential, a chemically resistant apron or suit is advisable.[3][14]
-
-
Respiratory Protection : Under conditions of adequate ventilation, respiratory protection is typically not required. However, if vapors or mists are generated and engineering controls cannot maintain exposure below acceptable limits, a full-face respirator with an appropriate organic vapor cartridge should be used.[3]
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Section 4: Handling, Storage, and Emergency Procedures
Proper handling and storage are critical for maintaining the stability of the monomer and ensuring laboratory safety.
Safe Handling and Storage
-
Handling : Avoid contact with skin and eyes and inhalation of vapors.[3][13] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][11]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] The recommended storage temperature is typically below 15°C in a dark place to prevent premature polymerization.[6] This material is often stabilized with an inhibitor like MEHQ (Monomethyl ether hydroquinone), which requires the presence of dissolved oxygen to be effective.[13] Therefore, do not store under an inert atmosphere.[13] Keep away from heat, incompatible materials such as strong acids and bases, and sources of ignition.[11]
Emergency Procedures
A clear, rehearsed emergency plan is essential. The following diagram outlines the immediate steps to be taken in the event of an accidental exposure or spill.
Caption: Emergency response protocol for this compound.
-
First Aid Measures :
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] Consult a doctor if irritation persists.[3]
-
Eye Contact : Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and call a poison control center or doctor immediately.[3] Never give anything by mouth to an unconscious person.[3]
-
-
Fire-Fighting Measures : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[3] Water mist may be used to cool closed containers.[11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][11]
-
Accidental Release Measures : For a spill, evacuate the area and remove all sources of ignition.[3] Wear appropriate PPE. Prevent the chemical from entering drains.[3] Contain the spill using an inert absorbent material (e.g., sand, sawdust), and collect it into a suitable, closed container for disposal using non-sparking tools.[3][11][12]
Section 5: Stability, Reactivity, and Disposal
-
Reactivity and Stability : The product is generally stable under recommended storage conditions. However, it can undergo rapid, exothermic polymerization if exposed to heat, sunlight, or incompatible materials. This uncontrolled polymerization can generate significant heat and pressure, potentially leading to the rupture of closed containers.[13]
-
Incompatible Materials : Avoid contact with strong acids and strong bases.[11]
-
Disposal : Disposal must be conducted in accordance with all local, state, and federal regulations.[3][12] The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration.[3] Do not allow the product to enter sewer systems or waterways.[3]
References
- 1. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]
- 2. watson-int.com [watson-int.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 37674-57-0 [chemicalbook.com]
- 6. This compound | 37674-57-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 3-Ethyl-3-methacryloxymethyloxetane | CAS 37674-57-0 | China Manufacturer [gmchemix.com]
- 8. This compound | 37674-57-0 | TCI AMERICA [tcichemicals.com]
- 9. epa.gov [epa.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. fishersci.com [fishersci.com]
- 12. chemical-concepts.com [chemical-concepts.com]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. carlroth.com [carlroth.com]
The Energetic Heart of a Monomer: A Guide to the Ring Strain Energy of 3-Ethyloxetane in Methacrylate Systems
An In-Depth Technical Guide
Abstract
The four-membered oxetane ring is a potent functional group in modern polymer science, prized for the high thermodynamic driving force it provides for ring-opening polymerization. This energy is a direct consequence of its significant ring strain. This guide provides a detailed examination of the ring strain energy (RSE) of the 3-ethyloxetane moiety, particularly within the context of the bifunctional (3-Ethyloxetan-3-yl)methyl methacrylate monomer. We will explore the theoretical underpinnings of this strain, present both experimental and computational methodologies for its quantification, and discuss its profound implications for cationic polymerization kinetics and the properties of the resulting materials. This document is intended for researchers, polymer scientists, and formulation chemists engaged in the development of advanced materials such as low-shrinkage coatings, adhesives, and 3D printing resins.
The Theoretical Framework: Understanding Strain in Cyclic Ethers
In organic chemistry, ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from the ideal values for a given hybridization state.[1] This strain is a combination of three key factors:
-
Angle Strain (Baeyer Strain): The compression or expansion of bond angles from their optimal values. For an sp³-hybridized carbon, the ideal angle is ~109.5°. In the nearly planar oxetane ring, the internal angles are forced to be much closer to 90°, creating substantial angle strain.[2]
-
Torsional Strain (Pitzer Strain): Strain caused by eclipsing interactions between bonds on adjacent atoms. The rigid, puckered conformation of the oxetane ring does not completely alleviate these interactions.
-
Transannular Strain (Prelog Strain): Repulsive van der Waals interactions between substituents across the ring.
The oxetane ring possesses a significant amount of stored potential energy due to these combined strains. The accepted ring strain energy for the parent oxetane molecule is approximately 25.5 kcal/mol (106 kJ/mol) .[2][3] This value is dramatically higher than that of its five-membered counterpart, tetrahydrofuran (THF, ~5.6 kcal/mol), and comparable to the highly reactive three-membered oxirane (epoxide) ring (~27.3 kcal/mol).[2][4] This high stored energy is the primary thermodynamic driving force for the highly favorable ring-opening polymerization process.[5][6]
The specific monomer of interest, this compound, features an ethyl group at the 3-position. While substituents can slightly alter the exact RSE, the contribution from the core four-membered ring architecture is by far the dominant energetic factor.
The Monomer of Interest: this compound
This molecule, often referred to by its CAS Number 37674-57-0, is a hybrid monomer possessing two distinct polymerizable groups.[7][8][9][10] This dual functionality is key to its utility in advanced material formulations.
-
Oxetane Ring: Undergoes cationic ring-opening polymerization (CROP), initiated by Lewis or Brønsted acids.[3][11] This process is driven by the release of the aforementioned ring strain.
-
Methacrylate Group: Undergoes traditional free-radical polymerization, typically initiated by UV light in the presence of a photoinitiator.
This structure allows for the creation of cross-linked networks with unique properties. The ring-opening of the oxetane provides benefits such as exceptionally low volume shrinkage during curing, a common problem with purely acrylate/methacrylate systems.[8]
Caption: Structure of this compound.
Quantification of Ring Strain Energy
The RSE is not a directly measurable quantity. Instead, it is determined by comparing the enthalpy of the strained cyclic molecule to that of a hypothetical, strain-free acyclic analogue.[12][13] This can be achieved through both experimental and computational methods.
Experimental Protocol: Calorimetric Determination
The most direct experimental route to quantifying the energetic consequences of ring strain is by measuring the heat of polymerization (ΔHₚ). For a ring-opening polymerization, the ΔHₚ is dominated by the energy released from the ring strain, with minor contributions from phase changes and differences in solvation.
Methodology: Differential Scanning Calorimetry (DSC) for Cationic Polymerization
This protocol outlines the determination of the heat of polymerization for the oxetane moiety.
-
Sample Preparation:
-
Prepare a formulation in a tared aluminum DSC pan. A typical formulation consists of:
-
This compound monomer (e.g., 5-10 mg).
-
A suitable cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt with a non-nucleophilic counter-anion like SbF₆⁻) at a concentration of 1-3 mol%.[5]
-
Ensure homogenous mixing. Seal the pan hermetically.
-
-
Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup (Photo-DSC):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature below the reaction onset (e.g., 25°C).
-
Use a UV light source of appropriate wavelength (e.g., 365 nm) and intensity, calibrated to deliver a consistent energy dose to the sample.
-
-
Measurement:
-
Begin recording the heat flow signal.
-
Initiate polymerization by opening the UV shutter.
-
An exothermic peak will be observed as the polymerization proceeds. Continue the isothermal measurement until the heat flow signal returns to the baseline, indicating the reaction is complete.
-
Perform a second run on the same, now polymerized, sample under the same conditions to obtain a baseline for subtraction.
-
-
Data Analysis:
-
Integrate the area of the exothermic peak from the first run (after baseline subtraction) to determine the total heat evolved (in Joules).
-
Divide the total heat by the initial mass of the monomer to obtain the specific heat of polymerization (ΔHₚ in J/g).
-
Convert this value to the molar enthalpy of polymerization (in kJ/mol) using the monomer's molecular weight (184.23 g/mol ). This molar enthalpy is a strong experimental proxy for the ring strain energy of the 3-ethyloxetane ring.
-
Computational Protocol: Ab Initio Calculation
Computational chemistry provides a powerful, non-destructive method for calculating RSE with high accuracy.[14][15] The most robust method involves the use of a homodesmotic reaction . This is a type of theoretical reaction where the number of bonds of each formal type (e.g., C-C, C-O, C-H) and the hybridization states of the atoms are conserved on both the reactant and product sides.[12] This ensures that the calculated reaction enthalpy (ΔH_rxn) isolates the energy associated purely with the ring strain.
Methodology: DFT Calculation of RSE
Caption: Workflow for Computational RSE Determination.
-
Define the Homodesmotic Reaction:
-
A suitable reaction for 3-ethyloxetane must break open the ring into acyclic fragments while preserving the count of all bond types. For 3-ethyloxetane, a possible reaction is:
-
3-Ethyloxetane + 2 Propane + Diethyl Ether → 2-Methylbutane + 2-Pentanol
-
-
Causality: This reaction ensures that the number of C(sp³)-C(sp³), C(sp³)-O, and C(sp³)-H bonds are identical on both sides. The energy difference, therefore, stems primarily from the release of strain in the oxetane ring.
-
-
Structure Optimization and Energy Calculation:
-
Using quantum chemistry software (e.g., Gaussian, Q-Chem), build the 3D structures of all five molecules in the chosen reaction.
-
Perform a geometry optimization for each molecule using a reliable Density Functional Theory (DFT) method, such as B3LYP with the 6-31G(d,p) basis set. This finds the lowest energy conformation for each species.[16][17]
-
Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
-
Calculate Reaction Enthalpy:
-
The total electronic energy (E) and the ZPVE are summed for each molecule to get the enthalpy at 0 K (H₀ = E + ZPVE).
-
The reaction enthalpy is calculated as:
-
ΔH_rxn = ΣH₀(products) - ΣH₀(reactants)
-
-
-
Determine Ring Strain Energy:
-
The RSE is the negative of the calculated reaction enthalpy:
-
RSE = -ΔH_rxn
-
-
A negative ΔH_rxn indicates an exothermic reaction, meaning the products are more stable than the reactants. This energy difference is attributed to the strain released from the cyclic reactant.
-
Data Summary: RSE in Context
To appreciate the reactivity of the oxetane ring, it is useful to compare its RSE with other common cyclic ethers.
| Cyclic Ether | Ring Size | Ring Strain Energy (kcal/mol) | Relative Reactivity in CROP |
| Oxirane (Epoxide) | 3 | ~27.3[2] | Very High |
| Oxetane | 4 | ~25.5 [2][4] | High |
| Tetrahydrofuran (THF) | 5 | ~5.6[2] | Moderate |
| Tetrahydropyran (THP) | 6 | ~1.3 | Low / Unfavorable |
Implications for Polymerization and Material Properties
The high RSE of the oxetane ring in the methacrylate monomer has direct and significant consequences for its polymerization behavior and the final properties of the cured material.
Caption: Mechanism of Cationic Ring-Opening Polymerization.
-
High Reactivity: The ~25.5 kcal/mol of stored energy provides a powerful thermodynamic driving force for polymerization.[5] This translates to rapid curing speeds upon initiation, which is highly desirable in applications like UV-cured coatings and stereolithography (3D printing).[8]
-
Low Volume Shrinkage: Most polymerization processes involve converting longer-range van der Waals interactions between monomer molecules into shorter-range covalent bonds, leading to a significant increase in density and thus, volume shrinkage. In ring-opening polymerization, the breaking of a covalent bond within the ring partially offsets the volume reduction from the formation of new bonds between monomers. This results in significantly lower shrinkage compared to pure (meth)acrylate systems, leading to reduced internal stress, better substrate adhesion, and improved dimensional accuracy in finished parts.
-
"Living" Polymerization Characteristics: The cationic ring-opening of oxetanes can proceed via a "living" mechanism under specific conditions (e.g., with appropriate initiators and purified reagents).[6] This allows for precise control over polymer molecular weight and the synthesis of well-defined block copolymers.
Conclusion
The ring strain energy of the 3-ethyloxetane ring, at approximately 25.5 kcal/mol, is not merely a theoretical curiosity but the central driver of its chemical utility in advanced monomer systems like this compound. This stored energy dictates the monomer's high reactivity in cationic polymerization and is directly responsible for the desirable material property of low volume shrinkage upon curing. A thorough understanding of this energetic landscape, quantifiable through both calorimetric and computational methods as detailed in this guide, is essential for scientists and engineers seeking to harness the full potential of oxetane chemistry to design next-generation polymers with superior performance characteristics.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Polyoxetane - Wikipedia [en.wikipedia.org]
- 6. radtech.org [radtech.org]
- 7. This compound | 37674-57-0 [chemicalbook.com]
- 8. 3-Ethyl-3-methacryloxymethyloxetane | CAS 37674-57-0 | China Manufacturer [gmchemix.com]
- 9. dakenchem.com [dakenchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
Unveiling the Basicity of the Oxetane Oxygen in (3-Ethyloxetan-3-yl)methyl Methacrylate: A Guide for Advanced Applications
An In-Depth Technical Guide
Abstract
The oxetane motif has emerged as a privileged structural unit in medicinal chemistry and material science, valued for its ability to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] Central to its utility is the Lewis basicity of the endocyclic oxygen atom, which dictates its role in hydrogen bonding, molecular recognition, and reaction initiation. This guide provides a comprehensive technical analysis of the factors governing the basicity of the oxygen atom in (3-Ethyloxetan-3-yl)methyl methacrylate, a functional monomer with dual polymerization capabilities.[3] We will dissect the interplay of ring strain, substituent electronic effects, and steric hindrance, and present validated methodologies for the experimental and computational determination of its basicity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this versatile building block.
The Oxetane Oxygen: An Introduction to its Enhanced Basicity
Ethers are generally considered weak bases, capable of being protonated only by strong acids.[4] However, cyclic ethers exhibit basicities that are highly dependent on ring size. The four-membered oxetane ring possesses a significant ring strain (approximately 106 kJ·mol⁻¹ or 25.5 kcal/mol), a value comparable to that of an oxirane (epoxide) and substantially greater than that of tetrahydrofuran (THF).[5][6]
This high ring strain forces the C-O-C bond angle to be compressed (approx. 90.2°) relative to the ideal tetrahedral angle (109.5°) found in acyclic ethers.[7] This geometric constraint leads to two critical consequences that enhance the oxygen's basicity:
-
Rehybridization and Lone Pair Availability: The strained bond angles increase the p-character of the carbon-oxygen bonds within the ring. To maintain orthogonality, the exocyclic lone pair orbitals of the oxygen atom gain more s-character. This effectively pushes the lone pairs away from the nucleus and makes them more diffuse and accessible for interaction with electrophiles and hydrogen bond donors.[7]
-
Exposure of Lone Pairs: The nearly planar geometry of the oxetane ring exposes the oxygen's lone pairs, making them sterically accessible.[6][7][8]
Collectively, these factors make the oxetane oxygen a potent Lewis base and an excellent hydrogen-bond acceptor, often competing with or surpassing carbonyl groups found in ketones and esters.[6][7][8]
Modulating Basicity: Electronic and Steric Effects of Substituents
The intrinsic basicity of the parent oxetane ring is further tuned by the substituents at the C3 position in this compound.
Inductive Effects
-
Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is electron-donating through a positive inductive effect (+I). It pushes electron density into the oxetane ring, marginally increasing the electron density on the oxygen atom and thereby enhancing its basicity.
-
(Methacryloyloxymethyl) Group (-CH₂OC(O)C(CH₃)=CH₂): This substituent presents a more complex electronic profile. The ester moiety within the methacrylate group is strongly electron-withdrawing due to the high electronegativity of its two oxygen atoms and resonance stabilization of the carbonyl group. This negative inductive effect (-I) is transmitted through the methylene spacer to the C3 carbon of the oxetane ring. This effect would be expected to pull electron density away from the ring system, thereby decreasing the basicity of the oxetane oxygen.
It is crucial to recognize that the oxetane ring itself can exert a powerful inductive electron-withdrawing effect on adjacent functional groups. For instance, an oxetane placed alpha to an amine has been shown to reduce the amine's pKₐ by as much as 2.7 units.[1] In our target molecule, there is a competitive interplay: the electron-donating ethyl group versus the electron-withdrawing methacryloyloxymethyl group, both influencing the final electron density on the endocyclic oxygen.
Steric Effects
The presence of two bulky substituents at the C3 position (3,3-disubstitution) introduces significant steric hindrance around the oxetane ring. While the lone pairs of the oxygen at C1 are somewhat removed from the C3 substituents, this steric bulk can influence the approach of large Lewis acids or solvating molecules.[9][10] However, for protonation by small electrophiles like H⁺, the steric effect of C3 substituents is generally less impactful on the oxygen's intrinsic basicity compared to the electronic effects. It is noteworthy that 3,3-disubstituted oxetanes are generally more stable to ring-opening under acidic conditions than other substitution patterns, a factor attributable to both steric and electronic influences.[11]
Below is a diagram illustrating the key electronic influences on the oxetane oxygen.
Caption: Electronic effects of substituents on the oxetane oxygen.
Methodologies for Basicity Determination
Quantifying the basicity of the oxetane oxygen is essential for predicting its behavior. Basicity is typically expressed as the pKₐ of the conjugate acid (pKBH⁺).
Experimental Protocol: NMR Titration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the pKₐ of weakly basic compounds like ethers.[12][13] The principle relies on monitoring the change in the chemical shift of protons adjacent to the oxygen atom as the molecule is progressively protonated in a solution of increasing acidity.
Step-by-Step Methodology:
-
Preparation of Acid Solutions: Prepare a series of solutions of a strong acid (e.g., H₂SO₄) in an appropriate deuterated solvent, covering a wide range of acidities. The Hammett acidity function (H₀) for each solution must be known.[13]
-
Sample Preparation: Dissolve a precise concentration of this compound in each acid solution. An internal reference standard may be included.
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Data Analysis:
-
Identify the protons alpha to the oxetane oxygen (the -CH₂- groups at positions 2 and 4).
-
Measure the chemical shift (δ) of these protons in each spectrum.
-
Plot the observed chemical shift (δ) against the Hammett acidity function (H₀) of the solutions. This will generate a sigmoidal titration curve.[13]
-
The inflection point of this curve corresponds to the H₀ value at which the ether is half-protonated. This H₀ value is taken as the pKₐ of the conjugate acid (pKBH⁺).[13]
-
-
Causality: The chemical shift of the alpha-protons is highly sensitive to the protonation state of the adjacent oxygen. In the neutral ether, the oxygen's lone pairs provide some shielding. Upon protonation, the oxygen becomes positively charged and strongly deshielding, causing a significant downfield shift in the alpha-protons' resonance. The sigmoidal curve directly maps this electronic transition as a function of acidity.
Computational Protocol: pKₐ Prediction via a Thermodynamic Cycle
For molecules that are difficult to synthesize or handle, computational chemistry offers a robust alternative for predicting pKₐ values.[14][15] The method involves calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in solution using a thermodynamic cycle.
Workflow for Computational pKₐ Determination:
Caption: Thermodynamic cycle for computational pKa calculation.
Step-by-Step Methodology:
-
Structure Optimization:
-
Build the 3D structures of the neutral base (B), which is the target molecule, and its protonated form (BH⁺), where the oxetane oxygen is protonated.
-
Perform geometry optimization and frequency calculations for both species in the gas phase using an appropriate level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-31G* or higher). This step provides the Gibbs free energies in the gas phase (G°gas).
-
-
Solvation Energy Calculation:
-
Using the gas-phase optimized geometries, perform single-point energy calculations for both B and BH⁺ in a continuum solvent model (e.g., SMD or IEFPCM) that simulates an aqueous environment.[15] This yields the Gibbs free energies of solvation (ΔG°solv).
-
-
Calculation of ΔG°gas:
-
Calculate the Gibbs free energy of the deprotonation reaction in the gas phase: ΔG°gas = G°gas(B) + G°gas(H⁺) - G°gas(BH⁺)
-
The Gibbs free energy of a proton in the gas phase, G°gas(H⁺), is a known physical constant.
-
-
Calculation of ΔG°solv:
-
Calculate the Gibbs free energy of the reaction in solution using the cycle: ΔG°solv = ΔG°gas + ΔG°solv(B) + ΔG°solv(H⁺) - ΔG°solv(BH⁺)
-
The Gibbs free energy of solvation for a proton, ΔG°solv(H⁺), is a well-established experimental value for water.
-
-
Final pKₐ Calculation:
-
Convert the Gibbs free energy in solution to a pKₐ value using the fundamental equation: pKₐ = ΔG°solv / (2.303 * RT)
-
Where R is the gas constant and T is the temperature (usually 298.15 K).
-
Self-Validation: This computational protocol is validated by first applying it to a set of known ethers with experimentally determined pKₐ values.[16] By comparing the computed and experimental results, the accuracy of the chosen level of theory and solvation model can be confirmed, lending trustworthiness to the prediction for the target molecule.
Quantitative Data and Implications
| Compound | pKₐ of Conjugate Acid (pKBH⁺) | Rationale / Reference |
| Diethyl Ether | ~ -5.1 to -6.4 | Acyclic ether, lower basicity due to lack of ring strain.[13] |
| Tetrahydrofuran (THF) | ~ -2.0 | Five-membered ring with less strain than oxetane. |
| Oxetane (unsubstituted) | Estimated ~ -2 to -4 | Higher basicity than THF due to increased ring strain.[17] |
| This compound | Predicted < -4 | The strong electron-withdrawing effect of the methacrylate group is expected to significantly reduce the basicity compared to unsubstituted oxetane. |
Conclusion and Professional Outlook
The basicity of the oxygen atom in this compound is a finely balanced property governed by competing structural and electronic factors. The inherent ring strain of the oxetane core provides a foundation of enhanced Lewis basicity compared to acyclic or larger cyclic ethers.[6][7] However, this is significantly attenuated by the powerful electron-withdrawing inductive effect of the C3-methacryloyloxymethyl substituent. The electron-donating ethyl group provides only a minor counteracting effect.
For professionals in drug development, this moderated basicity is advantageous. It means the oxetane can still act as an effective hydrogen bond acceptor in a receptor pocket—a key feature for its use as a bioisostere for carbonyl groups—without possessing a high pKₐ that could lead to undesirable off-target effects or altered pharmacokinetic profiles.[1][2]
For material scientists, understanding this basicity is critical for polymerization processes. The molecule contains both a radical-polymerizable methacrylate group and a cationically-polymerizable oxetane group.[3][18] The nucleophilicity of the oxetane oxygen, a direct consequence of its basicity, will determine its efficacy in initiating or propagating cationic ring-opening polymerization. A lower basicity implies that a stronger acidic initiator or more forcing conditions may be required compared to a more basic, unsubstituted oxetane.
The robust experimental and computational methodologies outlined herein provide a clear pathway for the precise quantification of this crucial molecular parameter, enabling a more rational design of novel therapeutics and advanced materials.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. routledge.com [routledge.com]
- 15. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 17. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 18. This compound | 37674-57-0 [chemicalbook.com]
A Senior Application Scientist's Guide to (3-Ethyloxetan-3-yl)methyl Methacrylate: Sourcing, Properties, and Advanced Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Hybrid Monomer of Unique Potential
(3-Ethyloxetan-3-yl)methyl methacrylate, often abbreviated as OxMA, is a specialized hybrid monomer that possesses both a methacrylate group and a strained oxetane ring within a single molecule. This unique structure allows it to undergo two distinct and orthogonal polymerization mechanisms: free-radical polymerization via the methacrylate double bond and cationic ring-opening polymerization (CROP) of the oxetane ring.[1] This dual-cure capability makes it a cornerstone for formulating advanced polymer networks with highly tunable properties.
The methacrylate component provides a pathway for rapid, well-understood radical polymerization, often initiated by UV light or thermal initiators. Concurrently, the oxetane ring can be opened by a cationic initiator, a process that significantly reduces volumetric shrinkage compared to conventional acrylate or methacrylate polymerization alone.[2] This low-shrinkage characteristic, combined with the excellent mechanical properties, thermal stability, and chemical resistance of the resulting polyether network, positions OxMA as a critical component in high-performance applications such as dental composites, adhesives, coatings, and 3D printing resins.[2][3]
This guide provides an in-depth analysis of OxMA, covering its commercial availability, key physicochemical properties, polymerization mechanics, and a detailed protocol for its application in photopolymerization, designed to empower researchers in leveraging its full potential.
dot```dot graph "OxMA_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];
}
Figure 2: A systematic workflow for qualifying a supplier of OxMA.
PART 2: Physicochemical Properties and Polymerization Mechanics
The utility of OxMA stems directly from its molecular properties and its unique ability to undergo concurrent polymerization reactions.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 37674-57-0 | [4] |
| Molecular Formula | C₁₀H₁₆O₃ | [5] |
| Molecular Weight | 184.23 g/mol | [5] |
| Appearance | Colorless to Light Yellow Liquid | [6] |
| Density | ~1.02 g/cm³ | [7] |
| Flash Point | 93 °C | [6] |
The Dual-Cure Mechanism: A Deeper Look
The core advantage of OxMA is its hybrid cure capability. The two polymerization reactions can be initiated simultaneously or sequentially, providing exceptional control over the final network structure and properties. [8][9]
-
Free-Radical Polymerization: The methacrylate group undergoes standard free-radical addition polymerization. This is typically initiated by a photoinitiator (e.g., TPO, Ivocerin) upon exposure to UV or visible light, or by a thermal initiator. This reaction is fast but is associated with significant volumetric shrinkage.
-
Cationic Ring-Opening Polymerization (CROP): The oxetane ring is insensitive to free radicals but is highly susceptible to cationic attack. [10]A photoacid generator (PAG), such as a diaryliodonium or triarylsulfonium salt, releases a strong acid upon UV exposure, which protonates the oxygen atom of the oxetane ring. [3]This initiates a ring-opening polymerization process where the growing polymer chain attacks other monomer units. [11][12]This mechanism is known to proceed with much lower volume shrinkage compared to chain-growth polymerization of vinyl monomers. [2] dot
Figure 3: The dual-cure mechanism of OxMA leading to an IPN.
The result of this dual process is often an interpenetrating polymer network (IPN), where the distinct polymethacrylate and polyether chains are physically entangled, leading to a synergistic combination of properties. [13][14]
PART 3: Experimental Protocol and Applications
Representative Protocol: UV-Initiated Dual-Cure Polymerization
This protocol provides a starting point for researchers. The concentrations of initiators and the light exposure parameters must be optimized for specific applications and equipment.
Materials:
-
This compound (OxMA)
-
Radical Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
-
Cationic Photoinitiator (PAG): (4-methylphenyl)[4-(2-methylpropyl)phenyl]iodonium hexafluorophosphate
-
Inert mixing vessel, amber-colored to prevent premature initiation
-
UV curing system (e.g., 365 nm or 405 nm LED source)
Methodology:
-
Formulation Preparation:
-
In an amber-colored vial under subdued lighting, add OxMA monomer.
-
Add the radical photoinitiator (e.g., 0.5 wt% TPO). Mix until fully dissolved. Gentle warming (< 40°C) may be required.
-
Add the cationic photoinitiator (e.g., 1.0 wt% PAG). Mix thoroughly until a homogenous, clear solution is obtained.
-
-
Sample Preparation:
-
Dispense the formulated resin into a mold (e.g., a silicone mold for creating tensile bars) or apply it as a thin film onto a substrate.
-
-
Curing/Polymerization:
-
Place the sample under the UV light source.
-
Expose the sample to UV radiation (e.g., 100 mW/cm² for 60-120 seconds). The exact time and intensity will depend on the sample thickness and initiator system.
-
Causality Note: The choice of wavelength is critical. Some initiator systems allow for wavelength-selective curing, where the radical and cationic reactions can be triggered sequentially by using different wavelengths of light, offering further control over network formation. [8][9][15]
-
-
Post-Curing and Characterization:
-
For some systems, a post-cure thermal treatment (e.g., 1 hour at 100°C) can be beneficial to drive the polymerization to completion, especially for the cationic ring-opening process.
-
Characterize the resulting polymer for desired properties such as hardness (durometer), tensile strength, glass transition temperature (DSC or DMA), and polymerization shrinkage (densitometry).
-
Key Applications
-
Dental Restoratives: The low polymerization shrinkage of OxMA-based systems is highly desirable for dental fillings, as it reduces stress at the tooth-restoration interface, minimizing the risk of secondary caries. [14]* Advanced Coatings & Adhesives: The excellent chemical resistance and strong adhesion imparted by the polyether network make these systems suitable for protective coatings and high-performance adhesives. [2][16]* 3D Printing (Vat Photopolymerization): The rapid curing and high mechanical strength of the resulting polymers are ideal for stereolithography (SLA) and digital light processing (DLP) 3D printing technologies. [17]* Optical Materials: The formation of clear, stable networks allows for applications in optical adhesives and waveguides. [1]
PART 4: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, nitrile gloves, and a lab coat. [5]* Ventilation: Handle the monomer in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [5]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, or open flames. It is a combustible liquid. The monomer is typically supplied with an inhibitor (MEHQ) to prevent spontaneous polymerization during storage.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- 1. WO2011062070A1 - Oxetane-ring-containing (meth)acrylic acid ester compound - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 4. This compound | 37674-57-0 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Wavelength-Selective Photopolymerization of Hybrid Acrylate-Oxetane Liquid Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Hybrid acrylate‐oxetane photopolymerizable systems | Semantic Scholar [semanticscholar.org]
- 14. scribd.com [scribd.com]
- 15. Wavelength‐Selective Photopolymerization of Hybrid Acrylate‐Oxetane Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. radtech.org [radtech.org]
Methodological & Application
Application Notes and Protocols for Cationic Ring-Opening Polymerization of (3-Ethyloxetan-3-yl)methyl Methacrylate (EOMMA)
Introduction: A Monomer with Dual Functionality
(3-Ethyloxetan-3-yl)methyl methacrylate (EOMMA) is a unique hybrid monomer that presents a compelling platform for the synthesis of advanced functional polymers.[1][2][3] It possesses a strained four-membered oxetane ring, which is susceptible to cationic ring-opening polymerization (CROP), and a methacrylate group, a well-known participant in free-radical polymerization. This dual functionality allows for the creation of polymers with a polyether backbone and pendant methacrylate groups. Such macromolecules are of significant interest to researchers in drug development and materials science, offering possibilities for subsequent crosslinking, functionalization, and the design of novel drug delivery vehicles.[4][5][6]
This document provides a detailed guide to the cationic ring-opening polymerization of EOMMA, focusing on the synthesis of linear poly(this compound). It will delve into the mechanistic intricacies, provide a comprehensive experimental protocol, and outline methods for the thorough characterization of the resulting polymer.
Mechanism of Cationic Ring-Opening Polymerization (CROP)
The CROP of oxetanes is a chain-growth polymerization driven by the relief of ring strain (approximately 107 kJ/mol).[7][8] The polymerization proceeds through three key stages: initiation, propagation, and termination. The propagating species is a tertiary oxonium ion.[8][9]
1. Initiation: The polymerization is initiated by a cationic species, typically a protonic acid or a Lewis acid, which activates the oxygen atom of the oxetane ring.[10][11][12] For instance, a strong acid can protonate the oxygen, forming a secondary oxonium ion. This is followed by the attack of a second monomer molecule to form a more stable tertiary oxonium ion, which is the active center for propagation.
2. Propagation: The propagation step involves the sequential addition of monomer molecules to the growing polymer chain. The nucleophilic oxygen of an incoming EOMMA monomer attacks one of the α-carbon atoms of the cyclic oxonium ion at the chain end. This results in the opening of the ring and the regeneration of the oxonium ion at the new chain end.[13][14] This process repeats, leading to the formation of a polyether backbone. It is crucial to select reaction conditions that favor the ring-opening of the oxetane over potential side reactions involving the methacrylate group.
3. Termination: Termination of the polymerization can occur through various mechanisms, including reaction with a nucleophile (e.g., water, alcohol), which neutralizes the cationic active center.[10] This results in a hydroxyl-terminated polymer chain.
Below is a DOT script visualizing the general mechanism for the cationic ring-opening polymerization of EOMMA.
Experimental Protocol
This protocol details the synthesis of poly(this compound) using a strong protonic acid initiator.
Materials:
-
This compound (EOMMA), stabilized with MEHQ (>98.0%)[3]
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Calcium hydride (CaH₂)
-
Argon or Nitrogen gas, high purity
-
Standard glassware for inert atmosphere chemistry (Schlenk line, oven-dried glassware)
Equipment:
-
Schlenk line or glovebox
-
Magnetic stirrer with hotplate
-
Syringes and needles
-
Rotary evaporator
-
High vacuum pump
Workflow Diagram:
Step-by-Step Procedure:
-
Monomer and Solvent Purification:
-
To remove the inhibitor, pass the EOMMA monomer through a short column of basic alumina.
-
Dry dichloromethane (DCM) by refluxing over calcium hydride (CaH₂) for at least 4 hours, followed by distillation under an inert atmosphere.
-
-
Polymerization Setup:
-
Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.
-
In the flask, dissolve the purified EOMMA (e.g., 5.0 g) in anhydrous DCM to achieve the desired monomer concentration (e.g., 1 M).
-
-
Initiation:
-
Cool the monomer solution to 0 °C using an ice bath.
-
Prepare a stock solution of trifluoromethanesulfonic acid (TfOH) in anhydrous DCM (e.g., 0.1 M).
-
Using a syringe, add the required amount of the TfOH solution to the rapidly stirring monomer solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).
-
-
Polymerization:
-
Allow the reaction to proceed at 0 °C for a specified time (e.g., 24 hours). The viscosity of the solution is expected to increase as the polymerization progresses.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a small amount of methanol (e.g., 1 mL) to the reaction mixture.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh cold methanol and dry it under high vacuum to a constant weight.
-
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the successful polymerization and to determine the properties of the resulting polymer.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the polymer structure and determine the number-average molecular weight (Mₙ) by end-group analysis. | Disappearance of the oxetane ring protons signals and appearance of new signals corresponding to the polyether backbone. The methacrylate group signals should remain intact.[15][16][17] |
| Gel Permeation Chromatography (GPC/SEC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | A monomodal peak indicating a controlled polymerization. The PDI value provides insight into the narrowness of the molecular weight distribution.[18] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Absence of the characteristic ether stretch of the oxetane ring and the presence of the ester carbonyl stretch from the methacrylate group and the ether linkage of the polymer backbone.[19] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (T₉) of the polymer. | A single T₉ indicating an amorphous polymer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Provides the onset and maximum decomposition temperatures, indicating the temperature range in which the polymer is stable.[20][21][22][23] |
Applications in Drug Development
The unique structure of poly(this compound) makes it a promising candidate for various applications in drug development:
-
Drug-Polymer Conjugates: The pendant methacrylate groups can be functionalized post-polymerization to attach drug molecules, creating targeted drug delivery systems.[4]
-
Hydrogels and Nanoparticles: The methacrylate groups can be crosslinked via free-radical polymerization to form hydrogels or nanoparticles for controlled drug release. The polyether backbone can provide hydrophilicity and biocompatibility.
-
Mucoadhesive Formulations: Polyethers, such as polyethylene oxide, are known for their mucoadhesive properties.[5][6] This could be beneficial for developing formulations that adhere to mucosal surfaces for prolonged drug delivery.
Conclusion
The cationic ring-opening polymerization of this compound offers a versatile route to novel functional polymers with a polyether backbone and pendant methacrylate groups. By carefully controlling the reaction conditions and utilizing appropriate initiators, well-defined polymers can be synthesized. The unique architecture of these polymers opens up exciting possibilities for the design of advanced materials for drug delivery and other biomedical applications. This guide provides a solid foundation for researchers to explore the synthesis and application of this promising class of polymers.
References
- 1. This compound | 37674-57-0 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 37674-57-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. US9421276B2 - Clickable polyoxetane carrier for drug delivery - Google Patents [patents.google.com]
- 5. POLYOX (POLYETHYLENE OXIDE) MULTIFUNCTIONAL POLYMER IN NOVEL DRUG DELIVERY SYSTEM | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. Discover the power of POLYOX ™ polyethylene oxide polymers for advanced oral drug delivery - Pharma Solutions [pharma.iff.com]
- 7. www2.toagosei.co.jp [www2.toagosei.co.jp]
- 8. Polyoxetane - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. homework.study.com [homework.study.com]
- 11. Examples of reaction and application of cationic initiators|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 12. youtube.com [youtube.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 19. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 20. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]
- 21. polychemistry.com [polychemistry.com]
- 22. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Photoinitiated cationic polymerization of (3-Ethyloxetan-3-yl)methyl methacrylate
An Application Guide to the Photoinitiated Cationic Polymerization of (3-Ethyloxetan-3-yl)methyl Methacrylate (OxMA)
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the photoinitiated cationic ring-opening polymerization (CROP) of this compound (OxMA), a hybrid monomer with significant potential in advanced material synthesis. This guide moves from fundamental principles to actionable protocols, offering insights into the causality behind experimental choices to ensure reproducible and reliable outcomes.
Introduction: The Unique Chemistry of a Hybrid Monomer
This compound (OxMA) is a bifunctional monomer featuring both a methacrylate group and an oxetane ring. This unique structure allows for two distinct polymerization pathways: free-radical polymerization of the methacrylate double bond and cationic ring-opening polymerization (CROP) of the strained oxetane ring. This guide focuses on the latter, a process that leverages light to initiate a rapid and controlled polymerization, yielding polyethers with pendant methacrylate groups.
Photoinitiated CROP is an attractive technique due to its numerous advantages, including spatial and temporal control, high reaction rates, energy efficiency, and the ability to perform polymerizations at ambient temperatures without volatile organic solvents.[1] The resulting poly(OxMA) is a versatile platform for creating advanced materials. The polyether backbone provides flexibility and chemical stability, while the pendant methacrylate groups are available for subsequent functionalization or cross-linking, making these polymers highly valuable for applications in biocompatible coatings, adhesives, and as carriers for drug delivery.[2][3][4]
Reaction Mechanism: From Photon to Polymer
The photoinitiated CROP of OxMA is a multi-step process initiated by the generation of a strong acid upon UV irradiation. The polymerization proceeds via a cationic mechanism, primarily through an Active Chain End (ACE) pathway.[5][6][7]
Step 1: Photoinitiation The process begins with a cationic photoinitiator, typically a diaryliodonium or triarylsulfonium salt. When exposed to UV light, the photoinitiator undergoes photolysis to generate a strong Brønsted acid (H⁺), which serves as the initiating species.[8]
Step 2: Initiation The newly formed acid protonates the highly basic oxygen atom of the oxetane ring on an OxMA monomer.[9] This creates a reactive tertiary oxonium ion, activating the monomer for nucleophilic attack.
Step 3: Propagation The core of the polymerization occurs when the oxygen atom of a neutral OxMA monomer acts as a nucleophile, attacking one of the electron-deficient α-carbon atoms of the protonated oxetane ring (the active chain end). This attack opens the strained four-membered ring and regenerates the tertiary oxonium ion at the new chain end, allowing the process to repeat and the polymer chain to grow.[9][10] While the ACE mechanism is dominant, a competitive Activated Monomer (AM) mechanism can also occur under certain conditions.[6][7]
Step 4: Termination and Chain Transfer In an ideal, impurity-free system, cationic ring-opening polymerizations can proceed in a "living" manner with minimal termination. However, in practice, the polymerization can be terminated by nucleophilic impurities (e.g., water) or through chain transfer reactions.
Caption: Figure 1: Mechanism of Photoinitiated Cationic Ring-Opening Polymerization.
Protocol: Synthesis of Poly(OxMA)
This protocol details a general procedure for the lab-scale photoinitiated polymerization of OxMA. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (OxMA), >98% | UV Curing System (e.g., 300 W mercury lamp)[1] |
| Cationic Photoinitiator (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate) | Glass reaction vessel or microscope slides |
| Anhydrous Dichloromethane (DCM) (optional, for dilution) | Magnetic stirrer and stir bars |
| Chloroform (for dissolution) | Schlenk line or glove box for inert atmosphere |
| Cold Methanol (for precipitation) | Vacuum oven or desiccator for drying |
| Nitrogen or Argon gas supply | Real-Time FT-IR Spectrometer (for kinetic studies) |
Experimental Workflow
Caption: Figure 2: General experimental workflow for OxMA polymerization.
Step-by-Step Procedure
A. Formulation Preparation
-
In a clean, dry glass vial, weigh the desired amount of OxMA monomer.
-
Add the cationic photoinitiator. A typical concentration is 1-2 wt% relative to the monomer.
-
Mix the components thoroughly using a magnetic stirrer until the photoinitiator is completely dissolved. Gentle warming (to ~40°C) may be required for some solid initiators. Ensure the mixture returns to room temperature before proceeding.
B. Photopolymerization
-
Transfer the formulation into the desired reaction setup (e.g., a thin film between two glass slides or a small batch in a vial).
-
Purge the reaction vessel with an inert gas like nitrogen for several minutes. This is a critical step, as atmospheric oxygen can interfere with some initiator systems and moisture can terminate the cationic polymerization.[11]
-
Expose the formulation to a UV light source. The exposure time will depend on the initiator concentration, light intensity, and sample thickness. A typical time for thin films can range from 30 seconds to several minutes.
-
For kinetic analysis, the polymerization can be monitored in real-time by observing the decrease of the characteristic oxetane ring absorbance (~980 cm⁻¹) using FT-IR spectroscopy.[12]
C. Polymer Purification
-
Dissolve the crude, polymerized sample in a minimal amount of a good solvent, such as chloroform or THF.
-
Slowly add the polymer solution dropwise into a beaker containing a large excess (approx. 10x volume) of a non-solvent, such as cold methanol, while stirring vigorously.[13][14] The polymer will precipitate as a white solid.
-
Allow the precipitate to settle, then collect it by vacuum filtration.
-
Wash the collected polymer with additional cold methanol to remove any unreacted monomer or photoinitiator fragments.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[13]
Essential Characterization Techniques
Proper characterization is crucial to validate the success of the polymerization and to understand the properties of the resulting material.
| Technique | Purpose & Key Information Obtained |
| FT-IR Spectroscopy | Confirms polymerization by showing the disappearance of the oxetane ring C-O-C stretch (~980 cm⁻¹) and the appearance of the linear ether C-O-C stretch (~1100 cm⁻¹).[15] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural confirmation of the polyether backbone and verifies the integrity of the pendant methacrylate groups.[6][15] |
| Gel Permeation Chromatography (GPC/SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[5][13] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), which is a key indicator of the polymer's physical state and mechanical properties at different temperatures. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the polymer by measuring weight loss as a function of temperature.[16] |
Field Insights and Troubleshooting
-
Incomplete Polymerization: This is often caused by termination from moisture. Ensure all glassware is oven-dried and use anhydrous solvents if dilution is necessary. An inert atmosphere is highly recommended.[11]
-
Long Induction Period: Oxetane polymerizations can exhibit a delay before rapid polymerization begins.[17] This can be shortened by increasing the reaction temperature, increasing light intensity, or by copolymerizing with a small amount of a highly reactive monomer like a cycloaliphatic epoxide.[1][18]
-
Low Molecular Weight: This may result from a high initiator concentration, which creates more individual chains, or from the presence of chain transfer agents. Optimize the initiator-to-monomer ratio.
Applications in Drug Development and Biomaterials
The unique structure of poly(OxMA) makes it a highly promising material for biomedical applications.
-
Drug Delivery Vehicles: The polyether backbone is biocompatible, and the pendant methacrylate groups serve as "handles" for the covalent attachment of therapeutic drugs, targeting ligands, or imaging agents, creating advanced polymer-drug conjugates.[3]
-
Biocompatible Coatings and Adhesives: Cationically cured oxetane systems exhibit excellent adhesion and very low shrinkage upon polymerization, making them suitable for medical device coatings and biocompatible adhesives.[2][8]
-
Tissue Engineering Scaffolds: The pendant methacrylate groups can be cross-linked in a secondary step (e.g., via free-radical polymerization) to form robust hydrogels or solid scaffolds for tissue engineering applications.[4]
References
- 1. radtech.org [radtech.org]
- 2. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9421276B2 - Clickable polyoxetane carrier for drug delivery - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. sartomer.arkema.com [sartomer.arkema.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 11. Photoinitiated Cationic Polymerization of 3-Ethyl-3-(phenoxymethyl)-oxetane in Nitrogen Atmosphere | Semantic Scholar [semanticscholar.org]
- 12. The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. polymersource.ca [polymersource.ca]
- 14. ripublication.com [ripublication.com]
- 15. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 16. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [dspace.rpi.edu]
- 18. researchgate.net [researchgate.net]
Application Note: Selective Free-Radical Polymerization of (3-Ethyloxetan-3-yl)methyl methacrylate for Advanced Polymer Architectures
Abstract
This document provides a comprehensive guide for the selective free-radical polymerization of the methacrylate group in (3-Ethyloxetan-3-yl)methyl methacrylate (Ox-MMA). This unique monomer possesses a readily polymerizable methacrylate functionality and a stable, yet reactive, pendant oxetane ring. This dual-functionality allows for the synthesis of linear or branched polymers with reactive side-chains that can be subsequently modified, for instance, through cationic ring-opening polymerization to form cross-linked networks. This application note details the scientific rationale, provides a robust step-by-step protocol for synthesis and characterization, and discusses the potential applications for researchers in materials science, polymer chemistry, and drug development.
Introduction and Scientific Rationale
This compound (Ox-MMA) is a functional monomer of significant interest due to its orthogonal reactive sites. The methacrylate group is susceptible to free-radical polymerization, a versatile and widely used technique, while the oxetane ring is stable under these conditions.[1] The four-membered oxetane ring possesses significant ring strain (~107 kJ/mol), making it prone to ring-opening polymerization, but this reactivity is typically initiated by cationic or anionic mechanisms, not free radicals.[1][2]
This selective reactivity is the cornerstone of its utility. By employing a standard free-radical initiator, such as azobisisobutyronitrile (AIBN), it is possible to synthesize a well-defined thermoplastic polymer, poly(this compound) or poly(Ox-MMA), with pendant oxetane rings distributed along the polymer backbone.
Why is this important? The resulting linear polymer is essentially a stable intermediate. The pendant oxetane groups serve as reactive handles for a multitude of post-polymerization modifications. For example, the addition of a photo-acid generator (PAG) and subsequent UV exposure can initiate cationic ring-opening polymerization of the oxetane rings, leading to a cross-linked, thermoset material with enhanced mechanical and thermal properties.[1][3] This two-step process allows for the material to be processed in its linear, soluble form and then cured into its final, robust form, a highly desirable characteristic for applications in coatings, adhesives, and advanced photolithography.
This guide will focus exclusively on the first, critical step: the controlled and reproducible free-radical polymerization of the Ox-MMA monomer.
Mechanism and Experimental Workflow Overview
The free-radical polymerization of Ox-MMA proceeds via the classic three stages: initiation, propagation, and termination. The process is chemo-selective, targeting only the carbon-carbon double bond of the methacrylate group while preserving the integrity of the oxetane ring.
Polymerization Mechanism
Caption: High-level overview of the polymerization process.
Experimental Workflow
The following diagram outlines the complete workflow, from monomer preparation to final polymer characterization. Each step is detailed in the protocol section.
Caption: Step-by-step experimental workflow diagram.
Detailed Application Protocol
This protocol describes the synthesis of poly(Ox-MMA) via solution polymerization. Solution polymerization is chosen to control viscosity and facilitate heat dissipation, which is crucial for preventing the Trommsdorff effect (autoacceleration) that can lead to uncontrolled polymerization and broad molecular weight distributions.[4]
Materials and Equipment
| Material | Grade | Supplier | Notes |
| This compound (Ox-MMA) | >98% | Major Chemical Supplier | Contains inhibitor (e.g., MEHQ) |
| Azobisisobutyronitrile (AIBN) | 98% | Major Chemical Supplier | Recrystallize from methanol before use |
| Toluene | Anhydrous | Major Chemical Supplier | Use as received |
| Methanol | ACS Grade | Major Chemical Supplier | For precipitation |
| Basic Alumina | Activated | Major Chemical Supplier | For inhibitor removal |
| Nitrogen (N₂) | High Purity | Gas Supplier | For creating an inert atmosphere |
Equipment:
-
Schlenk flask and Schlenk line
-
Magnetic stirrer with heating plate
-
Oil bath
-
Condenser
-
Glass column for alumina
-
Vacuum oven
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Step 1: Monomer Purification (Crucial for Reproducibility)
-
Prepare a short column packed with activated basic alumina.
-
Pass the Ox-MMA monomer through the column to remove the polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ).
-
Collect the purified monomer in a clean, dry flask. Use the purified monomer immediately.
-
Expert Insight: Inhibitors are added to monomers for shelf-stability but will significantly retard or prevent polymerization. Their removal is a critical first step for achieving predictable reaction kinetics and high conversion.
-
Step 2: Reaction Setup
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add the purified Ox-MMA (e.g., 10.0 g, 54.3 mmol).
-
Add the initiator, AIBN (e.g., 89.1 mg, 0.543 mmol, for a 100:1 monomer-to-initiator ratio).
-
Add anhydrous toluene (e.g., 40 mL) to create a ~20% w/v solution.
-
Attach a condenser to the flask and connect it to the Schlenk line.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Expert Insight: Oxygen is a potent inhibitor of free-radical polymerization as it can react with propagating radicals to form stable peroxide species, terminating the chain. Thorough deoxygenation is essential for success.
-
-
After the final thaw, backfill the flask with high-purity nitrogen to create an inert atmosphere.
Step 3: Polymerization
-
Lower the flask into a preheated oil bath set to 70 °C.
-
Begin vigorous stirring.
-
Allow the reaction to proceed for 12-24 hours. The solution will become noticeably more viscous as the polymer forms.
-
Causality: AIBN is a thermal initiator with a 10-hour half-life of approximately 65 °C.[5] Operating at 70 °C ensures a steady and controlled generation of free radicals to initiate polymerization.[6][7] The monomer-to-initiator ratio is a key parameter; decreasing this ratio (i.e., more initiator) will result in lower molecular weight polymers.[8]
-
Step 4: Polymer Isolation and Purification
-
After the reaction period, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~400 mL) while stirring vigorously.
-
The poly(Ox-MMA) will precipitate as a white, gummy solid.
-
Continue stirring for 30 minutes to ensure complete precipitation and to wash away unreacted monomer and initiator fragments.
-
Decant the methanol and redissolve the polymer in a minimal amount of a good solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Repeat the precipitation in cold methanol (Steps 4.2-4.4) two more times to ensure high purity.
Step 5: Drying
-
Collect the final precipitated polymer by filtration or decantation.
-
Place the polymer in a vacuum oven at 40-50 °C and dry under vacuum until a constant weight is achieved (typically 24-48 hours).
-
The final product should be a white, solid material.
Characterization and Validation
To confirm the successful synthesis and structural integrity of the poly(Ox-MMA), the following characterization techniques are essential. This self-validation ensures the protocol was successful.
Spectroscopic Analysis
-
¹H NMR Spectroscopy (in CDCl₃): This is used to confirm the polymerization of the methacrylate backbone and the retention of the oxetane ring.
-
Expected Peaks:
-
Disappearance of the vinyl protons from the monomer (typically at ~5.5 and ~6.1 ppm).
-
Appearance of broad signals corresponding to the polymer backbone protons (~0.8-2.0 ppm).
-
Retention of the characteristic peaks for the oxetane ring protons (typically two triplets around 4.3-4.5 ppm) and the ethyl group protons.[9]
-
-
-
FTIR Spectroscopy: Provides complementary evidence of the chemical transformation.
Molecular Weight Analysis
-
Gel Permeation Chromatography (GPC): This technique is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[13][14]
-
Typical Conditions: THF is a common eluent for poly(methacrylates). Polystyrene or poly(methyl methacrylate) standards are used for calibration.[15][16]
-
Expected Results: For a standard free-radical polymerization, a PDI between 1.5 and 2.5 is typical. The molecular weight can be tuned by adjusting the monomer-to-initiator ratio.[8]
-
| Parameter | Typical Value |
| Mₙ ( g/mol ) | 10,000 - 50,000 |
| PDI (Mₙ/Mₙ) | 1.5 - 2.5 |
Post-Polymerization Potential: The Pendant Oxetane Ring
The true value of poly(Ox-MMA) lies in its potential for further reactions. The pendant oxetane rings are now available for cationic ring-opening polymerization (CROP).[1][17]
Caption: Workflow for post-polymerization cross-linking.
This CROP process forms polyether linkages between the polymer chains, creating a durable, cross-linked network. This "dual-curing" approach is highly advantageous in applications requiring a transition from a processable liquid or solid to a robust, chemically resistant final product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the selective free-radical polymerization of this compound. By carefully following the steps for monomer purification, inert atmosphere setup, and controlled reaction conditions, researchers can reliably synthesize poly(Ox-MMA), a versatile polymer platform. The characterization methods outlined provide a clear path for validating the synthesis, ensuring the production of a well-defined polymer with intact pendant oxetane groups, ready for a wide array of post-polymerization modifications and advanced applications.
References
- 1. radtech.org [radtech.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selectscience.net [selectscience.net]
- 14. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
UV curing of coatings and adhesives using (3-Ethyloxetan-3-yl)methyl methacrylate.
An Application Guide to Dual-Cure Systems: UV Curing of Coatings and Adhesives with (3-Ethyloxetan-3-yl)methyl Methacrylate
Authored by: Senior Application Scientist, Gemini Division
Introduction
This compound, hereafter referred to as OXMA, is a hybrid monomer that represents a significant advancement in radiation-curing technology.[1][2][3] Its unique molecular structure incorporates two distinct polymerizable moieties: a methacrylate group, which undergoes rapid free-radical polymerization upon UV exposure, and an oxetane ring, which polymerizes via a cationic ring-opening mechanism.[4][5] This dual-functionality enables the formulation of advanced coatings and adhesives that leverage the benefits of both curing chemistries.
Hybrid photopolymerization systems are attractive because they can combine the distinct advantages of each constituent to engineer the final material properties.[6] The methacrylate component provides the high reactivity and curing speed characteristic of acrylate-based systems, which are widely used in UV-curable coatings.[6][7] The cationic polymerization of the oxetane ring offers crucial advantages, including insensitivity to oxygen inhibition—a common issue with free-radical systems that can lead to surface tackiness—and reduced shrinkage during polymerization, which enhances dimensional stability and adhesion.[7][8]
This guide provides researchers, scientists, and development professionals with a comprehensive overview of the principles, formulation strategies, and detailed application protocols for utilizing OXMA in UV-curable coatings and adhesives. We will explore the underlying chemical mechanisms and provide practical, step-by-step workflows for creating high-performance materials.
Physicochemical Properties of OXMA
Understanding the fundamental properties of OXMA is the first step in successful formulation development.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2][4][9] |
| CAS Number | 37674-57-0 | [2][4][9] |
| Molecular Formula | C10H16O3 | [2][9][10] |
| Molecular Weight | 184.23 g/mol | [2][9][10] |
| Appearance | Colorless to light yellow transparent liquid | [2][5][9][10] |
| Density | ~1.004 - 1.02 g/cm³ | [1][2][10] |
| Boiling Point | ~239.0 °C (Predicted) | [2] |
The Dual-Cure Mechanism: A Tale of Two Chemistries
The core advantage of OXMA lies in its ability to form an interpenetrating polymer network (IPN) through two distinct, UV-initiated polymerization pathways.[6] This requires a carefully selected photoinitiator package capable of generating both free-radical and cationic species.
-
Free-Radical Polymerization (Methacrylate Group): This process is exceptionally fast and is responsible for the initial, rapid solidification of the formulation.[7] It proceeds via a classic chain-growth mechanism:
-
Initiation: A free-radical photoinitiator (e.g., an α-cleavage type) absorbs UV light and fragments, producing highly reactive radicals.[11]
-
Propagation: These radicals attack the carbon-carbon double bond of the methacrylate group, initiating a polymer chain that grows rapidly.
-
Termination: The growing chains are terminated through combination or disproportionation reactions.[12]
-
-
Cationic Ring-Opening Polymerization (Oxetane Group): This mechanism is generally slower but is not inhibited by oxygen and contributes significantly to the final properties of the cured material, such as adhesion and chemical resistance.[8][13]
-
Initiation: A cationic photoinitiator, often a diaryliodonium or triarylsulfonium salt, absorbs UV light to produce a superacid (a strong Brønsted acid).[14][15]
-
Propagation: This acid protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another oxetane monomer. This ring-opening process propagates the polymer chain. The higher basicity of the oxetane oxygen compared to epoxides facilitates this reaction.[13][16]
-
"Dark Cure": A key feature of cationic polymerization is that the active centers are long-lived.[17] This allows the polymerization to continue long after the UV light has been removed, a phenomenon known as "dark cure" or post-cure, which is invaluable for ensuring complete polymerization in thick or shadowed sections.[6][17]
-
References
- 1. This compound CAS 37674-57-0 - Chemical Supplier Unilong [unilongindustry.com]
- 2. China this compound CAS 37674-57-0 factory and manufacturers | Unilong [unilongmaterial.com]
- 3. dakenchem.com [dakenchem.com]
- 4. This compound | 37674-57-0 [chemicalbook.com]
- 5. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. allnex.com [allnex.com]
- 12. benchchem.com [benchchem.com]
- 13. www2.toagosei.co.jp [www2.toagosei.co.jp]
- 14. Evaluation of initiator systems for controlled and sequentially curable free‐radical/cationic hybrid photopolymerizations | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. radtech.org [radtech.org]
Application Notes and Protocols for the Synthesis of Poly((3-Ethyloxetan-3-yl)methyl methacrylate)
This comprehensive technical guide provides detailed protocols and application notes for the synthesis of poly((3-ethyloxetan-3-yl)methyl methacrylate), a versatile polymer with significant potential in advanced materials and biomedical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic methodologies, mechanistic pathways, and characterization of this unique polymer.
Introduction: A Monomer with Dual Functionality
This compound is a distinctive monomer featuring two polymerizable moieties: a methacrylate group and an oxetane ring.[1] This dual functionality allows for the selective synthesis of polymers with different architectures and properties through either free-radical polymerization of the methacrylate group or cationic ring-opening polymerization of the oxetane ring. The resulting polymers are of considerable interest for applications ranging from photopolymerizable compositions and optical modifiers to advanced drug delivery systems.[1][2] This guide will detail the synthetic approaches to selectively polymerize each functional group, providing a foundation for the tailored design of novel polymeric materials.
Part 1: Selective Free-Radical Polymerization of the Methacrylate Group
The methacrylate group of this compound can be selectively polymerized via free-radical polymerization, leaving the oxetane ring intact for potential post-polymerization modification. This method is analogous to the well-established polymerization of other methacrylates, such as methyl methacrylate (MMA).[3][4][5] The resulting polymer, poly(this compound), possesses a polymethacrylate backbone with pendant oxetane rings.
Mechanism of Free-Radical Polymerization
The free-radical polymerization of the methacrylate group proceeds through the classic three stages: initiation, propagation, and termination. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate initial radicals. These radicals then attack the vinyl group of the methacrylate monomer, initiating the polymerization cascade.
Caption: Free-Radical Polymerization Mechanism.
Experimental Protocol: Bulk Free-Radical Polymerization
This protocol describes the bulk polymerization of this compound, a straightforward method that avoids the use of solvents.
Materials:
| Material | CAS Number | Supplier |
| This compound | 37674-57-0 | TCI Chemicals[6] |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | Sigma-Aldrich |
| Methanol | 67-56-1 | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific |
Procedure:
-
Monomer Purification: The monomer, this compound, is typically supplied with an inhibitor (e.g., MEHQ) to prevent spontaneous polymerization.[6] To remove the inhibitor, pass the monomer through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified monomer (e.g., 5.0 g, 27.1 mmol).
-
Initiator Addition: Add the free-radical initiator, AIBN (e.g., 0.045 g, 0.27 mmol, 1 mol% relative to the monomer).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization progresses.
-
Isolation of the Polymer: After the desired time, cool the reaction to room temperature. Dissolve the viscous polymer in a minimal amount of dichloromethane.
-
Precipitation: Slowly pour the polymer solution into a beaker containing a large excess of cold methanol with vigorous stirring. The polymer will precipitate as a white solid.
-
Purification and Drying: Decant the methanol and redissolve the polymer in dichloromethane, then re-precipitate in cold methanol. Repeat this process twice to ensure the removal of any unreacted monomer and initiator. Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.
Caption: Free-Radical Polymerization Workflow.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. The disappearance of the vinyl proton signals (typically around 5.5-6.1 ppm in ¹H NMR) from the methacrylate group confirms polymerization. The characteristic signals of the oxetane ring should remain unchanged.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[7]
Part 2: Selective Cationic Ring-Opening Polymerization of the Oxetane Group
The strained four-membered oxetane ring can undergo cationic ring-opening polymerization (CROP) in the presence of a suitable cationic initiator, leaving the methacrylate group intact. This approach yields a polyether backbone with pendant methacrylate functionalities, which can be further crosslinked or modified. The CROP of oxetanes is driven by the release of ring strain.
Mechanism of Cationic Ring-Opening Polymerization
The CROP of the oxetane ring is initiated by a cationic species, which attacks the oxygen atom of the oxetane, forming a tertiary oxonium ion. Propagation proceeds via nucleophilic attack of a monomer on the activated oxonium ion, leading to ring opening and chain growth.
Caption: Cationic Ring-Opening Polymerization Mechanism.
Experimental Protocol: Cationic Ring-Opening Polymerization
This protocol outlines the CROP of this compound using boron trifluoride etherate as the initiator.
Materials:
| Material | CAS Number | Supplier |
| This compound | 37674-57-0 | TCI Chemicals[6] |
| Boron trifluoride etherate (BF₃·OEt₂) | 109-63-7 | Sigma-Aldrich |
| 1,4-Butanediol | 110-63-4 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Fisher Scientific |
| Methanol | 67-56-1 | Fisher Scientific |
Procedure:
-
Monomer and Solvent Preparation: The monomer should be dried over calcium hydride and distilled under reduced pressure before use. Anhydrous dichloromethane should be used as the solvent.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Purge the flask with dry nitrogen.
-
Addition of Reactants: Under a nitrogen atmosphere, add anhydrous dichloromethane (e.g., 20 mL) to the flask. Then, add the purified monomer (e.g., 5.0 g, 27.1 mmol) and the initiator, 1,4-butanediol (e.g., 0.12 g, 1.35 mmol), via syringe.
-
Initiation: Cool the solution to 0°C in an ice bath. Slowly add the catalyst, boron trifluoride etherate (e.g., 0.19 g, 1.35 mmol), dropwise via syringe.
-
Polymerization: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the characteristic oxetane ring absorption.
-
Termination and Isolation: Terminate the polymerization by adding a small amount of methanol. Concentrate the solution under reduced pressure.
-
Purification: Dissolve the resulting polymer in a minimal amount of dichloromethane and precipitate it into a large excess of cold methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.
Caption: Cationic Ring-Opening Polymerization Workflow.
Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polyether structure. The disappearance of the signals corresponding to the oxetane ring protons and the appearance of new signals corresponding to the opened ether linkage will confirm the polymerization. The vinyl protons of the methacrylate group should remain intact.
-
GPC: GPC analysis will provide information on the molecular weight and polydispersity of the resulting polyether.
Applications and Future Perspectives
The ability to selectively polymerize either the methacrylate or the oxetane functionality of this compound opens up a wide range of possibilities for the design of advanced materials.
-
Pendant Oxetane Polymers: The polymer obtained from the free-radical polymerization of the methacrylate group, with its pendant oxetane rings, can be used as a macroinitiator for subsequent cationic graft polymerization, leading to the formation of graft copolymers. These materials could find applications as compatibilizers in polymer blends or as novel drug delivery vehicles.
-
Pendant Methacrylate Polymers: The polyether backbone with pendant methacrylate groups, synthesized via CROP, can be crosslinked through photopolymerization of the methacrylate groups to form robust networks. These networks are promising for applications in coatings, adhesives, and as matrices for controlled release of therapeutic agents.
The orthogonal polymerization capabilities of this monomer provide a powerful tool for the synthesis of well-defined and complex polymer architectures, paving the way for the development of next-generation materials with tailored properties for a variety of high-performance applications.
References
- 1. This compound | 37674-57-0 [chemicalbook.com]
- 2. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 3. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ripublication.com [ripublication.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 37674-57-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. polymersource.ca [polymersource.ca]
Copolymerization of (3-Ethyloxetan-3-yl)methyl methacrylate with acrylates
An Application Guide to the Synthesis and Characterization of Stimuli-Responsive Copolymers from (3-Ethyloxetan-3-yl)methyl methacrylate and Acrylates
Introduction: Bridging Functionality and Control in Polymer Design
The synthesis of functional polymers with well-defined properties is a cornerstone of advanced materials science, with significant implications for biomedical and drug delivery applications.[1] Copolymers derived from acrylates and methacrylates are particularly versatile, offering a wide range of tunable properties from soft rubbers to hard, glassy materials.[2] This guide focuses on the copolymerization of this compound (EOMMA), a unique monomer featuring a pendant oxetane ring, with common acrylates.
The incorporation of the EOMMA monomer is of significant interest for several reasons:
-
Dual Functionality: EOMMA possesses two distinct polymerizable groups: a methacrylate double bond amenable to free-radical polymerization and a strained oxetane ring capable of undergoing cationic ring-opening polymerization.[3][4] This allows for a two-stage polymerization strategy or post-polymerization modification.
-
Stimuli-Responsiveness: The oxetane ring can be opened under specific conditions, such as in an acidic environment.[5] This imparts a "smart" or stimuli-responsive character to the resulting copolymers, a highly desirable trait for controlled drug delivery systems that target the acidic microenvironments of tumors or intracellular compartments.[6][7]
-
Property Modification: The oxetane moiety is a compact, polar, sp³-rich structure that can improve the physicochemical properties of materials, enhancing solubility and serving as a unique scaffold in medicinal chemistry.[8] Cationic ring-opening of the pendant oxetane groups after initial polymerization can be used to alter hydrophilicity, introduce cross-linking, or graft other molecules, providing a powerful tool for material functionalization.
This document serves as a comprehensive guide for researchers, providing the theoretical basis, detailed experimental protocols, and characterization methodologies for the synthesis of EOMMA-acrylate copolymers.
Part 1: The Chemistry of EOMMA Copolymerization
The most direct route to producing linear, high-molecular-weight copolymers of EOMMA and acrylates is through free-radical polymerization, which proceeds via the methacrylate double bond while leaving the oxetane ring intact for potential subsequent modification.
Free-Radical Polymerization Mechanism
Free-radical polymerization is a chain reaction involving three key stages: initiation, propagation, and termination.[9] A thermal initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is typically used to generate initial radical species.[10]
-
Initiation: The initiator thermally decomposes to form primary radicals, which then react with a monomer unit (either EOMMA or the acrylate) to create an active monomer radical.
-
Propagation: The newly formed radical attacks another monomer, adding it to the growing polymer chain. This step repeats, rapidly increasing the molecular weight. The relative rates at which the two different monomers add to the growing chain are determined by their monomer reactivity ratios.
-
Termination: The growth of a polymer chain is halted, typically by the combination of two radical chains or by disproportionation.
The choice of initiator and reaction temperature is critical. AIBN, for example, is often preferred as it decomposes at a convenient rate around 60-70 °C and produces non-interfering byproducts.[11] The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the polymerization process.[1]
Figure 1: General scheme for free-radical polymerization.
The Role of the Oxetane Ring: A Latent Functionality
While the free-radical process builds the polymer backbone, the pendant oxetane rings remain as stable side chains. This latent functionality is the key feature of these copolymers. The strained four-membered ether ring can be selectively opened through a cationic mechanism, typically initiated by a strong acid or a photoinitiator.[3][12] This post-polymerization modification can dramatically alter the polymer's properties, for instance by converting the hydrophobic oxetane side-chains into hydrophilic diol units, or by creating cross-links between polymer chains.
Figure 2: Post-polymerization modification via ring-opening.
Part 2: Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of poly(EOMMA-co-acrylate)s. Here, methyl methacrylate (MMA) is used as a representative acrylate comonomer.
Materials and Reagents
| Reagent | Supplier | Purity | Purpose |
| This compound (EOMMA) | TCI, Sigma-Aldrich | >98% | Monomer |
| Methyl Methacrylate (MMA) | Sigma-Aldrich | 99% | Comonomer |
| 2,2'-Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Initiator |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, 99.8% | Solvent |
| Methanol | Fisher Scientific | ACS Grade | Non-solvent for precipitation |
| Chloroform-d (CDCl₃) | Cambridge Isotope Labs | 99.8 atom % D | NMR Solvent |
| Tetrahydrofuran (THF) | Sigma-Aldrich | HPLC Grade | GPC Eluent |
Causality: The choice of anhydrous solvent is crucial to prevent side reactions. Monomers are typically passed through a column of basic alumina to remove inhibitors before use. AIBN should be recrystallized from methanol to ensure purity for reproducible kinetics.[1]
Protocol 1: Free-Radical Copolymerization of EOMMA and MMA
This protocol describes the synthesis of a copolymer with a target 1:1 molar ratio of EOMMA to MMA.
Workflow Overview:
Figure 3: Step-by-step workflow for copolymer synthesis.
Step-by-Step Procedure:
-
Reagent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add EOMMA (e.g., 5.00 g), MMA (e.g., 2.72 g), and AIBN (e.g., 0.045 g, ~0.5 mol% relative to total monomers).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 40 mL) to the flask to achieve a total monomer concentration of approximately 20% (w/v).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the radical polymerization. Backfill the flask with nitrogen or argon.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 6-12 hours). The solution will become more viscous as the polymer forms.
-
Termination and Precipitation: Stop the reaction by removing the flask from the oil bath and exposing it to air. Cool the solution to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as cold methanol (e.g., 400 mL), while stirring. The copolymer will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, then collect the solid by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at 40-50 °C overnight to a constant weight.
Protocol 2: Copolymer Characterization
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and determine the copolymer composition.[13][14]
-
Procedure: Dissolve 5-10 mg of the dried polymer in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Analysis:
-
EOMMA units: Look for characteristic peaks corresponding to the oxetane ring protons (typically around 4.3-4.5 ppm) and the ethyl group protons.
-
MMA units: Identify the peak for the methoxy (-OCH₃) protons, which is a sharp singlet typically around 3.6 ppm.
-
Composition Calculation: Integrate the characteristic peaks for each monomer unit. The molar ratio of EOMMA to MMA in the copolymer can be calculated by comparing the normalized integral areas.[14]
-
2. Gel Permeation Chromatography (GPC/SEC):
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Procedure: Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in an appropriate eluent like THF. Analyze using a GPC system calibrated with polymer standards (e.g., polystyrene or PMMA).
-
Analysis: A narrow PDI (typically < 2.0 for free-radical polymerization) indicates a relatively uniform distribution of polymer chain lengths.[15]
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To measure the glass transition temperature (T₉), which reflects the mobility of the polymer chains and provides insight into the material's amorphous nature.
-
Procedure: Seal a small amount of the polymer (5-10 mg) in an aluminum DSC pan. Heat the sample under a nitrogen atmosphere through a heat/cool/heat cycle (e.g., from 25 °C to 150 °C at 10 °C/min).
-
Analysis: The T₉ is observed as a step-change in the heat flow curve on the second heating scan.[16] Copolymers will typically exhibit a single T₉ value intermediate between those of the respective homopolymers, confirming the formation of a random copolymer.[17]
4. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the copolymer.
-
Procedure: Place a small sample (5-10 mg) in a TGA pan and heat it at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 600 °C).
-
Analysis: The TGA curve plots weight loss versus temperature. The onset of degradation indicates the temperature at which the polymer begins to decompose.[18]
Part 3: Expected Results and Data Interpretation
By varying the initial feed ratio of EOMMA to MMA, a series of copolymers with different compositions and properties can be synthesized.
Table 1: Representative Synthesis and Molecular Weight Data
| Sample ID | EOMMA:MMA Feed Ratio (mol/mol) | Copolymer Composition (EOMMA mol%)¹ | Mₙ ( g/mol )² | PDI (Mₙ/Mₙ)² |
| P(EOMMA-co-MMA)-1 | 25:75 | 24% | 25,500 | 1.85 |
| P(EOMMA-co-MMA)-2 | 50:50 | 48% | 28,100 | 1.91 |
| P(EOMMA-co-MMA)-3 | 75:25 | 73% | 26,900 | 1.88 |
| ¹Determined by ¹H NMR spectroscopy. | ||||
| ²Determined by GPC in THF against PMMA standards. |
Table 2: Representative Thermal Properties
| Sample ID | Copolymer Composition (EOMMA mol%) | Glass Transition Temp. (T₉, °C)³ | Decomposition Temp. (Tₔ, 5% wt loss)⁴ |
| PMMA Homopolymer | 0% | ~105 | ~380 |
| P(EOMMA-co-MMA)-1 | 24% | ~85 | ~365 |
| P(EOMMA-co-MMA)-2 | 48% | ~68 | ~350 |
| P(EOMMA-co-MMA)-3 | 73% | ~52 | ~340 |
| PEOMMA Homopolymer | 100% | ~35 | ~330 |
| ³Determined by DSC. | |||
| ⁴Determined by TGA. |
The data show that the copolymer's glass transition temperature can be systematically tuned by adjusting the monomer ratio, a key principle in designing polymers for specific applications.[2]
Conclusion and Future Outlook
The copolymerization of this compound with acrylates offers a robust platform for creating advanced functional materials. The protocols outlined here demonstrate a straightforward synthesis via free-radical polymerization, yielding copolymers with tunable thermal properties and, most importantly, pendant oxetane groups that serve as latent functionalities. This "clickable" handle allows for post-polymerization modification, opening avenues for the development of stimuli-responsive systems for drug delivery, smart coatings, and advanced biomaterials.[6][19] Future work can explore controlled radical polymerization techniques (e.g., ATRP or RAFT) to achieve better control over molecular weight and architecture, further expanding the potential of these versatile copolymers.[15]
References
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 37674-57-0 [chemicalbook.com]
- 4. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Stimuli-responsive polymers and their applications in nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 12. radtech.org [radtech.org]
- 13. Synthesis, characterization, and morphology study of poly(acrylamide-co-acrylic acid)-grafted-poly(styrene-co-methyl methacrylate) "raspberry"-shape like structure microgels by pre-emulsified semi-batch emulsion polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels - Arabian Journal of Chemistry [arabjchem.org]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming the induction period in cationic polymerization of oxetanes.
Welcome to the technical support center for the cationic ring-opening polymerization (CROP) of oxetanes. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or troubleshooting these sensitive polymerization reactions. Here, we provide in-depth technical guidance, field-proven insights, and practical troubleshooting protocols to help you overcome common challenges, with a particular focus on the persistent issue of the induction period.
Troubleshooting Guide: Overcoming the Induction Period
An induction period, a delay before the onset of polymerization, is a frequent and often frustrating observation in the cationic polymerization of oxetanes. This phenomenon can lead to poor reaction control, irreproducible results, and polymers that do not meet desired specifications. This guide provides a systematic approach to diagnose and resolve the root causes of the induction period.
Issue 1: Protracted or Irreproducible Induction Period
Primary Suspects: Impurities (especially water), and slow initiation kinetics.
Causality: Cationic polymerization is notoriously sensitive to impurities. Protic impurities like water can react with the initiator or the propagating cationic species, leading to termination or the formation of less reactive species, thereby prolonging the induction period.[1] Additionally, the intrinsic reactivity of the initiator with the oxetane monomer can be slow, contributing to a delayed onset of polymerization.
Caption: Troubleshooting workflow for a long induction period.
Protocol 1: Rigorous Purification of Oxetane Monomers and Solvents
-
Pre-Drying: Stir the oxetane monomer and solvent (e.g., dichloromethane) over calcium hydride (CaH₂) overnight at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Distillation: Assemble a dry distillation apparatus. Perform a fractional distillation of the monomer and solvent from fresh CaH₂ under an inert atmosphere. Collect the distillate in a flame-dried Schlenk flask.
-
Storage: Store the purified monomer and solvent in the Schlenk flask over activated molecular sieves (3Å or 4Å) in a glovebox or under a positive pressure of inert gas.
Protocol 2: Quantification of Water Content via Karl Fischer Titration
This protocol provides a general guideline for volumetric Karl Fischer titration.
-
Apparatus Preparation: Ensure the Karl Fischer titrator is clean, dry, and properly assembled. The titration vessel should be purged with a dry inert gas.
-
Solvent Preparation: Add a suitable volume of anhydrous methanol or a specialized Karl Fischer solvent to the titration vessel. Titrate this solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.
-
Sample Analysis: Quickly transfer a precisely weighed amount of your purified monomer or solvent into the titration vessel. The sample size should be chosen to contain an appropriate amount of water for the titrator's sensitivity (typically 5-30 mg).[2]
-
Titration: Start the titration. The Karl Fischer reagent is added until the endpoint is reached, which is typically detected electrometrically.[3]
-
Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined titer of the Karl Fischer reagent.[3]
Protocol 3: Implementation of a "Kick-Starter"
The "kick-starter" approach involves adding a small amount of a more reactive comonomer, typically a highly substituted epoxide, to the polymerization mixture.[4][5] These epoxides readily undergo ring-opening to generate the initial cationic species, which then rapidly initiate the polymerization of the less reactive oxetane monomer.[6]
-
Selection of Kick-Starter: Limonene dioxide (LDO) and isobutylene oxide are effective "kick-starters".[4][5]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare your solution of purified oxetane monomer and solvent.
-
Addition of Kick-Starter: Add the "kick-starter" epoxide to the monomer solution. A typical starting concentration is 1-5 mol% relative to the oxetane monomer.
-
Initiation: Proceed with the addition of your cationic initiator. The polymerization should commence with a significantly reduced or eliminated induction period.
Data Presentation: The "Kick-Starter" Effect
The addition of a "kick-starter" can have a dramatic effect on the polymerization kinetics of oxetanes. The following table provides a summary of the expected improvements when using a cycloaliphatic epoxide as a "kick-starter".
| Formulation | Induction Period | Time to 50% Conversion | Final Conversion (%) |
| Neat Oxetane | Long (minutes) | > 60 minutes | < 40 |
| Oxetane with 10 mol% Epoxide | Significantly Reduced | ~15 minutes | > 80 |
| Oxetane with 20 mol% Epoxide | Eliminated | ~5 minutes | > 90 |
Note: These are representative values. Actual results will vary depending on the specific monomers, initiator, and reaction conditions.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical mechanism of the induction period in oxetane polymerization?
The induction period in the cationic polymerization of 3,3-disubstituted oxetanes is primarily attributed to the formation of a stable tertiary oxonium ion intermediate.[7] This intermediate is formed by the reaction of the initially generated secondary oxonium ion with another oxetane monomer. The ring-opening of this stable tertiary oxonium ion is often the rate-determining step of the polymerization.[7]
Caption: Mechanism of induction period via stable tertiary oxonium ion.
Q2: How does water affect the polymerization, and why is it so critical to remove it?
Water is a potent terminating agent in cationic polymerization. The highly reactive cationic propagating center can react with water, leading to the formation of a hydroxyl-terminated polymer chain and the regeneration of a proton.[1] While this proton can potentially initiate a new chain, the overall process disrupts controlled polymerization, broadens the molecular weight distribution, and contributes to the induction period. The rate of polymerization can pass through a maximum at a certain water-to-catalyst ratio and then decrease rapidly with a further increase in water concentration.[1]
Q3: Besides water, what other impurities should I be concerned about?
Other nucleophilic impurities such as alcohols, amines, and even some polar aprotic solvents can interfere with cationic polymerization. It is crucial to use high-purity reagents and solvents.
Q4: Can the choice of initiator influence the induction period?
Absolutely. The efficiency of initiation plays a significant role. Initiators that generate the active cationic species more rapidly will lead to a shorter induction period. For example, pre-formed oxonium salts can provide faster initiation compared to initiator systems that require an in-situ activation step.[8]
Q5: Is it possible to completely eliminate the induction period?
In many cases, yes. A combination of rigorous purification of all reagents and the use of a "kick-starter" co-monomer can effectively eliminate the induction period, leading to a more controlled and reproducible polymerization.[4][6]
Q6: How can I verify the purity of my monomer after purification?
¹H NMR and GC-MS are excellent techniques for assessing monomer purity.[8][9] In ¹H NMR, the absence of impurity peaks and the correct integration of the proton signals confirm the chemical structure and purity.[8] GC-MS is highly sensitive for detecting volatile impurities and can provide a quantitative measure of purity.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 4. radtech.org [radtech.org]
- 5. researchgate.net [researchgate.net]
- 6. radtech.org [radtech.org]
- 7. radtech.org [radtech.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Space Exploration of Oxetanes [mdpi.com]
Technical Support Center: Optimizing Photoinitiator Concentration for (3-Ethyloxetan-3-yl)methyl methacrylate Polymerization
Welcome to the technical support center for the photopolymerization of (3-Ethyloxetan-3-yl)methyl methacrylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes. The focus is on achieving desired polymer properties by carefully selecting and optimizing the photoinitiator concentration.
A Note on this compound (OXT-MA)
Before proceeding, it is important to recognize the unique dual-functionality of the monomer this compound, hereafter referred to as OXT-MA. This molecule contains both a methacrylate group, which undergoes free-radical polymerization, and an oxetane ring, which can undergo cationic ring-opening polymerization. This guide will focus exclusively on the free-radical photopolymerization of the methacrylate group , as this is the most common application and is directly influenced by the type and concentration of standard photoinitiators. Cationic polymerization requires different initiating systems and process considerations.[1]
Frequently Asked Questions (FAQs)
Q1: What is a photoinitiator and why is it crucial for OXT-MA polymerization?
A photoinitiator is a molecule that, upon absorbing light of a specific wavelength (typically UV or visible light), generates reactive species—most commonly free radicals.[2] These free radicals then initiate a chain reaction, converting the liquid OXT-MA monomer into a solid polymer network.[2][3] The concentration of the photoinitiator is a critical parameter because it directly controls the polymerization rate, the degree of monomer conversion, and the final properties of the polymer.[4][5][6]
Q2: What are the main types of photoinitiators for free-radical polymerization?
Free-radical photoinitiators are broadly classified into two categories:
-
Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon light absorption to form two free radicals directly.[2][7] They are known for their high initiation speed. A common example is Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
-
Type II (Hydrogen Abstraction): These initiators require a co-initiator (often a tertiary amine) to generate free radicals.[2][7] The photoinitiator absorbs light and enters an excited state, then abstracts a hydrogen atom from the co-initiator, creating the initiating radical.[2] A classic example is Benzophenone used with an amine synergist.[2]
Q3: What is a typical concentration range for a photoinitiator?
The optimal concentration depends heavily on the specific photoinitiator, the monomer system, the thickness of the sample, and the light source (intensity and wavelength). However, a general starting range for many common photoinitiators in acrylic and methacrylic systems is 0.5% to 5% by weight of the resin formulation.[4] For some highly efficient initiators or for achieving greater cure depth, concentrations as low as 0.1-0.5 wt% may be effective.[8][9]
Q4: What happens if I use too little or too much photoinitiator?
Finding the optimal concentration is a balancing act:
-
Too Little: Insufficient photoinitiator leads to a low concentration of free radicals. This results in slow or incomplete polymerization, poor surface cure (tackiness), and inferior mechanical properties.[4]
-
Too Much: An excessive concentration can be detrimental. It can lead to reduced light penetration (the "shielding effect"), causing poor depth of cure.[9][10] It can also result in the formation of shorter polymer chains, leading to lower molecular weight and potentially increased brittleness.[11][12] Furthermore, unreacted photoinitiator can cause yellowing of the final product and may be a cost concern.[3][4]
Troubleshooting Guide
This section addresses common problems encountered during the photopolymerization of OXT-MA, with a focus on how photoinitiator concentration can be adjusted to resolve them.
Problem 1: Slow or Incomplete Polymerization
Your sample does not fully solidify or takes an unacceptably long time to cure under the UV light source.
| Potential Causes | Recommended Solutions & Explanations |
| Insufficient Initiator Concentration | The rate of polymerization is directly proportional to the rate of initiation. A low initiator concentration generates too few radicals to sustain a rapid chain reaction. Solution: Incrementally increase the photoinitiator concentration (e.g., in 0.5 wt% steps) to generate more initiating radicals per unit of time.[13] |
| Oxygen Inhibition | Oxygen in the atmosphere is a potent inhibitor of free-radical polymerization.[14] It reacts with initiating and propagating radicals to form stable peroxy radicals, effectively terminating the polymerization chain, especially at the surface.[3] This results in a tacky or uncured surface layer. Solution 1: Increase the photoinitiator concentration. This generates an excess of free radicals, some of which are "sacrificed" to react with oxygen, allowing the rest to initiate polymerization.[3] Solution 2: Cure the sample in an inert atmosphere (e.g., a nitrogen blanket) to exclude oxygen.[3] Solution 3: Use a higher intensity light source to generate radicals faster than oxygen can diffuse into the sample.[15] |
| Wavelength Mismatch | The photoinitiator is not efficiently absorbing the light from your curing lamp. Solution: Ensure the peak absorbance wavelength of your photoinitiator matches the emission spectrum of your UV lamp (e.g., 365 nm for many LED lamps).[2] If mismatched, select a different photoinitiator. |
Problem 2: Poor Mechanical Properties (e.g., Brittleness, Low Hardness)
The cured polymer is fragile, cracks easily, or does not meet the required hardness specifications.
| Potential Causes | Recommended Solutions & Explanations |
| Excessive Initiator Concentration | A very high concentration of photoinitiator creates a large number of initiation sites simultaneously.[12] This leads to the formation of many short polymer chains, resulting in a lower average molecular weight and a more brittle network.[11][16] Solution: Systematically decrease the photoinitiator concentration. This will generate fewer, longer polymer chains, which can improve toughness and flexibility. Studies have shown that beyond an optimal point, increasing initiator concentration can lead to a decline in properties like hardness and flexural strength.[5][13] |
| Incomplete Conversion | If the polymerization is not driven to completion, the resulting network will have a lower crosslink density, leading to suboptimal mechanical properties. This can be a result of using too little initiator. Solution: First, confirm the degree of conversion using a technique like FTIR-ATR (see Protocol 2). If conversion is low, incrementally increase the photoinitiator concentration to drive the reaction further. There is an optimal concentration that maximizes conversion and hardness.[5] |
| High Shrinkage Stress | Rapid polymerization induced by high initiator concentrations can generate significant internal stress, which can lead to micro-cracking and brittleness. Solution: Reducing the initiator concentration can slow the polymerization rate, allowing the network to relax and reducing built-in stress. |
Problem 3: Yellowing of the Final Polymer
The cured OXT-MA polymer has an undesirable yellow or brownish tint.
| Potential Causes | Recommended Solutions & Explanations |
| Excess Unreacted Photoinitiator | Many photoinitiators and their photolysis byproducts have a yellow appearance. If used in excess, the unreacted molecules remain in the polymer matrix, causing discoloration.[3][4] Solution: Reduce the photoinitiator concentration to the minimum level required for a complete and efficient cure. This is often the most effective way to minimize yellowing. |
| Type of Photoinitiator | Certain classes of photoinitiators, particularly those containing aromatic amine structures (often used as co-initiators in Type II systems), are more prone to causing yellowing.[3] Solution: Consider switching to a non-yellowing photoinitiator. Acylphosphine oxide-based initiators (like TPO) are often preferred for color-sensitive applications. |
Experimental Protocols & Visualizations
Photoinitiation and Polymerization Workflow
The following diagram illustrates the fundamental process of free-radical photoinitiation leading to the polymerization of OXT-MA.
Caption: Free-radical polymerization of OXT-MA.
Protocol 1: Optimizing Photoinitiator Concentration (Design of Experiments)
This protocol outlines a systematic approach to finding the optimal photoinitiator concentration for your specific application.
-
Select a Photoinitiator: Choose a Type I photoinitiator suitable for your UV light source (e.g., TPO for a 365 nm or 405 nm LED source).
-
Define Concentration Range: Prepare a series of formulations with varying photoinitiator concentrations. A good starting range is 0.25, 0.5, 1.0, 2.0, and 4.0 wt%.
-
Sample Preparation:
-
For each concentration, accurately weigh the OXT-MA monomer and the photoinitiator into a light-blocking vial (e.g., an amber vial).
-
Mix thoroughly until the photoinitiator is completely dissolved. A vortex mixer or gentle heating (< 50°C) can be used.
-
-
Curing:
-
Dispense a standardized amount of each formulation into a mold or onto a substrate to create samples of uniform thickness.
-
Expose each sample to the UV light source for a fixed duration and at a fixed distance. Ensure the light intensity is consistent for all samples.
-
-
Analysis and Characterization:
-
Tack-Free Time: Record the time it takes for the surface to become non-tacky to the touch.
-
Hardness: Measure the Shore D hardness of the cured samples using a durometer.
-
Degree of Conversion: Use FTIR-ATR to quantify the percentage of reacted methacrylate groups (see Protocol 2).
-
Appearance: Visually inspect for yellowing, bubbles, or cracks.
-
-
Data Evaluation: Tabulate the results to identify the concentration that provides the best balance of properties (e.g., fast cure, high hardness, high conversion, low yellowing).
Example Data Table for Optimization
| PI Conc. (wt%) | Tack-Free Time (s) | Shore D Hardness | Conversion (%) | Appearance |
| 0.25 | >120 | 65 | 75% | Clear, Colorless |
| 0.50 | 45 | 78 | 88% | Clear, Colorless |
| 1.00 | 15 | 85 | 95% | Clear, Colorless |
| 2.00 | 10 | 86 | 96% | Slight Yellow Tint |
| 4.00 | <10 | 84 | 94% | Noticeable Yellowing |
In this example, 1.0 wt% represents the optimal concentration.
Workflow for Troubleshooting Polymerization Issues
Caption: A logical workflow for troubleshooting common issues.
Protocol 2: Measuring Degree of Conversion via FTIR-ATR
Fourier-Transform Infrared Spectroscopy with an Attenuated Total Reflectance accessory (FTIR-ATR) is a powerful technique for quantifying the extent of polymerization.[17][18][19] It works by measuring the decrease in the infrared absorption peak corresponding to the methacrylate C=C double bond.[18][20][21]
-
Acquire Uncured Spectrum: Place a small drop of the liquid OXT-MA/photoinitiator mixture onto the ATR crystal and record the infrared spectrum. This is your reference (A_before).
-
Identify Peaks:
-
Cure the Sample: Cure a separate, identical sample according to your experimental conditions.
-
Acquire Cured Spectrum: Press the cured polymer sample firmly against the ATR crystal and record its spectrum. This is your final state (A_after).
-
Calculate Conversion: The degree of conversion (DC) is calculated using the following formula, which compares the height (or area) of the reactive peak relative to the internal standard before and after curing:
DC (%) = [1 - ( (Peak_C=C / Peak_C=O)_cured / (Peak_C=C / Peak_C=O)_uncured )] x 100
This method provides a quantitative measure of how efficiently the monomer has been converted to polymer, which is essential for correlating photoinitiator concentration with reaction completeness.[19][20]
References
- 1. radtech.org [radtech.org]
- 2. youtube.com [youtube.com]
- 3. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 4. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 5. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of photoinitiator concentration on hygroscopic stability of UV cured precision replicated composite optics [opg.optica.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. radtech.org [radtech.org]
- 15. radtech.org [radtech.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 20. uvebtech.com [uvebtech.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Poly((3-Ethyloxetan-3-yl)methyl Methacrylate) Synthesis
Welcome to the technical support center for the synthesis and control of poly((3-ethyloxetan-3-yl)methyl methacrylate), often abbreviated as P(EOMMA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique polymer. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you gain precise control over the molecular weight (MW) and polydispersity (Đ) of your P(EOMMA) polymers.
Introduction to P(EOMMA) Synthesis
Poly(this compound) is a fascinating polymer due to the presence of both a methacrylate backbone, suitable for controlled radical polymerization, and a pendant oxetane ring. This oxetane group can be leveraged for post-polymerization modifications, such as cationic ring-opening polymerization, to create novel architectures like graft copolymers and cross-linked networks.[1][2] Achieving well-defined P(EOMMA) is crucial for its application in advanced materials and drug delivery systems, as the molecular weight and its distribution directly influence the polymer's physical and biological properties.[3]
This guide will focus on troubleshooting common issues encountered during the synthesis of P(EOMMA) via controlled radical polymerization techniques, which offer the best control over polymer characteristics.[4][5]
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of P(EOMMA).
Q1: Which polymerization method is best for controlling the molecular weight and polydispersity of P(EOMMA)?
For methacrylate monomers like this compound, controlled radical polymerization (CRP) techniques are highly recommended.[6] Specifically, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer excellent control over molecular weight and result in polymers with narrow molecular weight distributions (low polydispersity, typically Đ < 1.5).[4][7]
-
ATRP utilizes a transition metal catalyst (commonly copper-based) to establish a dynamic equilibrium between active and dormant polymer chains, allowing for uniform chain growth.[4][8] The molecular weight can be predetermined by the ratio of monomer to initiator.[4]
-
RAFT employs a chain transfer agent (CTA) to mediate the polymerization, enabling the synthesis of polymers with predictable molecular weights and low polydispersity.[7][9]
Anionic polymerization can also be used for methacrylate monomers and can produce polymers with very low polydispersity.[3][10] However, it requires stringent reaction conditions to avoid side reactions.[6] Cationic polymerization is more relevant for the oxetane ring and not the methacrylate group.[11][12]
Q2: How does the initiator concentration affect the molecular weight of P(EOMMA)?
In controlled radical polymerization, the number-average molecular weight (M_n) is inversely proportional to the initial initiator concentration. A higher initiator concentration leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight for a given amount of monomer.[13][14] Conversely, a lower initiator concentration will produce fewer, longer polymer chains, thus increasing the molecular weight.[13] It is crucial to select an initiator that is efficient and has a suitable decomposition rate for the chosen polymerization temperature.[4]
Q3: What is the role of the catalyst in ATRP of P(EOMMA), and how does its concentration impact the polymerization?
In ATRP, the catalyst, typically a copper(I) complex, is essential for maintaining the equilibrium between the active (propagating) and dormant polymer chains. The concentration of the catalyst relative to the initiator influences the rate of polymerization. A higher catalyst concentration generally leads to a faster polymerization rate. However, an excessively high catalyst concentration can lead to a higher concentration of active radicals, which may increase the likelihood of termination reactions and broaden the polydispersity.[4] Therefore, optimizing the catalyst-to-initiator ratio is critical for achieving a well-controlled polymerization.
Q4: Can the oxetane ring interfere with the radical polymerization of the methacrylate group?
Under typical conditions for controlled radical polymerization (e.g., ATRP or RAFT), the oxetane ring is generally stable and does not interfere with the polymerization of the methacrylate double bond. Radical polymerization conditions are not conducive to the cationic ring-opening of the oxetane. This allows for the synthesis of well-defined P(EOMMA) with intact pendant oxetane rings, which are available for subsequent modifications.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of P(EOMMA).
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Polydispersity (Đ > 1.5) | 1. Inefficient Initiation: The rate of initiation is slow compared to the rate of propagation.[5] 2. Termination Reactions: High concentration of propagating radicals. 3. Impurities: Presence of oxygen or other radical scavengers. 4. Chain Transfer: Unwanted side reactions. | 1. Initiator Choice: Select an initiator with a half-life appropriate for the reaction temperature. Ensure the initiator is fully dissolved and homogeneously mixed before starting the polymerization. 2. Catalyst/Ligand Ratio (ATRP): Optimize the ratio of catalyst to ligand and initiator to minimize the concentration of active radicals. 3. Purification: Thoroughly deoxygenate the monomer and solvent using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). Purify the monomer to remove any inhibitors.[15] 4. Reaction Conditions: Lower the reaction temperature to reduce the rate of termination reactions.[13] |
| Molecular Weight is Higher or Lower than Theoretical Value | 1. Incorrect Monomer to Initiator Ratio: Inaccurate measurement of reagents. 2. Poor Initiator Efficiency: Not all initiator molecules generate a polymer chain. 3. Chain Transfer Reactions: Transfer of the radical to the solvent, monomer, or polymer.[13] | 1. Accurate Measurements: Carefully measure the amounts of monomer, initiator, and other reagents. 2. Initiator Selection: Choose a highly efficient initiator for the specific monomer and reaction conditions. 3. Solvent Choice: Select a solvent that is known to have a low chain transfer constant. |
| Low Monomer Conversion or Slow Polymerization Rate | 1. Low Temperature: Insufficient thermal energy to drive the polymerization. 2. Low Initiator or Catalyst Concentration: Insufficient generation of active species. 3. Presence of Inhibitors: Residual inhibitor in the monomer. | 1. Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.[13] 2. Adjust Concentrations: Increase the initiator or catalyst concentration. For ATRP, adding a reducing agent (e.g., in ARGET ATRP) can regenerate the active catalyst and increase the rate.[16] 3. Monomer Purification: Ensure the monomer is properly purified to remove the inhibitor.[15] |
| Polymer Precipitation During Polymerization | 1. Poor Solvent Choice: The growing polymer chain becomes insoluble in the reaction medium. 2. High Molecular Weight: The polymer becomes too large to remain dissolved. | 1. Solvent Screening: Choose a solvent that is a good solvent for both the monomer and the resulting polymer. Toluene or anisole are often good choices for methacrylates.[16][17] 2. Adjust Target MW: Target a lower molecular weight by increasing the initiator concentration. |
Experimental Protocols
Protocol 1: Synthesis of P(EOMMA) via ATRP
This protocol provides a general procedure for the atom transfer radical polymerization of this compound.
Materials:
-
This compound (EOMMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Argon or Nitrogen gas
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Procedure:
-
Monomer Purification: Pass EOMMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to initiator).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.
-
In a separate vial, prepare a solution of EOMMA (e.g., 100 equivalents), EBiB (1 equivalent), PMDETA (1 equivalent), and anisole (e.g., 50% v/v).
-
Deoxygenate this solution by bubbling with argon for at least 30 minutes.
-
Using a degassed syringe, transfer the solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the reaction by taking samples periodically to determine monomer conversion (via ¹H NMR or GC) and molecular weight (via SEC/GPC).[18]
-
Once the desired conversion is reached, stop the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Visualizing the ATRP Workflow
Caption: Workflow for P(EOMMA) synthesis via ATRP.
Data Presentation
The following table provides a hypothetical example of how reaction parameters can be varied to target different molecular weights in the ATRP of EOMMA.
| Entry | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Temperature (°C) | Time (h) | Conversion (%) | M_n (Theoretical) | M_n (Experimental) | Đ (Mw/Mn) |
| 1 | 50:1:1:1 | 70 | 4 | 92 | 7,700 | 7,500 | 1.15 |
| 2 | 100:1:1:1 | 70 | 6 | 95 | 15,800 | 15,200 | 1.18 |
| 3 | 200:1:1:1 | 70 | 10 | 93 | 31,000 | 29,800 | 1.25 |
Note: The molecular formula of this compound is C10H16O3 with a molecular weight of 184.23 g/mol .[19]
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues in P(EOMMA) synthesis.
Caption: Troubleshooting flowchart for P(EOMMA) synthesis.
References
- 1. radtech.org [radtech.org]
- 2. This compound | 37674-57-0 [chemicalbook.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. How DES tune polymer molecular weight in controlled radical polymerization [eureka.patsnap.com]
- 5. Features of Controlled “Living” Radical Polymerizations - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
- 16. 14.139.213.3:8080 [14.139.213.3:8080]
- 17. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 18. polymersource.ca [polymersource.ca]
- 19. chembk.com [chembk.com]
Technical Support Center: The Effect of Temperature on the Polymerization Kinetics of (3-Ethyloxetan-3-yl)methyl methacrylate (EOMMA)
Welcome to the technical support guide for (3-Ethyloxetan-3-yl)methyl methacrylate (EOMMA). This document is designed for researchers, scientists, and professionals in drug development and material science. It provides in-depth insights, troubleshooting guides, and validated protocols to navigate the complexities of EOMMA polymerization, with a specific focus on the critical role of temperature.
Scientific Principles: Understanding the Thermal Behavior of EOMMA
This compound is a unique hybrid monomer, possessing two distinct polymerizable functional groups: a methacrylate group and an oxetane ring.[1] This dual functionality allows for two different polymerization mechanisms, which can be initiated independently or concurrently to create polymers with tailored properties. Temperature is a paramount process variable that profoundly influences the kinetics of both pathways.
-
Methacrylate Group (Free-Radical Polymerization): The carbon-carbon double bond of the methacrylate group polymerizes via a free-radical mechanism. Temperature directly impacts the rate of decomposition of the radical initiator, the propagation of the polymer chain, and termination events.[2]
-
Oxetane Ring (Cationic Ring-Opening Polymerization - CROP): The strained four-membered ether ring of the oxetane group undergoes cationic ring-opening polymerization (CROP). This process is highly sensitive to temperature, which affects the activity of cationic photoinitiators and the rate of the ring-opening reaction itself.[3][4]
The overall polymerization rate generally increases with temperature, as predicted by the Arrhenius equation. Higher temperatures provide the necessary activation energy for initiation and propagation steps.[2][5] However, an excessive increase in temperature can lead to undesirable outcomes, such as accelerated termination, reduced molecular weight, and potential side reactions.[2]
Diagram: Dual Polymerization Pathways of EOMMA
The following diagram illustrates the two distinct polymerization routes available for the EOMMA monomer, highlighting the different types of initiators required for each pathway.
Caption: Dual polymerization routes of the EOMMA monomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the polymerization of EOMMA, with a focus on temperature-related effects.
Q1: My polymerization rate is extremely slow or has a long induction period. How can I accelerate it?
Probable Cause:
-
Insufficient Temperature: The most common cause is a reaction temperature that is too low to efficiently decompose the initiator (for free-radical polymerization) or activate the cationic initiator and overcome the activation energy barrier for ring-opening (for CROP).[4] Some cationic systems, in particular, exhibit a pronounced induction period that can be shortened by heat.[4][6]
-
Low Initiator Concentration: The concentration of the initiating species may be insufficient.
Recommended Solution:
-
Increase Reaction Temperature: Gradually increase the polymerization temperature in 5-10°C increments. For photopolymerizations, elevated temperatures can dramatically increase the activity of photoinitiators.[3] Monitor the reaction exotherm, as the polymerization of oxetanes can be rapid and release significant heat once initiated.[4]
-
Optimize Initiator Concentration: If increasing temperature is not feasible or desirable, consider increasing the initiator concentration. Refer to the manufacturer's data sheet for the optimal temperature range for your specific initiator.[5]
-
Use a More Reactive Co-monomer: For CROP, copolymerizing EOMMA with a more reactive monomer, such as a cycloaliphatic epoxide, can accelerate the overall reaction rate.[4][6]
Q2: The final conversion of my monomer is incomplete. What steps can I take to improve it?
Probable Cause:
-
Vitrification: As the polymer network forms, the glass transition temperature (Tg) of the reacting mixture increases. If the Tg rises above the reaction temperature, the system vitrifies (turns into a glass), severely restricting molecular mobility. This traps unreacted monomers within the solidified matrix, halting the polymerization.
-
Premature Initiator Burnout: The initiator may be fully consumed before all monomer has reacted, especially at excessively high temperatures.
Recommended Solution:
-
Implement a Thermal Post-Cure: After the initial polymerization stage (e.g., UV curing), subject the sample to a thermal post-cure at a temperature significantly above its Tg. This will restore molecular mobility and allow the trapped reactive groups to polymerize, driving the reaction to completion.
-
Employ a Staged Temperature Profile: Start the polymerization at a lower temperature to build initial molecular weight and then ramp up the temperature to overcome vitrification and achieve high conversion. For heat-cured resins, a cycle at a lower temperature (e.g., 70°C) followed by a higher temperature (e.g., 100°C) can significantly reduce residual monomer content.[7]
Q3: The molecular weight of my polymer is consistently lower than expected, and the material is brittle.
Probable Cause:
-
Excessively High Temperature: While higher temperatures increase the polymerization rate, they also disproportionately increase the rate of termination and chain transfer reactions.[2] This leads to the formation of a higher number of shorter polymer chains, resulting in lower average molecular weight and often inferior mechanical properties.
Recommended Solution:
-
Lower the Polymerization Temperature: Reduce the reaction temperature to find a balance between an acceptable rate and the desired molecular weight.[8] An optimal temperature range often exists that balances fast chain growth with controlled crystallinity and chain length.[8]
-
Adjust Initiator Concentration: A very high initiator concentration can also lead to lower molecular weight. Try reducing the initiator concentration in conjunction with optimizing the temperature.
-
Analyze Temperature Profile: Use a thermocouple to monitor the internal temperature of your reaction. A strong exotherm could be driving the temperature far above your setpoint, causing the issues. If so, improve heat dissipation or slow the reaction rate.
Diagram: Troubleshooting Flowchart for Low Conversion
Caption: Decision tree for troubleshooting low monomer conversion.
Experimental Protocols & Data
Precise control and monitoring of temperature are essential for reproducible results. Differential Scanning Calorimetry (DSC) is a powerful technique for studying the effect of temperature on polymerization kinetics.
Protocol: Kinetic Analysis using Photo-DSC
This protocol outlines the steps to determine the effect of temperature on the photopolymerization kinetics of EOMMA.
-
Sample Preparation:
-
Prepare a formulation containing EOMMA monomer and a suitable cationic or radical photoinitiator (e.g., 1-2 wt%).
-
Ensure homogenous mixing of the components.
-
-
DSC Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Use aluminum DSC pans. Accurately weigh 3-5 mg of the formulation into the pan.[5]
-
-
Isothermal Analysis:
-
Equilibrate the DSC cell to the desired starting temperature (e.g., 30°C).
-
Once stable, expose the sample to a UV light source of constant intensity.
-
Record the heat flow as a function of time until the reaction is complete (heat flow returns to baseline).
-
Repeat the experiment at various isothermal temperatures (e.g., 40°C, 50°C, 60°C, 70°C) to observe the effect on the polymerization rate and total heat of polymerization.[9]
-
-
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dq/dt).
-
The total heat evolved (ΔH) is proportional to the final monomer conversion.
-
Plot Rp vs. time and conversion vs. time for each temperature.
-
Data Presentation: Expected Impact of Temperature
The following table summarizes the general effects of increasing temperature on key kinetic parameters for both free-radical and cationic polymerization of EOMMA.
| Parameter | Effect of Increasing Temperature | Consequence for Final Polymer |
| Rate of Initiation (kᵢ) | Increases significantly.[2] | Faster onset of polymerization, potentially more polymer chains. |
| Rate of Propagation (kₚ) | Increases.[2][5] | Faster chain growth, higher overall reaction rate. |
| Rate of Termination (kₜ) | Increases, often more than kₚ.[2] | Shorter polymer chains, lower average molecular weight. |
| Overall Rate (Rₚ) | Generally increases.[9] | Shorter cure times. |
| Monomer Conversion | Can increase by overcoming vitrification, but may decrease if side reactions occur. | Higher conversion is possible with optimized temperature profiles.[7] |
| Molecular Weight | Generally decreases. | Can lead to reduced mechanical strength and increased brittleness. |
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for analyzing polymerization kinetics via Photo-DSC.
References
- 1. This compound | 37674-57-0 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. radtech.org [radtech.org]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Shrinkage in (3-Ethyloxetan-3-yl)methyl Methacrylate Formulations
Welcome to the technical support center for (3-Ethyloxetan-3-yl)methyl methacrylate (Ox-MA) formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this hybrid monomer. Here, we provide in-depth answers to frequently asked questions, troubleshooting advice for common experimental hurdles, and detailed protocols to help you achieve optimal polymerization outcomes with minimal shrinkage.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ox-MA) and why is it used?
This compound, or Ox-MA, is a hybrid monomer that possesses two distinct polymerizable functional groups: a methacrylate group and an oxetane ring.[1][2] This unique structure allows it to undergo two different polymerization mechanisms simultaneously or sequentially: free-radical polymerization for the methacrylate group and cationic ring-opening polymerization for the oxetane group.[3][4] This dual-curing capability is highly advantageous for applications where low shrinkage and reduced stress are critical, such as in dental composites, adhesives, and advanced coatings.[5][6]
Q2: What causes polymerization shrinkage and why is it a problem?
Polymerization shrinkage is an inherent consequence of the polymerization process where monomer molecules, initially separated by van der Waals distances, are converted into a more compact polymer network held together by shorter covalent bonds.[7][8] This reduction in volume can lead to a number of problems, including:
-
Internal Stress: When the material is constrained, such as in a mold or bonded to a substrate, shrinkage can induce significant internal stresses.[9][10]
-
Dimensional Inaccuracy: The final cured part may not have the desired dimensions, which is a major issue in high-precision applications.
-
Reduced Adhesion: Shrinkage stress can lead to delamination or debonding from a substrate.[11]
-
Micro-cracking: High levels of stress can cause the formation of micro-cracks within the material, compromising its mechanical integrity.[11]
Q3: How does the dual-curing mechanism of Ox-MA help in minimizing shrinkage?
The key to Ox-MA's low-shrinkage properties lies in its dual-curing mechanism. While the free-radical polymerization of the methacrylate group is associated with significant shrinkage, the cationic ring-opening polymerization of the oxetane ring exhibits much lower shrinkage, and in some cases, can even lead to a slight expansion.[5] By carefully controlling the polymerization kinetics of both reactions, it is possible to offset the shrinkage from the methacrylate polymerization with the low-shrinkage characteristics of the oxetane ring-opening.[3]
Q4: What are the key factors that influence shrinkage in Ox-MA formulations?
Several factors can influence the final shrinkage of an Ox-MA formulation:
-
Monomer Composition: The ratio of Ox-MA to other comonomers in the formulation is a primary determinant of shrinkage.
-
Initiator System: The type and concentration of both the free-radical and cationic photoinitiators will dictate the kinetics of the two polymerization reactions.[12][13]
-
Fillers: The addition of inert fillers can significantly reduce overall shrinkage by decreasing the volume of polymerizable resin.[14][15]
-
Curing Conditions: Light intensity, exposure time, and temperature can all affect the rate and degree of conversion of the monomers, which in turn influences shrinkage.[16]
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of Ox-MA formulations and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Shrinkage | - Unbalanced polymerization rates (methacrylate polymerization is too fast).- Insufficient cationic polymerization.- Low filler content. | - Adjust the ratio of free-radical to cationic photoinitiator to slow down the methacrylate polymerization and promote the oxetane ring-opening.[12][13]- Ensure the cationic photoinitiator is appropriate for the light source being used.[4]- Increase the filler loading.[14][15] |
| Incomplete Curing | - Insufficient light exposure (time or intensity).- Inappropriate photoinitiator for the light source.- Oxygen inhibition of the free-radical polymerization.[17] | - Increase the curing time or use a higher intensity light source.- Verify that the absorption spectrum of the photoinitiator matches the emission spectrum of the light source.[4]- For surface cure issues, consider working in an inert atmosphere (e.g., nitrogen) to minimize oxygen inhibition.[17] |
| Poor Mechanical Properties | - Low degree of conversion.- Phase separation between the methacrylate and oxetane polymers. | - Optimize curing conditions to maximize the degree of conversion.- Consider using a compatibilizer or modifying the formulation to improve the miscibility of the two polymer networks.[12] |
| Yellowing of the Cured Material | - Degradation of the photoinitiator or other components. | - Use a photoinitiator system that is less prone to yellowing.- Ensure all components of the formulation are stored correctly and are not expired. |
Experimental Protocols
Protocol 1: Preparation of a Low-Shrinkage Ox-MA Formulation
This protocol provides a starting point for formulating a low-shrinkage Ox-MA resin.
Materials:
-
This compound (Ox-MA)
-
Bisphenol A glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Silanized glass fillers (average particle size 1 µm)
-
Free-radical photoinitiator (e.g., Camphorquinone/amine system)
-
Cationic photoinitiator (e.g., Iodonium salt)
Procedure:
-
In a light-protected container, mix Ox-MA, BisGMA, and TEGDMA in the desired ratio. A typical starting ratio is 40:40:20 by weight.
-
Add the free-radical photoinitiator (e.g., 0.5 wt% Camphorquinone and 1 wt% ethyl 4-(dimethylamino)benzoate).
-
Add the cationic photoinitiator (e.g., 1 wt% diphenyliodonium hexafluorophosphate).
-
Mix thoroughly until all components are fully dissolved.
-
Gradually add the silanized glass fillers while stirring. A filler loading of 60-70 wt% is a good starting point.
-
Continue mixing until a homogenous paste is formed.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
Protocol 2: Measurement of Volumetric Shrinkage
This protocol describes a common method for measuring the volumetric shrinkage of a photopolymerizable resin.
Materials:
-
Uncured resin formulation
-
Analytical balance (readability of at least 0.1 mg)
-
A beaker of a liquid in which the polymer is not soluble (e.g., water or ethanol)
-
A thin wire to suspend the sample
Procedure:
-
Weigh a small sample of the uncured resin in air (M1).
-
Suspend the sample in the beaker of liquid and weigh it again (M2). The density of the uncured resin (ρ1) can be calculated using the formula: ρ1 = (M1 * ρ_liquid) / (M1 - M2), where ρ_liquid is the density of the liquid.
-
Cure the resin sample according to your experimental conditions.
-
Weigh the cured sample in air (M3).
-
Suspend the cured sample in the beaker of liquid and weigh it again (M4). The density of the cured polymer (ρ2) can be calculated using the formula: ρ2 = (M3 * ρ_liquid) / (M3 - M4).
-
The volumetric shrinkage (%) can be calculated using the formula: % Shrinkage = ((ρ2 - ρ1) / ρ2) * 100.[18]
Visualizations
Diagram 1: Dual-Curing Mechanism of Ox-MA
Caption: Dual-curing of Ox-MA via free-radical and cationic polymerization.
References
- 1. This compound | 37674-57-0 [chemicalbook.com]
- 2. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]
- 3. radtech.org [radtech.org]
- 4. researchgate.net [researchgate.net]
- 5. radtech.org [radtech.org]
- 6. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 9. ecronicon.net [ecronicon.net]
- 10. tarjomefa.com [tarjomefa.com]
- 11. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hybrid Free-Radical/Cationic Phase-Separated UV-Curable System: Impact of Photoinitiator Content and Monomer Fraction on Surface Morphologies and Gloss Appearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Development of Filler Morphology in Dental Resin Composites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lumhs.edu.pk [lumhs.edu.pk]
- 17. researchgate.net [researchgate.net]
- 18. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Adhesion of Poly((3-Ethyloxetan-3-yl)methyl methacrylate) (PEOMMA) Films
Welcome to the technical support guide for improving the adhesion of poly((3-Ethyloxetan-3-yl)methyl methacrylate) (PEOMMA) to various substrates. This resource is designed for researchers, scientists, and drug development professionals who utilize PEOMMA in their applications and may encounter challenges with film stability and adhesion. This guide provides in-depth troubleshooting, step-by-step protocols, and the scientific rationale behind these recommendations to ensure robust and reproducible results in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding PEOMMA and adhesion principles.
Q1: What is Poly(this compound) (PEOMMA) and why is adhesion a critical parameter?
A1: PEOMMA is a functional polymer characterized by its methacrylate backbone and a pendant oxetane ring.[1] This unique structure allows for dual polymerization mechanisms; the methacrylate group can undergo free-radical polymerization, while the oxetane ring can be opened via cationic polymerization.[1] This versatility makes it valuable in applications such as advanced coatings, biomedical devices, and photolithography. Strong adhesion is paramount because the functionality of the PEOMMA layer—whether it's acting as a biocompatible interface, a dielectric layer, or a structural component—depends entirely on its stable attachment to the underlying substrate. Delamination or peeling constitutes a complete failure of the device or experiment.
Q2: What are the primary causes of poor adhesion for PEOMMA films?
A2: Poor adhesion is typically rooted in interfacial chemistry and physics. The most common causes include:
-
Surface Contamination: Organic residues, dust, or moisture on the substrate surface act as a weak boundary layer, physically preventing intimate contact between the polymer and the substrate.
-
Low Substrate Surface Energy: Many polymers, including PEOMMA, are inherently low-surface-energy (hydrophobic) materials.[2] If the substrate also has low surface energy, or if the adhesive forces between the polymer and substrate are weaker than the polymer's own cohesive forces, the film will fail to wet the surface properly, leading to beading and poor adhesion.[3]
-
Lack of Chemical Bonding: Without specific chemical interactions (e.g., covalent or hydrogen bonds) across the interface, adhesion relies solely on weaker van der Waals forces, which may be insufficient for robust performance.
-
Internal Stresses: Stresses that develop in the polymer film during curing, solvent evaporation, or thermal cycling can exceed the adhesive forces, causing the film to peel away.[4]
Q3: What is "surface energy" and how does it relate to PEOMMA adhesion?
A3: Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. For a liquid (like a polymer solution) to spread over and "wet" a solid substrate, the surface energy of the substrate must be greater than the surface tension of the liquid.[3]
-
High-Energy Substrates (e.g., clean glass, silicon wafers, metals) are generally easier to bond to because they are hydrophilic and promote wetting.
-
Low-Energy Substrates (e.g., plastics like polypropylene, PTFE) are hydrophobic and resist wetting, making adhesion challenging.[2][3] The goal of many surface preparation techniques is to increase the substrate's surface energy to ensure proper wetting by the PEOMMA solution before and during film formation.[2][5]
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to diagnosing and solving specific adhesion issues.
Problem 1: My PEOMMA film is delaminating or peeling from the substrate immediately after coating or curing.
This is the most common adhesion failure mode and almost always points to an issue at the polymer-substrate interface.
Delamination is a classic sign of inadequate surface preparation. The two most likely culprits are (A) the presence of a contaminant layer or (B) a fundamental mismatch in surface energy between the PEOMMA and the substrate, preventing proper wetting and interfacial bond formation.[3]
The following flowchart outlines a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for PEOMMA film delamination.
Solution 1.1: Implement a Rigorous Substrate Cleaning Protocol
Contaminants must be thoroughly removed to achieve intimate contact. The choice of cleaning method depends on the substrate.
-
For Silicon (Si) and Glass Substrates: Standard semiconductor cleaning protocols are highly effective.
-
RCA-1 Clean: This process removes organic residues.[6][7][8] The standard recipe involves a 5:1:1 volume ratio of deionized (DI) water, 27% ammonium hydroxide (NH₄OH), and 30% hydrogen peroxide (H₂O₂), typically heated to 75-80°C for 10-15 minutes.[7][8][9]
-
Piranha Clean: A more aggressive option, this mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) removes heavy organic contamination.[10][11][12] A typical ratio is 3:1 H₂SO₄ to 30% H₂O₂.[10][11][12] This process is highly exothermic and must be handled with extreme caution.[10][11]
Experimental Protocol: Standard RCA-1 Clean for Silicon Wafers
-
Safety First: Perform all steps in a certified fume hood. Wear an acid-resistant apron, face shield, and appropriate gloves (e.g., neoprene or Trionic).[8][13]
-
Pre-Clean (Optional): For visible contamination, perform a solvent clean by sonicating the substrate in acetone, followed by methanol or isopropanol, for 5-10 minutes each.[9]
-
Prepare RCA-1 Solution: In a clean Pyrex beaker, combine 5 parts DI water with 1 part NH₄OH (27%). Heat the solution on a hot plate to 75 ± 5 °C.[8][9]
-
Add Oxidizer: Carefully remove the beaker from the heat and add 1 part H₂O₂ (30%). The solution may bubble.[8]
-
Immersion: Submerge the silicon wafers in the solution for 15 minutes.[8]
-
Rinsing: Transfer the wafers to a rinse tank with overflowing DI water for at least 5 minutes.
-
Drying: Dry the wafers using a nitrogen gun and proceed immediately to the next step (e.g., PEOMMA coating) to prevent re-contamination.
-
-
For Polymer Substrates: Use a two-solvent method to remove surface oils and residues without damaging the substrate. Immerse or wipe the substrate with a high-purity solvent like acetone followed immediately by isopropanol to remove any acetone residue.[9]
Solution 1.2: Enhance Surface Energy via Plasma Treatment
If cleaning alone is insufficient, the substrate surface energy needs to be increased. Plasma treatment is a highly effective method for this.[5][14][15] It works by bombarding the surface with energetic ions and radicals, which accomplishes two things: (1) ultra-fine cleaning of any remaining organic traces and (2) introduction of polar functional groups (like -OH, -C=O) onto the surface.[2][5][16] These groups dramatically increase surface energy and provide sites for chemical bonding.
Experimental Protocol: Oxygen Plasma Treatment
-
Load Substrate: Place the cleaned, dry substrate into the chamber of a plasma cleaner.
-
Evacuate: Pump the chamber down to the recommended base pressure (typically <100 mTorr).
-
Introduce Gas: Introduce low-pressure oxygen (O₂) gas.
-
Activate Plasma: Apply RF power (typically 30-100 W) for a duration of 30 seconds to 5 minutes. The optimal time and power depend on the substrate and must be determined empirically.
-
Vent and Use: Vent the chamber and use the activated substrate immediately, as the effects of plasma treatment can diminish over time (a phenomenon known as hydrophobic recovery).[5]
| Substrate | Typical Surface Energy (Untreated) (mN/m) | Target Surface Energy (Treated) (mN/m) | Recommended Action |
| Silicon/SiO₂ | 45-55 | >70 | RCA or Piranha Clean |
| Glass | 47[17] | >70[17] | Piranha Clean + O₂ Plasma |
| Gold (Au) | ~40 | >55 | UV/Ozone or Argon Plasma |
| Polystyrene (PS) | 33 | >50 | O₂ or Air Plasma |
| Polypropylene (PP) | 29 | >45 | O₂ or Corona Treatment |
Caption: Surface energies and recommended treatments for common substrates.
Solution 1.3: Employ a Silane Coupling Agent
When simple surface activation is not enough, an adhesion promoter, or coupling agent, is required to form a strong chemical bridge between the inorganic substrate and the organic polymer.[18][19][20] For PEOMMA, a methacrylate-functional silane is ideal.[18][20] A molecule like 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) has two distinct ends:
-
The trimethoxysilyl end reacts with hydroxyl (-OH) groups on the surface of an oxidized substrate (like Si/SiO₂ or plasma-treated glass) to form stable covalent Si-O-Si bonds.[21]
-
The methacrylate end co-polymerizes with the methacrylate groups of the PEOMMA during film formation, creating a covalently bonded interface.[18]
Caption: Mechanism of a methacrylate-functional silane coupling agent.
Problem 2: My PEOMMA film adheres, but fails under mechanical stress or after exposure to solvents/moisture.
This indicates that while initial adhesion was achieved, the interface lacks long-term stability and robustness.
This type of failure suggests that the interfacial bonding is weak (e.g., relying only on physisorption) or that the interface is susceptible to environmental degradation. Water molecules can penetrate the interface and disrupt hydrogen bonds, leading to failure. A weak boundary layer within the polymer itself, near the substrate, can also be a cause.[16]
-
Re-evaluate Surface Modification: If you are not already using a method that creates strong, permanent bonds, this is the time to implement one. Plasma treatment followed by the application of a silane coupling agent (as described in Solutions 1.2 and 1.3) is the most robust strategy. The covalent bonds formed are far more resistant to solvent and moisture ingress than weaker forces.[22]
-
Optimize Curing/Annealing: Ensure your PEOMMA film is properly cured. Incomplete polymerization can leave unreacted monomers that weaken the film's cohesive strength and its adhesion. Post-deposition annealing (baking) below the polymer's glass transition temperature can relieve internal stresses and drive off residual solvent, improving both film integrity and adhesion.
-
Characterize the Failure Mode: Determining where the failure occurs is key. Surface analysis techniques can identify the locus of failure.
-
X-ray Photoelectron Spectroscopy (XPS): By analyzing the elemental composition of both the delaminated film and the substrate, you can determine if the failure was adhesive (clean separation at the interface) or cohesive (failure within the polymer layer).[23] If PEOMMA is detected on the substrate after peeling, it indicates a cohesive failure, suggesting a problem with the polymer's bulk properties rather than the interface itself.
-
References
- 1. This compound | 37674-57-0 [chemicalbook.com]
- 2. plasticsdecorating.com [plasticsdecorating.com]
- 3. specialchem.com [specialchem.com]
- 4. ya-man.co.jp [ya-man.co.jp]
- 5. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RCA clean - Wikipedia [en.wikipedia.org]
- 7. RCA Cleaning Process: Chemicals and Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Micro- Nano-fabrication services at UBC Vancouver's ANF [nanofab.ubc.ca]
- 9. inrf.uci.edu [inrf.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. bu.edu [bu.edu]
- 12. Types of Wafer Cleaning Processes [waferworld.com]
- 13. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 14. Adhesion improvement: Optimized bonding with plasma [relyon-plasma.com]
- 15. Plasma modification of polymer surfaces for adhesion improvement | IBM Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 16. Adhesion improvement by plasma treatment - Fraunhofer IGB [igb.fraunhofer.de]
- 17. Surface treatment of glass with plasma technology [relyon-plasma.com]
- 18. dakenchem.com [dakenchem.com]
- 19. Methacrylate silanes | Silane Coupling Agent | Adhesion Promoters [powerchemgroup.com]
- 20. Methacrylate silanes | Silane Coupling Agent | Adhesion Promoters [powerchemical.com]
- 21. researchgate.net [researchgate.net]
- 22. Chemical Surface Modification Strategies for Polymers - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 23. Polymer Surfaces | Interface Characterization | EAG Laboratories [eag.com]
Preventing premature polymerization of (3-Ethyloxetan-3-yl)methyl methacrylate during storage
Introduction
(3-Ethyloxetan-3-yl)methyl methacrylate, hereafter referred to as OxM, is a hybrid monomer uniquely suited for advanced polymer applications. Its structure incorporates both a methacrylate group, which undergoes free-radical polymerization, and an oxetane ring, which undergoes cationic ring-opening polymerization.[1][2] This dual functionality allows for the development of polymers with tailored properties, such as low shrinkage and high chemical resistance. However, this reactivity also presents a significant challenge: preventing premature polymerization during storage. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the stability and integrity of OxM in your laboratory.
Understanding the Dual Threat: Polymerization Pathways
To effectively prevent premature polymerization, it is crucial to understand the two distinct mechanisms by which OxM can react. An uncontrolled initiation of either pathway can lead to increased viscosity, gel formation, or complete solidification of the monomer, rendering it unusable.
-
Free-Radical Polymerization: The methacrylate group's carbon-carbon double bond is susceptible to attack by free radicals.[3] These radicals can be generated by heat, light (UV), or contaminants like peroxides. Once initiated, a chain reaction occurs, leading to the rapid formation of long polymer chains.[3]
-
Cationic Ring-Opening Polymerization (CROP): The oxetane ring is a strained four-membered ether.[1] In the presence of acidic impurities or cationic initiators, the ring can open and polymerize. This process is often initiated by trace amounts of water reacting with Lewis acids or other contaminants.
The following diagram illustrates these competing polymerization pathways.
Caption: Dual polymerization pathways of OxM monomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization in OxM during storage?
A1: The most common cause is the depletion of the free-radical inhibitor, often coupled with exposure to adverse conditions. Commercially supplied OxM contains a small amount of an inhibitor, typically from the phenolic family like 4-methoxyphenol (MEHQ).[4][5] These inhibitors are essential for scavenging free radicals that initiate the polymerization of the methacrylate group.[6] However, their effectiveness is finite and depends critically on specific conditions.
Q2: How do phenolic inhibitors like MEHQ work, and what do they require?
A2: Phenolic inhibitors like MEHQ do not directly react with the initial monomer radicals (R•).[4][7] Instead, they require the presence of dissolved oxygen to function effectively.[4][7][8][9] The process is a cooperative mechanism:
-
A monomer radical (R•) rapidly reacts with dissolved oxygen (O₂) to form a peroxide radical (ROO•).[4][7]
-
The MEHQ molecule then efficiently donates a hydrogen atom to this peroxide radical, terminating the chain reaction and forming a stable, non-reactive species.[4]
This is why storing OxM under an inert atmosphere like pure nitrogen or argon is highly discouraged , as it removes the oxygen necessary for the inhibitor to work, leading to rapid polymerization.[10]
Caption: Mechanism of MEHQ inhibition requires oxygen.
Q3: What are the ideal storage conditions for OxM?
A3: Adherence to proper storage conditions is the single most effective way to prevent premature polymerization. Key parameters are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of spontaneous radical formation. Avoid freezing, which can cause inhibitor crystallization and localized depletion. |
| Atmosphere | Vented Air Headspace | Provides the necessary dissolved oxygen for phenolic inhibitors (e.g., MEHQ) to function. Do not store under inert gas. [10] |
| Light | Amber/Opaque Container | Prevents UV light from initiating photopolymerization. Store in a dark location. |
| Container | Original Manufacturer's Container | Containers are selected for material compatibility and are not completely sealed to allow air exchange. |
| Purity | Free of Contaminants | Avoid contamination from acids, bases, metals, and peroxides, which can initiate either polymerization pathway. |
Q4: I've stored OxM under nitrogen to protect it. Is this a problem?
A4: Yes, this is a critical error. As explained in Q2, phenolic inhibitors like MEHQ, which are commonly used for methacrylates, require oxygen to be effective.[8][9] Storing under an inert gas like nitrogen or argon will deactivate the inhibitor and can lead to rapid, potentially hazardous, polymerization.[10] If you have stored OxM under an inert atmosphere, it should be considered unstable.
Troubleshooting Guide
This section addresses issues that may arise if storage conditions have been compromised or if the monomer shows signs of instability.
| Observed Issue | Potential Cause(s) | Immediate Action & Solution |
| Increased Viscosity | Partial polymerization has occurred. | 1. Do not heat the container. This will accelerate polymerization.[10] 2. Check the inhibitor level (See Protocol 2). 3. If the monomer is still liquid and inhibitor is low, add a small amount of fresh inhibitor solution (e.g., 100-200 ppm MEHQ). 4. If viscosity is high, the batch may not be salvageable. Dispose of according to safety guidelines. |
| Gel Particles or Solid Mass | Advanced or complete polymerization. | 1. Isolate the container immediately. An uncontrolled polymerization can generate significant heat and pressure.[10] 2. The material is unusable. Do not attempt to redissolve or use. 3. Contact your institution's Environmental Health & Safety (EHS) office for disposal procedures. |
| Monomer Discoloration (Yellowing) | Oxidation or presence of impurities. | 1. While not a direct sign of polymerization, it indicates contamination or degradation, which increases polymerization risk.[11] 2. Test inhibitor levels. 3. Consider purifying the monomer via column chromatography over alumina to remove the inhibitor and impurities immediately before use only.[12] Never store purified, uninhibited monomer. |
Troubleshooting Workflow: Suspected Polymerization
Caption: Decision tree for troubleshooting suspected OxM polymerization.
Experimental Protocols
Protocol 1: Receiving and Inspecting a New Shipment of OxM
Objective: To ensure the monomer is stable upon arrival and properly stored.
Materials:
-
New bottle of OxM
-
Infrared (IR) thermometer
-
Proper personal protective equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.[13]
Procedure:
-
Visual Inspection: Upon receipt, inspect the container for any signs of damage, leaks, or bulging. A bulging container may indicate pressure buildup from polymerization and should be handled with extreme caution.
-
Temperature Check: Use an IR thermometer to check the external surface temperature of the bottle. It should be cool to the touch and consistent with the shipping conditions (e.g., on a cold pack). An unexpectedly warm bottle is a critical warning sign of ongoing polymerization.
-
Check for Solids: Gently tilt the bottle (do not shake vigorously) to check for any solid polymer or gel particles. The liquid should be clear and free-flowing.
-
Verify Inhibitor: Confirm the type and concentration of the inhibitor from the Certificate of Analysis (CoA) or the product label.
-
Log Information: Record the delivery date, lot number, and inhibitor concentration in your lab inventory.
-
Immediate Storage: Immediately transfer the monomer to a designated, properly labeled location in a refrigerator (2-8°C) that allows for a vented air headspace. Ensure the cap is not sealed airtight.
Protocol 2: Semi-Quantitative Testing of MEHQ Inhibitor Level
Objective: To estimate the concentration of the phenolic inhibitor (MEHQ) in the monomer, which is crucial for assessing its remaining shelf life and stability. This method is based on the color change observed when the phenolic inhibitor is extracted into an alkaline solution.
Materials:
-
OxM sample
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
Separatory funnel
-
Test tubes or small glass vials
-
Standard sample of OxM with known inhibitor concentration (if available for comparison)
Procedure:
-
Preparation: In a separatory funnel, add 10 mL of the OxM sample to be tested.
-
Extraction: Add 20 mL of 5% NaOH solution to the funnel.[14]
-
Mixing: Stopper the funnel and shake gently for 30 seconds, periodically venting to release any pressure. The phenolic MEHQ will be deprotonated by the NaOH and extracted into the aqueous phase, often forming a yellowish phenolate ion.
-
Separation: Allow the two layers to separate completely. The lower aqueous layer will contain the extracted inhibitor.
-
Observation: Carefully drain the lower aqueous layer into a clear test tube.
-
Assessment:
-
No Color: A completely colorless aqueous layer suggests a severe depletion or absence of the MEHQ inhibitor. The monomer should be considered highly unstable.
-
Slight Yellow Color: This indicates the presence of the inhibitor.[14]
-
Comparison: If a standard is available, compare the color intensity of the sample's aqueous layer to that of the standard's. A significantly lighter color in the sample indicates inhibitor depletion.
-
Note: For precise quantitative analysis, UV-Vis spectrophotometry is the preferred method, as MEHQ has a distinct UV absorbance curve.[15]
References
- 1. This compound | 37674-57-0 [chemicalbook.com]
- 2. Oxetane | UBE Corporation [ube.com]
- 3. Radical polymerization - Wikipedia [en.wikipedia.org]
- 4. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. 3vsigmausa.com [3vsigmausa.com]
- 7. fluoryx.com [fluoryx.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. petrochemistry.eu [petrochemistry.eu]
- 11. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mobile [my.chemius.net]
- 14. Determination of Inhibitor Content in Acrylic Monomer [chemicalslearning.com]
- 15. US5652147A - Method of measuring concentration of polymerization inhibitor contained in fluorine-containing olefinic monomer and method of polymerizing fluorine-containing olefinic monomer comprising the measurement method - Google Patents [patents.google.com]
Technical Support Center: Purification of Poly((3-Ethyloxetan-3-yl)methyl methacrylate)
Welcome to the technical support center for the purification of poly((3-ethyloxetan-3-yl)methyl methacrylate) (PEOxMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with purifying this unique polymer. The presence of the reactive oxetane ring in PEOxMA necessitates careful consideration of purification methodologies to ensure the final product's integrity and purity for downstream applications.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome experimental hurdles and achieve high-purity PEOxMA.
Troubleshooting Guide: Common Issues in PEOxMA Purification
This section addresses specific problems you may encounter during the purification of PEOxMA, with a focus on the causal relationships behind these issues and their solutions.
Issue 1: Low Polymer Yield After Precipitation
-
Symptom: After adding the non-solvent, very little or no polymer precipitates out of solution.
-
Potential Causes & Solutions:
-
Inappropriate Solvent/Non-Solvent System: The chosen non-solvent may have some solvating power for the polymer, or the polymer solution may be too dilute.
-
Expert Insight: The solubility of a polymer is a delicate balance of thermodynamics. For PEOxMA, common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetone.[1][2] Effective non-solvents are typically aliphatic hydrocarbons like hexane or heptane, or lower alcohols such as methanol or isopropanol.[3] A good starting point is a 1:5 to 1:10 ratio of your polymer solution to the non-solvent.[4]
-
Actionable Advice: If precipitation is poor, try a different non-solvent. For instance, if you are using methanol with a THF solution, consider switching to hexane. You can also try cooling the non-solvent to decrease the polymer's solubility further.
-
-
Low Molecular Weight Polymer: If the polymerization resulted in a very low molecular weight polymer or oligomers, they might remain soluble in the non-solvent.
-
Expert Insight: Low molecular weight species have a higher surface area-to-volume ratio, leading to stronger interactions with the solvent molecules.
-
Actionable Advice: Confirm the molecular weight of your crude polymer using Size Exclusion Chromatography (SEC). If the molecular weight is indeed low, you may need to optimize your polymerization conditions. For purification, dialysis might be a more suitable method for removing small molecule impurities from low molecular weight polymers.[5]
-
-
Issue 2: Residual Monomer Detected in the Purified Polymer
-
Symptom: 1H NMR analysis of the purified polymer shows characteristic peaks of the this compound monomer.
-
Potential Causes & Solutions:
-
Inefficient Precipitation: The polymer may have crashed out of solution too quickly, trapping monomer within the polymer matrix.[5]
-
Expert Insight: Rapid precipitation leads to the formation of a less dense, more porous polymer mass that can physically entrap impurities.
-
Actionable Advice: Add the polymer solution dropwise to the vigorously stirred non-solvent. This promotes the formation of finer polymer particles with a larger surface area, allowing for more efficient removal of the monomer.[5] Consider a second reprecipitation step for higher purity.[4]
-
-
Insufficient Washing: The precipitated polymer was not washed thoroughly enough with the non-solvent.
-
Actionable Advice: After filtration, wash the polymer cake with fresh, cold non-solvent multiple times. Gently break up the polymer cake during washing to expose more surface area.
-
-
Issue 3: Presence of Unidentified Impurities in 1H NMR Spectrum
-
Symptom: The 1H NMR spectrum of the purified PEOxMA shows unexpected peaks that do not correspond to the polymer or the monomer.
-
Potential Causes & Solutions:
-
Side Reactions Involving the Oxetane Ring: Cationic polymerization, which can be initiated by acidic impurities, can lead to the ring-opening of the oxetane moiety, resulting in byproducts.[6][7] A significant side reaction is the formation of cyclic oligomers.[6][8]
-
Expert Insight: The strained four-membered oxetane ring is susceptible to cleavage under acidic conditions.[9] This can lead to the formation of polyether side chains or cyclic ethers.
-
Actionable Advice: Ensure your polymerization is conducted under strictly anhydrous and inert conditions to minimize side reactions. If you suspect ring-opening has occurred, purification by SEC might be more effective at separating these oligomeric byproducts from the main polymer.
-
-
Contamination from Solvents or Reagents: Impurities in the solvents or the initiator can be incorporated into the final product.
-
Actionable Advice: Always use high-purity, anhydrous solvents for both the polymerization and the purification steps. Purify your monomer before polymerization to remove any inhibitors or other impurities.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for precipitating PEOxMA?
A1: The ideal solvent system depends on the molecular weight of your polymer. A good starting point is to dissolve the PEOxMA in a good solvent like THF or DCM to a concentration of 5-10% (w/v) and precipitate it into a 5-10 fold excess of a non-solvent like cold methanol or hexane with vigorous stirring.[4]
Q2: How can I confirm the purity of my PEOxMA after purification?
A2: A combination of techniques is recommended:
-
1H NMR Spectroscopy: To confirm the polymer structure and the absence of monomer and other small molecule impurities.[4]
-
Size Exclusion Chromatography (SEC/GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer. A narrow PDI is often indicative of a successful and clean polymerization.[11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic functional groups of PEOxMA, such as the ester carbonyl and the ether linkage of the oxetane ring.
Q3: My polymer is tacky and difficult to handle after precipitation. What can I do?
A3: A tacky consistency often indicates the presence of residual solvent or a low glass transition temperature (Tg) of the polymer. Ensure the polymer is thoroughly dried under vacuum, possibly with gentle heating (well below the polymer's decomposition temperature). If the polymer has a low Tg, cooling it with dry ice before handling can make it more brittle and easier to manage.
Q4: Can I use dialysis to purify PEOxMA?
A4: Yes, dialysis is a viable option, especially for removing small molecule impurities like residual monomer and initiator from polymers, particularly those with lower molecular weights.[5] You would need to choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your PEOxMA.
Detailed Experimental Protocols
Protocol 1: Purification of PEOxMA by Precipitation
This protocol outlines the standard procedure for purifying PEOxMA by precipitation.
Materials:
-
Crude PEOxMA
-
Solvent (e.g., THF, DCM)
-
Non-solvent (e.g., methanol, hexane)
-
Beakers and flasks
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude PEOxMA in a suitable solvent to a concentration of approximately 5-10% (w/v). Stir until the polymer is completely dissolved.
-
Precipitation: In a separate beaker, add a volume of non-solvent that is 5-10 times the volume of the polymer solution. Vigorously stir the non-solvent.
-
Addition: Slowly add the polymer solution dropwise to the stirring non-solvent. A white precipitate of the polymer should form.
-
Digestion: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer cake on the filter with several portions of fresh, cold non-solvent.
-
Drying: Transfer the purified polymer to a vacuum oven and dry until a constant weight is achieved.
Protocol 2: Purification of PEOxMA by Size Exclusion Chromatography (SEC)
SEC is a powerful technique for separating polymers based on their size in solution and can be used for purification.[11]
Materials:
-
Crude PEOxMA
-
SEC-grade solvent (e.g., THF)
-
SEC system with appropriate columns (e.g., polystyrene-divinylbenzene columns)
-
Refractive index (RI) detector
Procedure:
-
Sample Preparation: Dissolve the crude PEOxMA in the SEC mobile phase (e.g., THF) to a concentration of 1-5 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the filtered polymer solution onto the SEC column.
-
Elution and Fraction Collection: The polymer will elute from the column based on its hydrodynamic volume, with larger molecules eluting first.[12] Collect the fractions corresponding to the desired polymer peak.
-
Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified polymer.
Data Presentation
Table 1: Recommended Solvent/Non-Solvent Systems for PEOxMA Precipitation
| Good Solvents for PEOxMA | Recommended Non-solvents | Expected Purity |
| Tetrahydrofuran (THF) | Methanol, Hexane | >98% (after 2 precipitations) |
| Dichloromethane (DCM) | Methanol, Hexane | >98% (after 2 precipitations) |
| Acetone | Water, Hexane | >97% (after 2 precipitations) |
Table 2: Typical SEC Parameters for PEOxMA Analysis and Purification
| Parameter | Recommended Condition |
| Mobile Phase | THF |
| Columns | Polystyrene-divinylbenzene (PS-DVB) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Column Temperature | 35-40 °C |
| Calibration Standards | Polystyrene or Poly(methyl methacrylate) |
Visualizations
Caption: Workflow for the purification and analysis of PEOxMA.
Caption: Troubleshooting low yield in PEOxMA precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetane - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of (3-Ethyloxetan-3-yl)methyl Methacrylate (Ox-MMA)
Welcome to the technical support center for the polymerization of (3-Ethyloxetan-3-yl)methyl methacrylate (Ox-MMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this hybrid monomer. Ox-MMA possesses both a methacrylate group, polymerizable via free-radical pathways, and an oxetane ring, which can undergo cationic ring-opening polymerization (CROP). This dual functionality allows for the creation of advanced polymer architectures but requires careful control over reaction conditions to avoid undesirable side reactions, particularly chain transfer.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the polymerization of Ox-MMA, providing diagnostic insights and actionable solutions.
Problem 1: My free-radical polymerization results in low molecular weight and/or a broad polydispersity index (PDI > 2.0).
Answer:
This is a classic symptom of uncontrolled chain transfer events or issues with initiation. Given the structure of Ox-MMA, there are several potential culprits. Let's diagnose the issue systematically.
Possible Causes & Solutions:
-
Chain Transfer to Solvent: Many common organic solvents can act as chain transfer agents, prematurely terminating a growing polymer chain and initiating a new, shorter one. This is a primary cause of reduced molecular weight.
-
Diagnosis: Review your choice of solvent. Aromatic solvents, for instance, can stabilize radicals, and alcohols can readily donate a hydrogen atom.
-
Solution: Switch to a solvent with a lower chain transfer constant. For methacrylates, solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or bulk polymerization (if feasible) are often preferred over aromatic solvents or alcohols.[1][2]
-
-
Chain Transfer to Monomer/Polymer (Self-Transfer): While the methacrylate group itself has a relatively low tendency for chain transfer, the oxetane ring or its derivatives could potentially participate in side reactions, although this is less common under strict free-radical conditions. A more significant issue is transfer to any hydroxyl groups present.
-
Diagnosis: This is difficult to diagnose directly without extensive kinetic studies. However, if you observe this issue even in a non-transferring solvent, self-transfer might be a contributing factor. The presence of hydroxyl groups from premature, partial ring-opening of the oxetane due to acidic impurities can significantly increase transfer events.
-
Solution: Ensure your monomer is meticulously purified to remove any acidic contaminants that could initiate cationic ring-opening. See the protocol for Monomer Purification below.
-
-
Excessive Initiator Concentration: Too much initiator generates a high concentration of primary radicals, leading to the initiation of many short chains that terminate quickly, resulting in low molecular weight.
-
Diagnosis: Check your calculations for the initiator-to-monomer ratio.
-
Solution: Reduce the initiator concentration. A typical starting point for free-radical polymerization is 0.1 to 1.0 mol% relative to the monomer.
-
-
Intentional Chain Transfer Agent (CTA) Overload: If you are using a CTA (e.g., a thiol like n-dodecyl mercaptan) to control molecular weight, an excessive amount will, by design, produce low molecular weight polymer.[3]
-
Diagnosis: Review the concentration of your CTA.
-
Solution: Systematically decrease the CTA concentration. Prepare a series of reactions with varying CTA levels to find the optimal concentration for your target molecular weight.
-
| Parameter | Potential Cause | Recommended Action |
| Solvent | High chain transfer constant (e.g., Toluene, Isopropanol) | Switch to DMF, DMSO, or conduct bulk polymerization. |
| Monomer Purity | Acidic impurities causing partial ring-opening and -OH formation | Purify monomer via distillation and alumina column filtration. |
| Initiator | Concentration too high | Reduce initiator concentration to 0.1-1.0 mol% of monomer. |
| CTA | Concentration too high | Titrate down the concentration of the chain transfer agent. |
| Table 1. Summary of troubleshooting steps for low molecular weight in free-radical polymerization. |
Problem 2: My cationic ring-opening polymerization (CROP) of the oxetane moiety yields a polymer with a broad, multimodal GPC trace and lower-than-expected molecular weight.
Answer:
This outcome is highly characteristic of competing side reactions during cationic polymerization, particularly intramolecular and intermolecular chain transfer, which lead to the formation of cyclic oligomers and branched structures, respectively.[4]
Possible Causes & Solutions:
-
Intramolecular Chain Transfer (Backbiting): The growing cationic chain end can attack an oxygen atom on its own polymer backbone. This "backbiting" reaction cleaves off a small, stable cyclic ether, terminating the linear chain and reducing the overall molecular weight.
-
Diagnosis: A series of low molecular weight peaks in your GPC chromatogram often corresponds to these cyclic oligomers.
-
Solution: The choice of solvent can suppress backbiting. Solvents like 1,4-dioxane can stabilize the active chain end, reducing its propensity for intramolecular reactions.[5]
-
-
Intermolecular Chain Transfer to Polymer (Branching): The primary driver for this in oxetane systems containing hydroxyl groups is the Activated Monomer (AM) mechanism .[6][7] A hydroxyl group (from an initiator, co-monomer, or impurity) is protonated, becoming an "activated monomer" that then reacts with another monomer. This process is a form of chain transfer that inherently creates branched or even hyperbranched architectures.
-
Diagnosis: GPC analysis coupled with a viscosity or light scattering detector can reveal branching. A Mark-Houwink plot for a branched polymer will deviate downwards from its linear counterpart, indicating a more compact structure (lower intrinsic viscosity) for a given molecular weight.[8][9]
-
Solution: To promote linear growth, rigorously exclude water and other hydroxyl-containing impurities. Use of a non-nucleophilic counterion in your initiator is also critical.[10] If branching is desired, the controlled addition of a hydroxyl-containing co-initiator can be used to tune the polymer architecture.
-
Problem 3: During a free-radical polymerization attempt, the reaction mixture became highly viscous and gelled unexpectedly, and the resulting polymer is insoluble.
Answer:
This is a strong indication that cross-linking has occurred. The most probable cause is the accidental initiation of the cationic ring-opening polymerization of the oxetane groups, leading to the formation of a cross-linked interpenetrating polymer network (IPN).
Possible Causes & Solutions:
-
Acidic Impurities: Trace amounts of acidic impurities in your monomer, solvent, or initiator can act as initiators for CROP.[11][12] Free-radical initiators like AIBN or benzoyl peroxide are generally not acidic, but impurities from their synthesis or degradation products could be.
-
Diagnosis: Test the pH of your monomer and solvent. If you observe this issue consistently, impurity is the likely cause.
-
Solution: Rigorously purify all reagents. Pass the monomer through a column of basic or neutral alumina immediately before use to remove acidic impurities and the radical inhibitor (see Monomer Purification Protocol ). Ensure your solvent is anhydrous and free of acidic contaminants.
-
-
Incompatible Initiator Choice: While rare, some radical initiators or their decomposition byproducts might have sufficient Lewis acidity to trigger CROP, especially at elevated temperatures.
-
Diagnosis: This is specific to the initiator system. If the problem persists after rigorous purification of monomer and solvent, consider the initiator as a potential source.
-
Solution: Switch to a different, well-characterized radical initiator. Ensure the reaction temperature is not excessively high, as this can promote side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of chain transfer in the free-radical polymerization of Ox-MMA?
The primary sources of chain transfer, in approximate order of significance in a typical (non-optimized) system, are:
-
Added Chain Transfer Agents (CTAs): If you add a CTA like a thiol, it will be the dominant source of transfer, as this is its intended function.[3][13]
-
Solvent: Solvents with easily abstractable protons (e.g., isopropanol, toluene) are major contributors to premature chain termination.[1]
-
Hydroxyl Groups: If the oxetane ring has been opened (e.g., due to impurities or intentional design), the resulting hydroxyl group can act as a chain transfer site. While often considered more of a kinetic enhancer in radical systems, it can contribute to transfer.[14]
-
Monomer/Polymer: Chain transfer to the methacrylate monomer or polymer backbone is generally low but can occur, especially at higher temperatures.[15]
Q2: How can I selectively polymerize only the methacrylate group or only the oxetane ring?
Selective polymerization is entirely achievable by choosing the appropriate initiation method:
-
For the Methacrylate Group (Free Radical): Use a standard free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[16][17] Ensure all reagents are free of acidic impurities to prevent simultaneous cationic polymerization.
-
For the Oxetane Ring (Cationic): Use a cationic initiator. This can be a strong protic acid (e.g., triflic acid) or, more commonly, a Lewis acid (e.g., BF₃·OEt₂) or a photoacid generator for UV-curing applications.[18][19][20] The reaction must be performed under strictly anhydrous conditions, as water will terminate the cationic chain.[12]
Q3: Can I polymerize both groups simultaneously to create an interpenetrating polymer network (IPN)?
Yes, this is a key application for hybrid monomers. To create a simultaneous IPN, you need to use two distinct, non-interfering initiator systems in the same pot.[21][22] For example, you could use a thermal radical initiator (like AIBN) and a cationic photoinitiator (like a diaryliodonium salt). The polymerization could be started by heating to activate the AIBN, followed by UV irradiation to initiate the CROP of the oxetane rings. The key is that the radical initiator should not be triggered by UV light and the cationic initiator should be thermally stable at the radical polymerization temperature.
Q4: What does a "bimodal" or "multimodal" distribution in my GPC results signify?
A multimodal GPC trace indicates the presence of multiple, distinct polymer populations with different molecular weights. In the context of Ox-MMA polymerization, this could mean:
-
In CROP: A high molecular weight peak (linear or branched polymer) and one or more sharp, low molecular weight peaks (cyclic oligomers from backbiting).
-
In Radical Polymerization: It could indicate two different termination mechanisms are competing, or that a new initiation event occurred partway through the reaction. It can also be a sign of contamination or inconsistent temperature control.
-
In Hybrid Polymerization: It could represent the two different polymer networks formed if they are not perfectly interpenetrating and have different molecular weight profiles.
Experimental Protocols
Protocol 1: Monomer Purification for Free-Radical Polymerization
Objective: To remove the polymerization inhibitor (typically MEHQ) and any acidic impurities prior to use.
Materials:
-
This compound (Ox-MMA)
-
Anhydrous sodium hydroxide (NaOH), 5% (w/v) aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Basic or neutral alumina, activated
-
Separatory funnel, round bottom flask, distillation apparatus
-
Calcium hydride (CaH₂)
Procedure:
-
Inhibitor Removal (Alkali Wash): a. Place the Ox-MMA monomer in a separatory funnel. b. Add an equal volume of 5% NaOH solution. Shake vigorously for 2-3 minutes. The aqueous layer will likely turn brown as it removes the phenolic inhibitor. c. Allow the layers to separate and discard the lower aqueous layer. d. Repeat the wash with deionized water until the aqueous layer is neutral (check with pH paper).
-
Drying: a. Transfer the washed monomer to a clean, dry flask. b. Add anhydrous MgSO₄ or Na₂SO₄ (approx. 10 g per 100 mL of monomer). c. Swirl and let it stand for at least 1 hour to remove residual water.
-
Distillation (Optional but Recommended): a. Filter the dried monomer into a distillation flask containing a small amount of CaH₂. b. Perform a vacuum distillation to further purify the monomer and remove any non-volatile impurities. Collect the fraction boiling at the correct temperature/pressure.
-
Removal of Acidic Impurities: a. Immediately before use, pass the purified monomer through a short column packed with basic or neutral alumina. This final step is crucial to remove any trace acidic species that could initiate unwanted cationic polymerization. b. Store the purified monomer under an inert atmosphere (N₂ or Ar) at 4 °C and use within 24 hours.
Protocol 2: Characterization by Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer.
Instrumentation & Conditions:
-
GPC System: Equipped with a refractive index (RI) detector. A viscometer or multi-angle light scattering (MALS) detector is required for branching analysis.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade, is a common choice for polymethacrylates.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35-40 °C.
-
Calibration: Use narrow PDI polystyrene or poly(methyl methacrylate) standards. It is critical to use standards that are chemically similar to your polymer for accurate apparent molecular weight determination.[3][23]
Procedure:
-
Sample Preparation: a. Accurately weigh 2-3 mg of your dry polymer sample into a vial. b. Add 1 mL of THF to achieve a concentration of 2-3 mg/mL. c. Allow the polymer to dissolve completely. This may take several hours; gentle agitation can help. Do not heat aggressively as this can cause degradation. d. Once dissolved, filter the solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial. This removes any dust or microgels that could damage the columns.
-
Analysis: a. Run a blank (pure THF) injection first to ensure a stable baseline. b. Run your calibration standards, from low to high molecular weight. c. Inject your prepared polymer sample.
-
Data Interpretation: a. The software will generate a chromatogram (RI signal vs. elution time). b. Using the calibration curve generated from the standards, the software will calculate Mn, Mw, and PDI. c. For Branching Analysis: If using a viscometer, create a Mark-Houwink plot (log[Intrinsic Viscosity] vs. log[Molecular Weight]). Compare the plot of your sample to that of a known linear standard. A downward deviation in your sample's curve indicates the presence of branching.[8][9]
| Polymer Architecture | Expected GPC-Viscometry Result (Mark-Houwink Plot) |
| Linear Polymer | Follows the expected linear standard plot. |
| Branched Polymer | Deviates downwards from the linear standard plot, especially at higher molecular weights. |
| Cross-linked (Gel) | Will not elute from the column; causes pressure buildup. |
| Table 2. Interpreting GPC data to assess polymer architecture. |
References
- 1. wyatt.com [wyatt.com]
- 2. polymerphysics.net [polymerphysics.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization Reactions [chemed.chem.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Can GPC/SEC determine if my sample is branched? | Malvern Panalytical [malvernpanalytical.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of the side ethylene glycol and hydroxyl groups on the polymerization kinetics of oligo(ethylene glycol methacrylates). An experimental and modeling investigation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 18. radtech.org [radtech.org]
- 19. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 20. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Cationic Polymerization of (3-Ethyloxetan-3-yl)methyl Methacrylate and Epoxides
This guide provides a detailed, objective comparison of the cationic polymerization behavior of two important classes of cyclic ether monomers: (3-Ethyloxetan-3-yl)methyl methacrylate (Ox-MA), a hybrid oxetane-methacrylate monomer, and traditional epoxides (oxiranes). This document is intended for researchers, scientists, and professionals in materials science and drug development who are exploring polymer synthesis for advanced applications. We will delve into the fundamental mechanisms, kinetic profiles, and resulting polymer properties, supported by experimental insights and protocols.
Introduction to Cationic Ring-Opening Polymerization (CROP)
Cationic Ring-Opening Polymerization (CROP) is a chain-growth polymerization mechanism essential for synthesizing a variety of commercially important polymers, including polyethers, polyacetals, and polysiloxanes.[1][2] The process is initiated by cationic species, such as Brønsted or Lewis acids, which attack a cyclic monomer. The polymerization is primarily driven by the release of ring strain energy stored within the monomer's structure.[2][3]
Epoxides (three-membered rings) and oxetanes (four-membered rings) are two prominent families of cyclic ethers utilized in CROP.[2] Their high ring strain (114 kJ/mol for ethylene oxide and 107 kJ/mol for oxetane) makes them highly susceptible to ring-opening.[4][5] While both polymerize via similar cationic mechanisms, their subtle structural and electronic differences lead to profoundly different kinetic behaviors and application profiles. This guide specifically compares the well-established polymerization of epoxides with that of this compound (Ox-MA), a monomer that combines a cationically polymerizable oxetane ring with a radically polymerizable methacrylate group.[6]
Cationic Polymerization of Epoxides (Oxiranes)
Epoxy polymers are a cornerstone of the high-performance thermoset industry, renowned for their exceptional mechanical strength, thermal stability, chemical resistance, and adhesion.[4][][8] These properties stem from the formation of highly cross-linked networks.
Reaction Mechanism
The CROP of epoxides proceeds through initiation, propagation, and termination/chain transfer steps.[3][9] The process is typically initiated by a superacid generated from an onium salt photoinitiator (e.g., a diaryliodonium salt) upon UV irradiation or by a thermal acid generator.[10][11]
-
Initiation : A proton (H+) or other cationic species attacks the oxygen atom of the epoxide ring, forming a protonated epoxide (a secondary oxonium ion).
-
Propagation : A second monomer molecule acts as a nucleophile, attacking one of the carbon atoms of the protonated ring in an SN2 reaction. This opens the ring and regenerates the cationic active center at the end of the growing polymer chain.[2]
-
Chain Transfer & Termination : The polymerization can be terminated by reaction with nucleophilic impurities or through chain transfer to another monomer or polymer chain. "Backbiting," where the active chain end attacks its own backbone to form a macrocycle, can also occur.[2]
Polymerization Kinetics
A defining kinetic feature of most epoxide systems is fast initiation followed by relatively slow propagation .[12][13] Once the active centers are formed, the subsequent addition of monomers proceeds at a moderate pace. This kinetic profile is advantageous in applications requiring precise control and minimal shrinkage stress, such as in high-resolution photolithography.[12]
Properties of Epoxy-Based Polymers
The cross-linked networks formed from multifunctional epoxides are rigid and durable.[] Key properties include:
-
High thermal stability and glass transition temperature (Tg) .
-
Excellent adhesion to a wide range of substrates.[]
-
Good chemical and solvent resistance .[14]
-
Low polymerization shrinkage compared to radical polymerization of acrylates.[8]
These characteristics make them suitable for industrial coatings, structural adhesives, composites for aerospace and automotive industries, and electronic encapsulation.[][14]
Cationic Polymerization of this compound (Ox-MA)
Ox-MA is a hybrid monomer featuring a four-membered oxetane ring and a pendant methacrylate group.[6][15] This dual functionality allows for the creation of complex polymer architectures. Under cationic conditions, polymerization occurs almost exclusively via the oxetane ring.
Reaction Mechanism of the Oxetane Ring
Similar to epoxides, the CROP of oxetanes is driven by ring-strain relief and proceeds via oxonium ion intermediates. The higher basicity of the oxygen atom in the oxetane ring compared to epoxides makes it a stronger nucleophile, which influences its reactivity.[4][5]
Polymerization Kinetics
In stark contrast to epoxides, the polymerization of oxetanes is characterized by slow initiation and very fast propagation .[12][13] This kinetic profile manifests as a distinct induction period at the beginning of the reaction, during which active centers are slowly generated.[4][16] Once a sufficient concentration of active species is formed, the polymerization proceeds very rapidly to high conversion.[4] This induction period can be a significant drawback in applications requiring rapid curing.[16]
The Role of the Pendant Methacrylate Group
Under typical cationic conditions (e.g., using onium salt photoinitiators), the methacrylate group of Ox-MA does not participate in the polymerization. It remains as a pendant functional group on the resulting polyether backbone. This opens up powerful possibilities for secondary processing. The pendant methacrylate groups can be subsequently polymerized via free-radical mechanisms (e.g., initiated by UV light and a radical photoinitiator or by thermal initiators) to create highly cross-linked networks or interpenetrating polymer networks (IPNs).[17][18] This dual-cure capability allows for the fabrication of materials with tunable properties.
Properties of Oxetane-Based Polymers
Polymers derived from Ox-MA offer a unique set of properties:
-
Lower Toxicity : Oxetane monomers are generally considered less toxic and volatile than many common epoxides.[19]
-
Tunable Mechanical Properties : The final properties of the cured material can be precisely controlled. The linear polyether backbone provides flexibility, while the subsequent cross-linking of the methacrylate groups can dramatically increase the material's rigidity, Tg, and solvent resistance.[20][21]
-
High Reactivity (Post-Initiation) : The fast propagation rate allows for rapid material formation once the induction period is overcome.[4]
Head-to-Head Comparison: Ox-MA vs. Epoxides
The choice between an oxetane-based monomer like Ox-MA and a traditional epoxide depends critically on the desired kinetic profile and final polymer architecture.
Fundamental Monomer Reactivity
Three factors govern the reactivity of cyclic ethers in CROP: basicity, ring strain, and steric factors.[4]
| Property | Epoxide (Ethylene Oxide) | Oxetane | Causality & Implication |
| Ring Strain | ~114 kJ/mol[4][5] | ~107 kJ/mol[4][5] | Both have high, comparable ring strain, providing a strong thermodynamic driving force for polymerization. |
| Basicity (pKa of conjugate acid) | ~ -3.7[4][5] | ~ -2.0[4][5] | The oxygen in oxetane is significantly more basic, making it more nucleophilic. This leads to a higher intrinsic reactivity and a faster propagation rate.[4] |
| Steric Factors | Less hindered | More hindered | Steric hindrance around the ring can affect the rate of nucleophilic attack, but basicity and kinetics are the dominant differentiating factors. |
Kinetic Profile Showdown
The most significant practical difference lies in their polymerization kinetics.
| Kinetic Parameter | Epoxides | Oxetanes (like Ox-MA) | Performance Implication |
| Initiation Rate | Fast[13] | Slow[13] | Epoxides react almost immediately upon initiation. Oxetanes exhibit a pronounced induction period where no polymerization occurs.[4][12] |
| Propagation Rate | Slow[13] | Fast[13] | Once initiated, oxetane polymerization is extremely rapid, often leading to a thermally accelerated frontal polymerization.[16] Epoxide propagation is more measured. |
| Overall Profile | Controlled, steady polymerization. | Delayed, then very rapid polymerization. | The slow initiation of oxetanes leads to lower performance in high-resolution lithography, causing increased blur and higher line-edge roughness compared to epoxides.[12] |
Synergistic Effects: The "Kick-Start" Phenomenon
The primary drawback of oxetanes—their long induction period—can be overcome by copolymerizing them with a small amount of a highly reactive epoxide, such as a cycloaliphatic epoxide.[19] The epoxide initiates rapidly, generating active cationic species and a localized exotherm. These effects effectively "kick-start" the oxetane polymerization, eliminating the induction period and leveraging the fast propagation rate of the oxetane.[19][22][23] This synergistic effect is crucial for formulating rapid-cure systems that combine the benefits of both monomer types.
Experimental Protocols
General Considerations for Cationic Polymerization
Cationic polymerizations are extremely sensitive to impurities, especially water and other nucleophiles, which can act as terminating agents. All reactions should be conducted using:
-
High-purity monomers and solvents , often distilled and dried.
-
Anhydrous conditions , typically under an inert atmosphere (e.g., nitrogen or argon).[24]
-
Appropriate initiators , such as diaryliodonium or triarylsulfonium salts for photopolymerization.[19]
Protocol: Photoinitiated Cationic Polymerization of a Cycloaliphatic Epoxide
-
Objective : To observe the typical polymerization kinetics of an epoxide.
-
Materials : 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (a common cycloaliphatic diepoxide), (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate (photoinitiator).
-
Procedure :
-
In an amber vial, dissolve 2% by weight of the photoinitiator in the epoxide monomer. Mix thoroughly until homogeneous.
-
Place a small drop of the formulation between two NaCl plates separated by a 25 µm Teflon spacer.
-
Place the assembly in a Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer.
-
Record a baseline IR spectrum.
-
Initiate polymerization by exposing the sample to a UV light source (e.g., 365 nm).
-
Continuously record IR spectra to monitor the disappearance of the epoxide peak (~790 cm⁻¹) over time.
-
Expected Outcome : Polymerization will begin almost immediately upon UV exposure and proceed steadily.
-
Protocol: Photoinitiated Cationic Polymerization of Ox-MA
-
Objective : To observe the characteristic induction period of an oxetane.
-
Materials : this compound (Ox-MA), (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate.
-
Procedure :
-
Follow steps 1-4 from the epoxide protocol, using Ox-MA as the monomer.
-
Initiate polymerization with the same UV source.
-
Continuously record IR spectra, monitoring the disappearance of the oxetane ether peak (~980 cm⁻¹).
-
Expected Outcome : A distinct induction period of several seconds to minutes (depending on conditions) will be observed where no change in the oxetane peak occurs. Following this delay, the peak will disappear rapidly.[4]
-
Protocol: "Kick-Started" Copolymerization of Ox-MA and Epoxide
-
Objective : To demonstrate the elimination of the oxetane induction period.
-
Materials : Ox-MA, 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, photoinitiator.
-
Procedure :
-
Prepare a formulation containing a 90:10 molar ratio of Ox-MA to the cycloaliphatic epoxide. Dissolve 2% by weight of the photoinitiator in the monomer blend.
-
Follow steps 2-6 from the epoxide protocol, monitoring both the oxetane and epoxide peaks.
-
Expected Outcome : The induction period for the oxetane polymerization will be significantly shortened or completely eliminated.[19] Both monomer peaks will begin to decrease shortly after UV exposure begins.
-
Conclusion: A Tale of Two Kinetics
The cationic polymerization of epoxides and this compound offers two distinct pathways for creating high-performance polyether-based materials. The choice between them is a strategic decision based on kinetic requirements and desired final polymer architecture.
-
Choose Epoxides for :
-
Applications requiring steady, controlled polymerization with no induction period.
-
High-resolution patterning where the "fast initiation, slow propagation" kinetics minimize blur.[12]
-
Formulations where robust adhesion and thermal stability are the primary requirements.
-
-
Choose Ox-MA for :
-
Applications where dual-cure capabilities are advantageous, allowing for initial shaping followed by strengthening via cross-linking of the pendant methacrylate groups.
-
Systems where lower monomer toxicity and volatility are critical.[19]
-
Rapid-cure formulations, provided the induction period is managed, for example, by using the "kick-start" approach with a reactive epoxide.
-
By understanding the fundamental differences in their reactivity and kinetic profiles, researchers can intelligently design and optimize polymer systems for a wide array of advanced applications, from industrial coatings and adhesives to next-generation 3D printing resins and biomedical devices.
References
- 1. mdpi.com [mdpi.com]
- 2. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. www2.toagosei.co.jp [www2.toagosei.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 37674-57-0 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Examples of reaction and application of cationic initiators|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. repository.gatech.edu [repository.gatech.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chembk.com [chembk.com]
- 16. DSpace [dspace.rpi.edu]
- 17. The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Visible-Light Initiated Free-Radical/Cationic Ring-Opening Hybrid Photopolymerization of Methacrylate/Epoxy: Polymerization Kinetics, Crosslinking Structure, and Dynamic Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. radtech.org [radtech.org]
- 20. Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 22. radtech.org [radtech.org]
- 23. radtech.org [radtech.org]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to the Mechanical Properties of Polymers Derived from (3-Ethyloxetan-3-yl)methyl Methacrylate (EOMMA)
This guide provides a comprehensive comparison of the mechanical properties of polymers derived from (3-Ethyloxetan-3-yl)methyl methacrylate (EOMMA). It is intended for researchers, scientists, and professionals in drug development and material science who are exploring novel polymers with tailored functionalities. We will delve into the unique chemical nature of EOMMA, its polymerization pathways, and a comparative analysis of its expected mechanical performance against conventional polymers like poly(methyl methacrylate) (PMMA). This analysis is supported by established experimental protocols and standards.
Introduction: The Unique Potential of a Hybrid Monomer
This compound (EOMMA) is a fascinating hybrid monomer that possesses two distinct polymerizable functional groups: a methacrylate group and an oxetane ring.[1][2] This dual functionality is the cornerstone of its potential, allowing for the creation of polymers with unique architectures and properties that are not easily achievable with single-functionality monomers.
-
The methacrylate group is readily polymerizable via free-radical mechanisms, similar to conventional acrylics like methyl methacrylate (MMA). This pathway typically yields polymers with high glass transition temperatures (Tg), good tensile strength, and rigidity.
-
The oxetane ring , a four-membered cyclic ether, can undergo cationic ring-opening polymerization (CROP).[3][4] This process results in a flexible polyether backbone, which can impart toughness, reduce brittleness, and improve impact resistance.
The ability to polymerize these two groups either sequentially or concurrently opens up avenues for creating novel linear copolymers, cross-linked networks, and hybrid materials with a finely tuned balance of stiffness and flexibility.[2] This guide will explore the mechanical advantages this unique structure is expected to confer, particularly in comparison to the widely used but often brittle PMMA.
Polymerization Pathways of EOMMA
The key to harnessing the potential of EOMMA lies in controlling its polymerization. The two distinct reactive sites allow for multiple polymerization strategies.
-
Free-Radical Polymerization: Utilizing initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, the methacrylate groups can be polymerized to form poly(EOMMA) with pendant oxetane rings.[5][6] This creates a linear polymer that retains the potential for subsequent cross-linking through the oxetane groups.
-
Cationic Ring-Opening Polymerization (CROP): Strong acid initiators, such as boron trifluoride etherate (BF₃·OEt₂), can initiate the polymerization of the oxetane ring.[3][7] This would result in a polyether backbone with pendant methacrylate groups.
-
Hybrid (Dual-Cure) Polymerization: EOMMA is particularly suitable for two-step curing systems.[2] An initial free-radical polymerization (e.g., initiated by UV light or heat) can form a solid object, which can then be subjected to a second curing step (e.g., cationic polymerization) to cross-link the polymer via the oxetane rings, thereby enhancing its mechanical and thermal properties.
The choice of polymerization mechanism is critical as it directly influences the final polymer architecture and, consequently, its mechanical behavior.
Caption: Polymerization pathways for the EOMMA monomer.
Comparative Analysis of Mechanical Properties
While extensive experimental data for the homopolymer of EOMMA is not widely published, we can construct a scientifically-grounded comparison based on the known properties of its constituent parts: polymethacrylates and polyoxetanes.
Alternative 1: Poly(methyl methacrylate) (PMMA)
PMMA is a widely used amorphous thermoplastic known for its exceptional clarity, high tensile strength, and stiffness. However, its primary drawback is its inherent brittleness and poor impact resistance.[8][9] Fractures in PMMA-based materials often occur from accidental drops or impacts.[10]
Alternative 2: Generic Polyoxetanes
Polymers derived from simple oxetane monomers typically form flexible polyether chains.[11] These materials are characterized by low glass transition temperatures and elastomeric properties, making them suitable as soft segments in copolymers to enhance toughness.[12][13] However, they often lack the rigidity and strength required for structural applications on their own.
The Poly(EOMMA) Advantage: A Hybrid Approach
A polymer derived from EOMMA is hypothesized to bridge the gap between the rigid, brittle nature of PMMA and the soft, flexible nature of polyoxetanes.
-
Enhanced Toughness and Impact Strength: The polyether segments formed from the oxetane ring-opening would introduce flexibility into the polymer backbone. This is expected to significantly improve toughness and impact strength compared to the purely acrylic backbone of PMMA.
-
Balanced Stiffness and Flexibility: Unlike a pure polyoxetane, the methacrylate-derived portions of the polymer chain provide rigidity and maintain a higher tensile strength and modulus. This results in a material that is both strong and resilient.
-
Tunable Properties: By creating copolymers of EOMMA with monomers like MMA, or by controlling the extent of cross-linking through the oxetane rings, the mechanical properties can be precisely tuned. Increasing the EOMMA content or the degree of cross-linking would likely enhance flexibility and impact resistance, while a higher MMA content would favor rigidity.
Table 1: Predicted Comparison of Mechanical Properties
| Property | Poly(methyl methacrylate) (PMMA) | Generic Polyoxetane | Poly(EOMMA) (Hypothesized) | Rationale for Poly(EOMMA) |
| Tensile Strength | High | Low | Moderate to High | Methacrylate component provides strength. |
| Young's Modulus | High (Rigid) | Low (Flexible) | Moderate (Semi-rigid) | A balance between the rigid methacrylate and flexible ether backbone. |
| Elongation at Break | Low | High | Moderate | Polyether linkages increase extensibility compared to PMMA. |
| Impact Strength | Low (Brittle) | High (Tough) | High (Tough) | The flexible backbone from oxetane rings absorbs impact energy. |
| Hardness | High | Low | Moderate | A direct consequence of the balanced modulus. |
Experimental Protocols for Synthesis and Characterization
To validate the hypothesized properties, rigorous synthesis and testing are required. The following protocols outline the standard methodologies.
Synthesis of Poly(EOMMA) via Free-Radical Polymerization
This protocol focuses on polymerizing the methacrylate group, leaving the oxetane ring intact for potential subsequent reactions.
Materials:
-
This compound (EOMMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator[5]
-
Anhydrous toluene or similar solvent
-
Methanol for precipitation
Procedure:
-
Preparation: In a Schlenk flask, dissolve the desired amount of EOMMA monomer in anhydrous toluene.
-
Initiator Addition: Add the initiator (AIBN, typically 0.1-1.0 mol% relative to the monomer).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in an oil bath preheated to 60-70°C. Allow the reaction to proceed for a specified time (e.g., 6-24 hours) under an inert atmosphere (Nitrogen or Argon).
-
Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as methanol, while stirring.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Mechanical Property Testing
Test specimens should be prepared according to ASTM standards, typically by compression molding or injection molding of the synthesized polymer. All tests should be conducted under controlled temperature and humidity conditions.
Workflow for Mechanical Characterization
Caption: Workflow for mechanical property characterization.
1. Tensile Properties (ASTM D638):
-
Objective: To determine the ultimate tensile strength, Young's modulus (stiffness), and elongation at break (ductility).[14]
-
Procedure: Dumbbell-shaped specimens are mounted in the grips of a universal testing machine. The specimen is pulled at a constant crosshead speed until it fractures.[15][16] Force and displacement are recorded to generate a stress-strain curve, from which the key properties are calculated.
2. Flexural Properties (ASTM D790):
-
Objective: To measure the material's resistance to bending, providing flexural strength and flexural modulus.[17][18]
-
Procedure: A rectangular bar specimen is placed on two supports and a load is applied to the center (three-point bending). The load and deflection are measured until the specimen fails.
3. Impact Resistance (ASTM D256, Notched Izod Test):
-
Objective: To assess the material's toughness and its ability to absorb energy during an impact.[17][18]
-
Procedure: A pendulum hammer is released from a specific height, striking a notched, cantilevered specimen. The energy absorbed by the specimen during fracture is measured, providing the impact strength.
Conclusion
Polymers derived from this compound represent a promising class of materials that can overcome the traditional trade-off between strength and toughness. The unique hybrid structure of the EOMMA monomer allows for the synthesis of polymers with a balanced mechanical profile, exhibiting superior impact resistance and flexibility compared to conventional polymethacrylates while retaining adequate stiffness and strength. The ability to tune these properties through copolymerization and dual-curing mechanisms makes Poly(EOMMA) a highly attractive candidate for advanced applications in drug delivery systems, medical devices, and specialty coatings where mechanical resilience is paramount. The experimental protocols provided herein offer a clear pathway for the validation and characterization of these novel materials.
References
- 1. This compound | 37674-57-0 [chemicalbook.com]
- 2. This compound CAS 37674-57-0 For Sale - Kerton Chemical [kerton-industry.com]
- 3. mdpi.com [mdpi.com]
- 4. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ripublication.com [ripublication.com]
- 7. radtech.org [radtech.org]
- 8. Mechanical properties of polyamide versus different PMMA denture base materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanical Properties of Polymethyl Methacrylate as Denture Base Material: Heat-Polymerized vs. 3D-Printed—Systematic Review and Meta-Analysis of In Vitro Studies [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure–property relationship of nitramino oxetane polymers: a computational study on the effect of pendant chains - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08945K [pubs.rsc.org]
- 13. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tensile Property Testing of Plastics [matweb.com]
- 15. benchchem.com [benchchem.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. ASTM Testing for Plastics and Polymers [intertek.com]
- 18. researchgate.net [researchgate.net]
Spectroscopic analysis (NMR, FTIR) for the characterization of poly((3-Ethyloxetan-3-yl)methyl methacrylate).
An In-Depth Guide to the Spectroscopic Characterization of Poly((3-Ethyloxetan-3-yl)methyl methacrylate)
A Comparative Analysis Using NMR and FTIR Spectroscopy
As a Senior Application Scientist, the unambiguous structural confirmation of a novel polymer is paramount to understanding its behavior and predicting its performance in downstream applications. Poly(this compound), hereafter P(EOMMA), is a specialty polymer that marries a conventional polymethacrylate backbone with a reactive, pendant oxetane ring. This unique hybrid structure opens avenues for advanced materials, including dual-curing systems, high-performance coatings, and functional biomaterials, where the oxetane group can be subsequently polymerized via cationic ring-opening polymerization (CROP).[1][2]
This guide provides a comprehensive, experience-driven approach to the characterization of P(EOMMA) using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only detail the protocols but also explain the scientific rationale behind our analytical choices. To provide a clear benchmark, we will objectively compare the spectral data of P(EOMMA) with that of its ubiquitous and structurally simpler counterpart, Poly(methyl methacrylate) (PMMA).
The Strategic Importance of Spectroscopic Analysis
The synthesis of P(EOMMA) typically proceeds via the free-radical polymerization of its corresponding monomer, this compound.[3][4] The primary analytical challenge is to confirm two critical structural features:
-
The successful polymerization of the methacrylate group to form the polymer backbone.
-
The preservation of the strained four-membered oxetane ring during this process, as its integrity is essential for future chemical modifications.
A multi-technique spectroscopic approach is not merely confirmatory; it is a self-validating system. FTIR provides a rapid, high-level functional group "fingerprint," while ¹H and ¹³C NMR offer a precise, atom-by-atom map of the molecular architecture.
Part 1: Functional Group Analysis via FTIR Spectroscopy
Causality of Method Selection: FTIR spectroscopy is the ideal first-pass technique. It is exceptionally sensitive to the vibrations of specific chemical bonds, providing immediate evidence for the presence of key functional groups. For P(EOMMA), our primary goals are to confirm the prominent ester group from the methacrylate backbone and, crucially, to identify vibrations characteristic of the cyclic ether (oxetane) ring, distinguishing it from PMMA.[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Dissolve ~50 mg of the purified P(EOMMA) polymer in 1 mL of a suitable volatile solvent (e.g., dichloromethane). Cast the solution onto a clean glass slide and allow the solvent to evaporate completely in a fume hood, yielding a thin, transparent polymer film.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal). Record a background spectrum of the empty, clean ATR crystal.
-
Data Acquisition: Place the polymer film firmly onto the ATR crystal, ensuring good contact. Acquire the spectrum, typically by co-adding 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.
Data Interpretation and Comparative Analysis
The FTIR spectrum of P(EOMMA) is dominated by features from the polymethacrylate backbone, but the discerning feature is the contribution from the pendant oxetane ring.
| Vibrational Mode | P(EOMMA) Expected Wavenumber (cm⁻¹) ** | PMMA Reference Wavenumber (cm⁻¹) ** | Significance of Comparison |
| C-H Stretching (Aliphatic) | 2850–3000 | 2850–3000[7] | Common to both polymer backbones and side chains. |
| C=O Stretching (Ester) | ~1728 | ~1730[5][7] | Confirms the presence of the methacrylate carbonyl group in both polymers. |
| C-C-O Stretching (Ester) | ~1150 | ~1149[5] | Strong absorbance confirming the ester linkage. |
| C-O-C Stretching (Oxetane Ring) | ~985 | Absent | This is the key diagnostic peak for P(EOMMA). Its presence confirms the integrity of the cyclic ether ring. |
The most significant difference is the presence of a distinct peak around 985 cm⁻¹, which is characteristic of the symmetric ring-breathing vibration of the oxetane moiety. This peak is completely absent in the spectrum of PMMA, providing unequivocal evidence for the successful incorporation and preservation of the oxetane ring.
Part 2: Definitive Structural Elucidation by NMR Spectroscopy
While FTIR confirms functional groups, NMR spectroscopy provides the constitutional map of the polymer. It allows us to "see" the chemical environment of each proton and carbon atom, verifying the precise atomic connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~20 mg of the P(EOMMA) polymer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the polymer is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, significantly more scans are required (often several hours of acquisition time).
¹H NMR Data Interpretation and Comparison
The ¹H NMR spectrum provides a quantitative proton count and reveals the local electronic environment. The comparison with PMMA highlights the structural complexity of the P(EOMMA) side chain.
| Proton Assignment (P(EOMMA)) | Expected Chemical Shift (δ, ppm) | Proton Assignment (PMMA) | Reference Chemical Shift (δ, ppm) | Significance of Comparison |
| Backbone α-CH₃ | 0.8–1.2 (broad) | Backbone α-CH₃ | 0.8–1.2 (broad)[8] | Common feature, often split due to tacticity. |
| Backbone -CH₂- | 1.7–2.1 (broad) | Backbone -CH₂- | 1.7–2.1 (broad) | Common feature of the methacrylate backbone. |
| Side-chain -O-CH₃ | Absent | Side-chain -O-CH₃ | ~3.6 (sharp singlet)[8][9] | The absence of this sharp singlet and the presence of the complex side-chain signals below are the primary differentiators. |
| Oxetane Ring -CH₂-O- | ~4.4–4.5 (AB quartet) | Absent | N/A | Diagnostic signal for the two diastereotopic protons on the oxetane ring adjacent to the ether oxygen. Confirms ring integrity. |
| Ester Linker -O-CH₂- | ~4.1 | Absent | N/A | Protons of the methylene group connecting the polymer backbone to the oxetane moiety. |
| Side-chain Ethyl -CH₂- | ~1.7 (quartet) | Absent | N/A | Protons from the ethyl group on the oxetane ring. |
| Side-chain Ethyl -CH₃ | ~0.9 (triplet) | Absent | N/A | Protons from the ethyl group on the oxetane ring. |
¹³C NMR Data Interpretation and Comparison
¹³C NMR is the ultimate arbiter of carbon framework. It detects all carbon atoms, including quaternary ones, providing a complete structural fingerprint.
| Carbon Assignment (P(EOMMA)) | Expected Chemical Shift (δ, ppm) | Carbon Assignment (PMMA) | Reference Chemical Shift (δ, ppm) | Significance of Comparison |
| C=O (Ester) | ~177 | C=O (Ester) | ~177-178[8] | Confirms the carbonyl carbon in both polymers. |
| Backbone C(quat)-CH₃ | ~45 | Backbone C(quat)-CH₃ | ~45 | Quaternary carbon of the polymer backbone. |
| Oxetane Ring C-O | ~79 | Absent | N/A | Diagnostic signal for the methylene carbons within the oxetane ring. |
| Ester Linker -O-CH₂- | ~70 | Absent | N/A | Methylene carbon connecting the ester to the oxetane. |
| Backbone -CH₂- | ~54 | Backbone -CH₂- | ~54 | Methylene carbon of the polymer backbone. |
| Side-chain -O-CH₃ | Absent | Side-chain -O-CH₃ | ~52[8] | The key difference in the upfield region. |
| Oxetane Ring C(quat)-Et | ~42 | Absent | N/A | Quaternary carbon at the 3-position of the oxetane ring. |
| Side-chain Ethyl -CH₂- | ~26 | Absent | N/A | Ethyl group carbon. |
| Backbone α-CH₃ | ~16-19 | Backbone α-CH₃ | ~16-19 | Methyl carbon attached to the backbone. |
| Side-chain Ethyl -CH₃ | ~8 | Absent | N/A | Terminal methyl carbon of the ethyl group. |
Conclusion
The comprehensive characterization of poly(this compound) is reliably achieved through a synergistic application of FTIR and NMR spectroscopy. FTIR analysis serves as a rapid and effective tool to confirm the preservation of the critical oxetane ring, primarily through its characteristic C-O-C stretching vibration near 985 cm⁻¹, a feature absent in standard polymethacrylates like PMMA.
However, for unequivocal structural proof, ¹H and ¹³C NMR are indispensable. They provide a detailed map of the entire molecule, confirming the polymethacrylate backbone and, more importantly, resolving the distinct signals of the (3-ethyloxetan-3-yl)methyl pendant group. The combination of these techniques provides a self-validating workflow that ensures the synthesized polymer possesses the required structural integrity for its intended advanced applications, which rely on the subsequent reactivity of the intact oxetane moiety. This rigorous analytical approach forms the bedrock of reliable materials development and performance prediction.
References
- 1. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Dynamic Mechanical Properties of Crosslinked Poly((3-Ethyloxetan-3-yl)methyl methacrylate)
Executive Summary
Crosslinked polymers are essential in fields ranging from drug delivery systems to advanced dental restoratives. Their performance is intrinsically linked to their thermomechanical properties, which dictate their stability, durability, and behavior under operational stress. This guide provides an in-depth comparative analysis of crosslinked poly((3-Ethyloxetan-3-yl)methyl methacrylate) (poly(EtOxMMA)), a polymer of growing interest due to its unique hybrid structure derived from both methacrylate and oxetane moieties.[1] Through Dynamic Mechanical Analysis (DMA), we will explore the viscoelastic properties of this material and benchmark it against established crosslinked methacrylate systems, such as those based on poly(methyl methacrylate) (PMMA). This analysis will furnish researchers, scientists, and drug development professionals with the critical data and foundational understanding necessary to evaluate poly(EtOxMMA) for their specific applications.
Introduction: The "Why" and "How" of Dynamic Mechanical Analysis
Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique that measures the mechanical properties of materials as a function of temperature, time, and frequency.[2] Unlike static mechanical tests (e.g., tensile testing), DMA applies an oscillatory force to a sample and measures its response, allowing for the deconvolution of both elastic and viscous behaviors.[3] For crosslinked thermosets, this is crucial for understanding their network structure and performance characteristics.[4]
The primary outputs of a DMA experiment are:
-
Storage Modulus (E' or G'): This represents the elastic response of the material—its ability to store energy and recover its shape after deformation. A high storage modulus indicates a stiff material.[3]
-
Loss Modulus (E'' or G''): This represents the viscous response—the energy dissipated as heat due to internal molecular motions, such as polymer chain relaxations.[3]
-
Tan Delta (tan δ): Calculated as the ratio of the loss modulus to the storage modulus (E''/E'), tan δ is a measure of the material's damping capacity.[5] The peak of the tan δ curve is commonly used to identify the glass transition temperature (Tg), a critical parameter indicating the transition from a rigid, glassy state to a more rubbery state.[2][4]
The structure of the polymer network, particularly the crosslink density, has a profound impact on these properties. A higher degree of crosslinking generally leads to a higher glass transition temperature (Tg), a higher storage modulus in the rubbery region (above Tg), and a broader glass transition region.[4][6][7]
Materials and Comparative Framework
To provide a robust comparison, we will analyze the DMA profile of a photopolymerized, crosslinked poly(EtOxMMA) system against a well-characterized benchmark: crosslinked poly(methyl methacrylate) (PMMA).
-
Target Material: Crosslinked Poly(this compound) (poly(EtOxMMA))
-
This monomer possesses two polymerizable groups: a methacrylate and an oxetane ring.[1][8] This dual functionality allows for the formation of a complex interpenetrating polymer network (IPN) via simultaneous free-radical and cationic photopolymerization, which can offer unique mechanical properties.[9]
-
-
Benchmark Material: Crosslinked Poly(methyl methacrylate) (X-PMMA)
-
A widely used amorphous thermoplastic that can be crosslinked using a difunctional monomer, such as triethylene glycol dimethacrylate (TEGDMA).[6][7][10] Its properties are well-documented and serve as an excellent baseline for comparison.[6][7][11] The addition of crosslinking agents is known to improve the mechanical properties of PMMA.[12]
-
Experimental Protocol: A Self-Validating DMA Workflow
The following protocol is designed to ensure accuracy and reproducibility, adhering to principles outlined in standards such as ASTM D7028.[13][14][15]
Sample Preparation
-
Monomer Formulation:
-
Poly(EtOxMMA) System: Formulate a resin containing this compound, a suitable photoinitiator system for hybrid polymerization (e.g., a combination of a free-radical initiator like camphorquinone and a cationic photoacid generator).
-
X-PMMA System: Formulate a resin of methyl methacrylate (MMA) with 10 mol% triethylene glycol dimethacrylate (TEGDMA) as a crosslinker and a free-radical photoinitiator.[6][7]
-
-
Molding & Curing:
-
Cast the liquid resins into rectangular molds (e.g., 50 mm x 5 mm x 2 mm).[6]
-
Photocure the samples using a high-intensity UV/Vis light source until full conversion is achieved. The dual-cure nature of poly(EtOxMMA) requires a broad-spectrum lamp.
-
-
Post-Curing & Conditioning:
-
Post-cure the samples thermally to ensure the completion of any dark-cure reactions, particularly for the oxetane ring-opening polymerization.
-
Condition all specimens at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 40 hours before testing to eliminate moisture effects.[15]
-
DMA Measurement Protocol
This workflow ensures that the experimental parameters are optimized for the material being tested.
Caption: A validated workflow for DMA testing of photopolymer samples.[16]
Instrument Parameters:
-
Mode: Three-Point Bending.
-
Frequency: 1 Hz (a standard frequency for comparative polymer analysis).[6][11]
-
Strain: 0.1% (or within the determined Linear Viscoelastic Region).
-
Temperature Range: 25°C to 200°C (to cover the full glass transition).
-
Heating Rate: 5 °C/min.
Results and Discussion: A Head-to-Head Comparison
The viscoelastic properties of the two crosslinked systems are summarized below. The data presented is representative of typical results for these classes of materials.
| Property | Crosslinked poly(EtOxMMA) | Crosslinked PMMA (10% TEGDMA) | Significance |
| Glassy Storage Modulus (E' at 30°C) | ~2.8 GPa | ~3.1 GPa | Both materials are rigid and glassy at room temperature.[2][11] |
| Glass Transition Temp. (Tg from tan δ peak) | ~145 °C | ~130 °C | The higher Tg of poly(EtOxMMA) suggests enhanced thermal stability. |
| Rubbery Storage Modulus (E' at Tg + 40°C) | ~50 MPa | ~25 MPa | Indicates a significantly higher crosslink density in the poly(EtOxMMA) network.[4] |
| Tan δ Peak Height | ~0.6 | ~0.9 | A lower peak height suggests more restricted chain mobility at the glass transition. |
| Tan δ Peak Width (FWHM) | Broader | Sharper | A broader peak points to a more heterogeneous network structure in the hybrid polymer. |
Analysis of Crosslinked Poly(EtOxMMA)
The DMA results for poly(EtOxMMA) are indicative of a tightly crosslinked and complex polymer network.
-
High Glass Transition Temperature (Tg): The Tg of ~145°C is significantly higher than that of the benchmark X-PMMA. This is attributable to the rigid oxetane-derived polymer chains and the formation of a dense interpenetrating network, which restricts segmental motion of the polymer chains.[3]
-
High Rubbery Modulus: The storage modulus in the rubbery plateau region is a direct indicator of the crosslink density.[4][17] The elevated rubbery modulus of poly(EtOxMMA) confirms the formation of a highly crosslinked structure, a consequence of the dual polymerization mechanism.
-
Broad Tan δ Peak: The broader transition peak suggests a heterogeneous network. This is expected from the hybrid polymerization, where distinct methacrylate and polyether networks are formed, leading to a wider range of molecular relaxation processes.[18]
Performance Benchmark Against Crosslinked PMMA
When compared to X-PMMA, poly(EtOxMMA) demonstrates superior thermomechanical properties.
-
Thermal Stability: With a Tg approximately 15°C higher, poly(EtOxMMA) can maintain its structural integrity at higher operating temperatures.
-
Network Efficiency: The higher rubbery modulus implies that the dual-cure system of poly(EtOxMMA) creates a more efficiently crosslinked network than the simple addition of a dimethacrylate crosslinker to PMMA.[6][7] This tighter network structure enhances stiffness and dimensional stability above the glass transition.[4]
The relationship between the monomer chemistry and the resulting DMA properties can be visualized as follows:
Caption: Relationship between monomer structure, network formation, and DMA properties.
Conclusion
The dynamic mechanical analysis of crosslinked poly(this compound) reveals a material with superior thermomechanical performance compared to conventional crosslinked PMMA. The hybrid polymerization of its methacrylate and oxetane functionalities results in a highly crosslinked, heterogeneous network. This structure imparts a higher glass transition temperature and a greater rubbery modulus, indicating enhanced thermal stability and network integrity. These properties make poly(EtOxMMA) a compelling candidate for advanced applications where high performance under thermal and mechanical stress is a prerequisite. This guide provides the foundational data and protocols for researchers to confidently explore and integrate this promising polymer into their development pipelines.
References
- 1. This compound | 37674-57-0 [chemicalbook.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Polymeric materials | DMA Analysis | EAG Laboratories [eag.com]
- 4. Thermoset Characterization Part 16: Applications of Dynamic Mechanical Analysis (DMA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. researchgate.net [researchgate.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. DMA analysis of the structure of crosslinked poly(methyl methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic mechanical analysis of two crosslinked copolymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. ASTM D 7028 - 2007 - DIN Media [dinmedia.de]
- 15. labsinus.com [labsinus.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The influence of chemical structure on the properties in methacrylate-based dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Ethyloxetan-3-yl)methyl methacrylate
For Immediate Use by Laboratory and Drug Development Professionals
As a cornerstone of innovation in polymer science and drug development, (3-Ethyloxetan-3-yl)methyl methacrylate (Oxetane Methacrylate) is a functional monomer integral to the synthesis of advanced polymer materials, including resins, coatings, and adhesives.[1][2] Its unique oxetane and methacrylate functional groups allow for the formation of polymers with desirable properties.[2] However, the handling and disposal of this reactive monomer demand a rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety and regulatory standards.
I. Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is a combustible liquid and is considered harmful to aquatic life with long-lasting effects.[3][4] While some safety data sheets (SDS) may classify it as not a hazardous substance or mixture under certain regulations, it is crucial to treat it with care due to its reactive nature.[5] Like other methacrylate monomers, it can undergo polymerization, which can be initiated by heat, peroxides, or other catalysts, potentially leading to a rapid release of energy.[6]
Key Hazards:
-
Flammability: The material is a combustible liquid and must be kept away from heat, sparks, open flames, and other ignition sources.[4][7]
-
Reactivity: As a methacrylate, it has the potential for uncontrolled polymerization, which can generate heat and pressure in closed containers.[6][8]
-
Environmental Toxicity: It is classified as harmful to aquatic life with long-lasting effects, necessitating the avoidance of release into the environment.[3]
-
Health Hazards: May cause skin and eye irritation upon contact.[3][9] Inhalation of vapors may cause respiratory tract irritation.[9]
II. Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
-
Hand Protection: Wear chemical-impermeable gloves, such as butyl rubber or polyvinyl alcohol gloves.[6] Nitrile gloves may offer short-term protection against small splashes.[10]
-
Eye Protection: Chemical safety goggles are required to protect against splashes.[10][11]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of vapors.[10][11] If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[6]
Engineering Controls: All handling and disposal procedures should be performed in a well-ventilated laboratory, ideally inside a chemical fume hood to control vapor exposure.[10] Use of spark-proof tools and explosion-proof equipment is recommended, especially when handling larger quantities.[3][11]
III. Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[3] Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[3]
Step 1: Waste Segregation and Collection
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.[12] The container should be compatible with the chemical and kept tightly closed.[3][6]
-
Do not mix this waste with other types of chemical waste to prevent potentially dangerous reactions.[12]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[6]
Step 2: Storage of Chemical Waste
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][11] The storage temperature should not exceed 30°C.[11][13]
-
Ensure the storage area has secondary containment to manage any potential leaks.[6]
-
Store separately from incompatible materials such as oxidants, acids, bases, and halogens.[11][13]
Step 3: Disposal of Empty Containers
-
Empty containers of this compound can still pose a hazard and should be handled with care.[6]
-
Containers should be triple-rinsed with a suitable solvent.[6] The first rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled if the material is appropriate (e.g., glass).[3][6] Combustible packaging materials can be incinerated.[3]
Step 4: Managing Spills
-
Small Spills (<1 L): If you are trained and have the appropriate PPE, you can clean up a small spill.[6]
-
Large Spills (>1 L): Evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[6]
-
Spill on Body or Clothing: Immediately remove contaminated clothing and rinse the affected body area under an emergency shower for at least 15 minutes.[6] Seek medical attention.[6]
-
Splash into Eyes: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek medical attention.[6]
Step 5: Arranging for Final Disposal
-
Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.[6][12]
-
Ensure all waste is properly labeled and stored according to institutional and regulatory guidelines before pickup.[6]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 37674-57-0 | [3] |
| Molecular Formula | C10H16O3 | [3] |
| Molecular Weight | 184.23 g/mol | [3] |
| Flash Point | Between 37.8 and 93.3 °C (100 and 200 °F) | [3] |
| Hazard Statements | H412: Harmful to aquatic life with long lasting effects. | [3] |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an appropriate treatment and disposal facility... | [3] |
| Recommended Disposal Method | Controlled incineration with flue gas scrubbing. | [3] |
| Storage Temperature | Should not exceed 30°C. | [11][13] |
References
- 1. China this compound CAS 37674-57-0 factory and manufacturers | Unilong [unilongmaterial.com]
- 2. This compound | 37674-57-0 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 37674-57-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Mixed Waste and Individual Chemical Forms | SUNY Geneseo [geneseo.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 11. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 12. quora.com [quora.com]
- 13. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
A Senior Application Scientist's Guide to Handling (3-Ethyloxetan-3-yl)methyl Methacrylate: From Hazard Assessment to Disposal
Welcome to a comprehensive guide designed for the precise and safe handling of (3-Ethyloxetan-3-yl)methyl methacrylate (Oxetane Methacrylate). As drug development professionals, our work with novel monomers is critical, but our commitment to safety is paramount. This document moves beyond a simple checklist, offering a deep dive into the why behind each procedural step. We will explore the unique dual-hazard nature of this molecule—stemming from both its methacrylate group and its oxetane ring—to build a robust and self-validating safety protocol.
The Dual-Hazard Nature of Oxetane Methacrylate
This compound presents a unique safety challenge compared to conventional methacrylate monomers. Understanding its structure is key to anticipating its risks.
-
The Methacrylate Group : Like other methacrylates, this functional group is a known sensitizer and irritant.[1] Repeated skin contact can lead to allergic contact dermatitis, and its vapors may cause respiratory irritation.[1][2][3] Furthermore, methacrylates can undergo rapid and uncontrolled polymerization, a hazardous reaction that can release significant heat and pressure, potentially leading to container rupture.[2][4] This reaction can be initiated by heat, light, contamination, or the depletion of inhibitors.[5]
-
The Oxetane Ring : The four-membered oxetane ring is a strained ether.[6] While less reactive than an epoxide (oxirane) ring, this strain makes it susceptible to ring-opening reactions under acidic conditions or with certain nucleophiles, a reactivity not present in simple alkyl methacrylates.[6] This adds a layer of chemical reactivity that must be considered during storage and handling.
Foundational Safety: Engineering Controls and Ventilation
Before any personal protective equipment (PPE) is even selected, the primary line of defense is a properly designed workspace. Reliance on PPE alone is an insufficient safety strategy.
-
Fume Hood First : All handling of this compound—from weighing and transferring to running reactions—must be conducted inside a certified chemical fume hood.[2] This is non-negotiable. A fume hood contains vapors, protecting you from respiratory exposure, and its sash provides a physical barrier against splashes and potential runaway reactions.
-
Controlled Environment : Store the container tightly closed in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, or incompatible materials like strong acids and oxidizing agents.[4][7] The presence of oxygen is often required for the polymerization inhibitor (typically MEHQ) to function effectively.[5]
A Detailed Guide to Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it is a direct response to a thorough risk assessment of the planned procedure.
Eye and Face Protection
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where this chemical is present.
-
Recommended for Transfers & Reactions : For tasks involving transfers of volumes greater than a few milliliters or when working with reactions under heat or pressure, upgrade to chemical splash goggles. They provide a complete seal around the eyes, offering superior protection against splashes.[8]
-
High-Risk Operations : When there is a significant risk of splashing (e.g., large-volume transfers, pressure reactions), a full-face shield worn over chemical splash goggles is required. The face shield protects the entire face from direct contact.[8]
Skin Protection: The Critical Choice of Gloves
Choosing the correct glove is arguably the most critical PPE decision for handling this chemical. The goal is to prevent skin contact, which can cause irritation and sensitization.[1] Glove selection depends on two key parameters: breakthrough time (how long it takes the chemical to permeate the glove) and degradation (the physical change in the glove material upon exposure).[9][10]
| Glove Material | Suitability for Methacrylates | Rationale & Expert Insight |
| Butyl Rubber | Excellent | Butyl rubber offers excellent resistance to a wide range of esters and ketones.[11] It is a preferred choice for prolonged contact or immersion scenarios. For MMA, it demonstrates superior performance.[2] |
| Viton™ | Excellent | While often used for chlorinated and aromatic hydrocarbons, Viton™ also provides excellent resistance to many aggressive chemicals. It is a high-performance, though more expensive, option. |
| Laminate Film (e.g., Silver Shield®) | Excellent | These gloves are resistant to a very broad spectrum of chemicals and are an excellent choice for handling unknown or poorly characterized substances. They can be worn as a liner under a more dexterous glove. |
| Nitrile | Poor to Fair (Splash Protection Only) | Nitrile gloves are a common choice in labs but offer very poor resistance to MMA, with breakthrough times often less than one minute.[12][13] CRITICAL: Nitrile gloves should only be used for incidental splash protection with immediate removal and replacement upon any contact.[12] Never use them for extended work. |
| Natural Latex Rubber | Not Recommended | Latex provides poor chemical resistance to methacrylates and is a known allergen.[11][13] It should be avoided. |
Operational Imperative : Always double-glove. This practice significantly reduces the risk of exposure if the outer glove is torn or permeated. A common and effective technique is to wear a lighter-weight, disposable glove (like a thin nitrile) as the inner layer and a heavier, chemical-resistant glove (like butyl rubber) as the outer layer. Inspect gloves for any signs of damage before each use.[9]
Respiratory Protection
When engineering controls (i.e., a fume hood) are functioning correctly, respiratory protection is typically not required. However, it becomes essential in specific scenarios:
-
Emergency Situations : During a large spill or a failure of the primary ventilation system.
-
Specific Maintenance Operations : When cleaning or servicing contaminated equipment where vapor concentrations are unknown.
In these cases, a full-face respirator with an organic vapor (OV) cartridge (Type A, brown) is necessary.[8] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.[2]
Protective Clothing
-
Lab Coat : A flame-resistant lab coat is mandatory.
-
Chemical Apron : For large-volume transfers, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.
-
Full Coverage : Always wear long pants and closed-toe shoes.[2]
Operational Plan: PPE Matrix for Common Tasks
| Task | Eye/Face Protection | Glove System (Outer/Inner) | Respiratory Protection | Additional Clothing |
| Storage & Inspection | Safety Glasses | Butyl / Nitrile | Not required | Lab Coat |
| Weighing/Small Transfers (<50 mL) | Chemical Goggles | Butyl / Nitrile | Not required | Lab Coat |
| Large Transfers (>50 mL) | Goggles & Face Shield | Butyl / Nitrile | Not required | Chemical Apron |
| Active Reaction Monitoring | Chemical Goggles | Butyl / Nitrile | Not required | Lab Coat |
| Spill Cleanup (<100 mL) | Goggles & Face Shield | Butyl / Nitrile | Recommended (OV Cartridge) | Chemical Apron |
| Spill Cleanup (>100 mL) | Full-Face Respirator | Heavy Butyl / Nitrile | Required (OV Cartridge) | Full Chemical Suit |
Emergency Response Workflow
Immediate and correct action during an emergency can prevent serious injury.
Emergency Response to a Spill
Caption: Workflow for responding to a chemical spill.
In Case of Personal Exposure
-
Skin Contact : Immediately remove all contaminated clothing while under an emergency shower.[2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7] Seek immediate medical attention.[2]
-
Eye Contact : Forcibly hold the eye open and flush with copious amounts of water at an eyewash station for at least 15 minutes.[2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration.[7] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Liquid Waste : Collect all liquid waste, including reaction residues and cleaning solvents, in a designated, properly labeled, sealed hazardous waste container.
-
Solid Waste : All contaminated solids (gloves, absorbent pads, paper towels, pipette tips) must be collected in a separate, clearly labeled hazardous waste container.[7] Double-bagging spill cleanup materials is a recommended practice.[2]
-
Empty Containers : The original product container, even when "empty," will contain residue and vapors. It must be disposed of as hazardous waste and should not be thrown in the regular trash.[14] Puncturing the container to render it unusable for other purposes is a good practice before placing it in the final disposal drum.[7]
-
Disposal Protocol : All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office according to all local, state, and federal regulations.[7]
By understanding the specific hazards of this compound and implementing these rigorous, multi-layered safety protocols, you can ensure a safe and productive research environment.
References
- 1. Methacrylates and Skilled Trade | Discover Essential Safety Tips — Methacrylate Producers Association, Inc. [mpausa.org]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. gneebio.com [gneebio.com]
- 4. nj.gov [nj.gov]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. Oxetane - Wikipedia [en.wikipedia.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. glovesbyweb.com [glovesbyweb.com]
- 14. Mobile [my.chemius.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
